Product packaging for 4-Oxo-2-Nonenal Alkyne(Cat. No.:)

4-Oxo-2-Nonenal Alkyne

Cat. No.: B579854
M. Wt: 150.17 g/mol
InChI Key: YSPMTKWXGONLQR-FNORWQNLSA-N
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Description

4-Oxo-2-Nonenal Alkyne (also referred to as aONE or alkynyl ONE) is a synthetic, alkyne-tagged analog of the endogenous lipid peroxidation product 4-Oxo-2-nonenal (4-ONE) . This compound serves as a critical chemical probe that enables researchers to isolate and identify the protein and nucleoside adducts formed during oxidative stress using click chemistry techniques . The alkyne moiety allows for highly sensitive detection and enrichment of modified biomolecules through conjugation to fluorescent dyes or biotin tags, facilitating proteomic analysis and cellular imaging . The parent compound, 4-ONE, is a highly reactive and cytotoxic α,β-unsaturated aldehyde generated from the peroxidation of n-6 polyunsaturated fatty acids, such as arachidonic and linoleic acid . It is significantly more reactive than the more widely studied 4-hydroxy-2-nonenal (HNE) . 4-ONE actively modifies amino acid side chains—including cysteine, histidine, lysine, and arginine—leading to protein cross-linking and dysfunction . Research has shown that 4-ONE modification of proteins in high-density lipoprotein (HDL) contributes to cardiovascular dysfunction and is elevated in individuals with familial hypercholesterolemia . Beyond protein adduction, 4-ONE also modifies 2'-deoxyguanosine, implicating lipid peroxidation in mutagenesis and carcinogenesis . This product is intended for research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound with care, as its high reactivity and the biological activity of its endogenous counterpart can induce significant cytopathological effects.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10O2 B579854 4-Oxo-2-Nonenal Alkyne

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-4-oxonon-2-en-8-ynal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2/c1-2-3-4-6-9(11)7-5-8-10/h1,5,7-8H,3-4,6H2/b7-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSPMTKWXGONLQR-FNORWQNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCCC(=O)C=CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#CCCCC(=O)/C=C/C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of 4-Oxo-2-Nonenal Alkyne

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the synthesis and purification of 4-Oxo-2-Nonenal Alkyne, a critical chemical probe for researchers and professionals in drug development and cellular biology. This alkynated analog of 4-oxo-2-nonenal (ONE) allows for the investigation of cellular lipid peroxidation and the identification of protein targets through click chemistry.

Introduction

4-Oxo-2-nonenal (ONE) is a highly reactive α,β-unsaturated aldehyde produced during the peroxidation of ω-6 polyunsaturated fatty acids.[1][2] It readily modifies proteins, primarily on lysine and histidine residues, leading to protein cross-linking and cellular dysfunction.[2] These modifications are implicated in a variety of pathological conditions, including cancer and degenerative diseases.[3] The introduction of a terminal alkyne group to create this compound provides a powerful tool for studying the biological roles of ONE. This "click chemistry" handle enables the specific and efficient labeling and enrichment of ONE-modified proteins and other biomolecules for subsequent analysis.[4][5]

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process involving a Horner-Wadsworth-Emmons (HWE) reaction to form the α,β-unsaturated carbonyl system, followed by oxidation of a hydroxyl precursor. The following protocol is a synthesized methodology based on established procedures for similar compounds.[6][7]

Overall Synthesis Scheme

Click_Chemistry_Workflow A Cells or Protein Lysate B Incubate with this compound A->B C ONE-Alkyne Modified Proteins B->C D Click Reaction with Azide-Biotin C->D E Biotinylated Proteins D->E F Streptavidin Affinity Purification E->F G Enriched ONE-Modified Proteins F->G H Mass Spectrometry Analysis G->H I Identification of Modified Proteins and Sites H->I

References

An In-depth Technical Guide to the Mechanism of 4-Oxo-2-Nonenal Alkyne Protein Adduction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Oxo-2-nonenal (ONE) is a highly reactive α,β-unsaturated aldehyde generated during the lipid peroxidation of n-6 polyunsaturated fatty acids.[1] It is considered a more potent electrophile than its well-studied counterpart, 4-hydroxy-2-nonenal (HNE).[2] The high reactivity of ONE towards nucleophilic amino acid residues in proteins leads to the formation of covalent adducts, a process implicated in cellular signaling, oxidative stress, and the pathogenesis of various diseases.[3] Understanding the precise mechanisms of ONE-protein adduction is crucial for elucidating its biological roles and for the development of therapeutic strategies targeting oxidative damage.

This technical guide provides a comprehensive overview of the mechanisms underlying 4-Oxo-2-Nonenal protein adduction, with a particular focus on the use of alkyne-tagged ONE probes for the identification and characterization of adducted proteins. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this critical post-translational modification.

The Core Mechanism of 4-Oxo-2-Nonenal Protein Adduction

ONE possesses two primary electrophilic centers: the β-carbon of the α,β-unsaturated system and the aldehydic carbonyl carbon. These sites are susceptible to nucleophilic attack by the side chains of several amino acid residues within proteins.

The primary mechanism of adduction involves the following key reactions:

  • Michael Addition: Nucleophilic amino acid residues, particularly the thiol group of Cysteine (Cys) and the imidazole ring of Histidine (His), attack the β-carbon (C3) of the α,β-unsaturated aldehyde system of ONE. This 1,4-conjugate addition is a major pathway for the formation of stable ONE-protein adducts.[4] The reactivity of amino acids towards ONE follows the order: Cys >> His > Lys > Arg.[4]

  • Schiff Base Formation: The primary amine groups of Lysine (Lys) residues can react with the aldehydic carbonyl group (C1) of ONE to form a reversible Schiff base (imine).[2]

  • Secondary Reactions and Cross-linking: The initial Michael adducts and Schiff bases can undergo further intramolecular or intermolecular reactions, leading to a variety of stable and complex modifications.

    • Pyrrole Formation: The initial Michael adducts, which are 4-ketoaldehydes, can condense with a primary amine (e.g., from a Lys residue) to form stable pyrrole derivatives. This can result in intramolecular or intermolecular protein cross-links.[2]

    • Ketoamide Formation: The reversible Schiff base formed with Lysine can rearrange to form a more stable ketoamide adduct. This is a prominent and long-lived marker of ONE-protein modification.[2]

The diverse reactivity of ONE leads to a heterogeneous population of protein modifications, which can alter protein structure, function, and interaction networks.

Visualization of Key Pathways

The following diagrams illustrate the primary mechanisms of ONE-protein adduction and a typical experimental workflow for their investigation using an alkyne-tagged ONE probe.

G Mechanism of 4-Oxo-2-Nonenal (ONE) Protein Adduction cluster_michael Michael Addition cluster_schiff Schiff Base Formation cluster_secondary Secondary Reactions ONE 4-Oxo-2-Nonenal (ONE) MichaelAdduct Michael Adduct (4-Ketoaldehyde) ONE->MichaelAdduct + Cys/His SchiffBase Schiff Base (Reversible) ONE->SchiffBase + Lys Protein Protein with Nucleophilic Residues (Cys, His, Lys) Cys Cysteine (Thiol Group) Protein->Cys His Histidine (Imidazole Ring) Protein->His Lys Lysine (Amine Group) Protein->Lys Pyrrole Pyrrole Formation (Cross-linking) MichaelAdduct->Pyrrole + Lysine Ketoamide Ketoamide Formation (Stable Adduct) SchiffBase->Ketoamide

Mechanism of ONE-Protein Adduction

G Experimental Workflow for ONE-Alkyne Protein Adduction Analysis cluster_cell Cellular Treatment cluster_lysis Lysis & Click Chemistry cluster_analysis Enrichment & Analysis Cells Cells in Culture ONE_Alkyne 4-Oxo-2-Nonenal Alkyne Probe Cells->ONE_Alkyne Treatment Adducted_Proteins Proteins with Alkyne Tag ONE_Alkyne->Adducted_Proteins Protein Adduction Cell_Lysis Cell Lysis Adducted_Proteins->Cell_Lysis Lysate Cell Lysate Cell_Lysis->Lysate Click_Reaction Cu(I)-catalyzed Azide-Alkyne Cycloaddition (Click Chemistry) Lysate->Click_Reaction Biotinylated_Proteins Biotinylated Proteins Click_Reaction->Biotinylated_Proteins Biotin_Azide Biotin-Azide Reporter Biotin_Azide->Click_Reaction Streptavidin_Enrichment Streptavidin Affinity Purification Biotinylated_Proteins->Streptavidin_Enrichment Enriched_Proteins Enriched Biotinylated Proteins Streptavidin_Enrichment->Enriched_Proteins Tryptic_Digest In-solution or In-gel Tryptic Digestion Enriched_Proteins->Tryptic_Digest Peptides Peptide Mixture Tryptic_Digest->Peptides LC_MSMS LC-MS/MS Analysis Peptides->LC_MSMS Data_Analysis Database Searching & Adduct Identification LC_MSMS->Data_Analysis

Workflow for ONE-Alkyne Adduct Analysis

Quantitative Data on ONE-Protein Adduction

The use of advanced mass spectrometry-based proteomic techniques has enabled the identification and quantification of specific protein targets of ONE. The following tables summarize key quantitative findings from the literature.

Table 1: Identified Protein Targets of 4-Oxo-2-Nonenal Adduction

Protein NameGene NameOrganism/Cell LineModification Site(s)Adduct Type(s)Biological ContextReference
Apolipoprotein A-IAPOA1Human HDLLys-12, Lys-23, Lys-96, Lys-226KetoamideFamilial Hypercholesterolemia[5]
ApomyoglobinMBHorseHis-24Michael AdductModel Protein Study[6]
ApomyoglobinMBHorseLys-16, Lys-145PyrrolinoneModel Protein Study[6]
ApomyoglobinMBHorseHis-24, Lys-16Pyrrole Cross-linkModel Protein Study[6]
Various-RKO CellsCysteine, LysineMichael Adduct, Ketoamide, Schiff Base, PyrroleChemoproteomic Profiling[3]

Table 2: Relative Reactivity of Nucleophiles with 4-Oxo-2-Nonenal

NucleophileRelative Reactivity OrderNotesReference
Amino AcidsCys >> His > Lys > ArgThe thiol group of Cysteine is the most reactive nucleophile towards ONE. Arginine reactivity is unique to ONE compared to HNE.[4]
4-ONE vs. 4-HNE4-ONE > 4-HNE4-ONE is significantly more reactive with protein nucleophiles than 4-HNE.[2]

Experimental Protocols

Synthesis of this compound Probe ((E)-4-oxonon-2-en-8-ynal)

Note: The following is a proposed synthetic route based on established methods for the synthesis of HNE-alkyne and ONE.

Step 1: Synthesis of the Phosphonate Reagent A Horner-Wadsworth-Emmons approach can be utilized. The synthesis would begin with the preparation of a suitable phosphonate reagent, such as diethyl (4-oxononan-2-yl)phosphonate, which can be synthesized from commercially available starting materials.

Step 2: Horner-Wadsworth-Emmons Reaction The phosphonate reagent is then reacted with glyoxal in the presence of a base (e.g., sodium hydride) to form the α,β-unsaturated ketone backbone of the ONE-alkyne probe. This reaction typically yields the (E)-isomer with high selectivity.

Step 3: Introduction of the Alkyne Moiety The alkyne functionality can be introduced prior to the Horner-Wadsworth-Emmons reaction by using a starting material that already contains a terminal alkyne, such as 5-hexynal.

Step 4: Oxidation to the Aldehyde If a protected aldehyde was used in the Horner-Wadsworth-Emmons reaction, a deprotection step followed by a mild oxidation (e.g., with Dess-Martin periodinane) would yield the final this compound probe.

Purification and Characterization: Purification at each step would be performed using column chromatography. The structure and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Protocol for Labeling, Enrichment, and Identification of ONE-Adducted Proteins

This protocol is adapted from the chemoproteomic workflow described by Sun et al., 2017.[3]

1. Cell Culture and Treatment with ONE-Alkyne Probe:

  • Culture cells of interest (e.g., RKO cells) to approximately 80% confluency.

  • Treat the cells with varying concentrations of the this compound probe (e.g., 0-50 µM) for a specified time (e.g., 4 hours).

  • Include a vehicle control (e.g., DMSO).

2. Cell Lysis:

  • After treatment, wash the cells with ice-cold PBS.

  • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Clarify the lysate by centrifugation.

3. Click Chemistry Reaction:

  • To the cell lysate, add the following click chemistry reagents in order:

    • Biotin-azide reporter (e.g., 100 µM)

    • Tris(2-carboxyethyl)phosphine (TCEP) (1 mM)

    • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (100 µM)

    • Copper(II) sulfate (CuSO₄) (1 mM)

  • Incubate the reaction mixture at room temperature for 1 hour with gentle shaking.

4. Protein Precipitation and Solubilization:

  • Precipitate the proteins from the reaction mixture using a methanol/chloroform/water procedure to remove excess reagents.

  • Resuspend the protein pellet in a buffer containing SDS (e.g., 1.2% SDS in PBS).

5. Streptavidin Affinity Purification:

  • Incubate the solubilized proteins with streptavidin-agarose beads overnight at 4°C to enrich for biotinylated (i.e., ONE-adducted) proteins.

  • Wash the beads extensively with buffers of decreasing SDS concentration and finally with a urea-containing buffer to remove non-specifically bound proteins.

6. On-Bead Tryptic Digestion:

  • Resuspend the streptavidin beads in a digestion buffer (e.g., 2 M urea, 100 mM Tris-HCl pH 8.0, 2 mM DTT).

  • Add sequencing-grade modified trypsin and incubate overnight at 37°C.

  • Alkylate the peptides with iodoacetamide.

  • Collect the supernatant containing the digested peptides.

7. LC-MS/MS Analysis:

  • Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) using a high-resolution mass spectrometer.

  • Employ a data-dependent acquisition method to fragment the most abundant peptide ions.

8. Data Analysis:

  • Search the raw MS/MS data against a relevant protein database using a search engine such as MaxQuant or SEQUEST.

  • Specify the ONE-adduct mass modification on Cysteine, Histidine, and Lysine residues as a variable modification.

  • Perform quantitative analysis to identify proteins that are significantly enriched in the ONE-alkyne treated samples compared to the control.

  • Validate the identified adduction sites by manual inspection of the MS/MS spectra.

Conclusion

The study of 4-Oxo-2-Nonenal protein adduction is a rapidly evolving field with significant implications for understanding the molecular basis of diseases associated with oxidative stress. The use of alkyne-tagged ONE probes in conjunction with click chemistry and advanced mass spectrometry provides a powerful toolkit for the comprehensive identification and quantification of ONE-modified proteins in complex biological systems. This technical guide offers a foundational understanding of the core mechanisms and experimental approaches in this area, providing a valuable resource for researchers and professionals in drug discovery and development. Further investigation into the functional consequences of specific ONE adducts will undoubtedly pave the way for novel therapeutic interventions.

References

An In-depth Technical Guide to 4-Oxo-2-Nonenal Alkyne as a Lipid Peroxidation Probe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid peroxidation, a consequence of oxidative stress, is the process where oxidants like free radicals attack lipids, particularly polyunsaturated fatty acids (PUFAs).[1] This process unfolds in three stages: initiation, propagation, and termination, leading to the generation of various reactive aldehydes.[1][2] Among these, α,β-unsaturated aldehydes such as 4-hydroxy-2-nonenal (HNE) and 4-oxo-2-nonenal (4-ONE) are particularly significant due to their high reactivity and toxicity.[1][3] 4-ONE, derived from the oxidation of ω-6 PUFAs like linoleic and arachidonic acid, is a potent electrophile that readily modifies proteins by forming adducts with nucleophilic amino acid residues, including lysine, cysteine, and histidine.[4][5][6] This modification can alter protein structure and function, implicating 4-ONE in the pathophysiology of various diseases.[7]

To investigate the specific protein targets of 4-ONE and understand its role in cellular signaling and pathology, researchers utilize chemical probes. 4-Oxo-2-Nonenal Alkyne ((E)-4-oxonon-2-en-8-ynal) is a powerful tool for this purpose. It is a synthetic analog of 4-ONE that contains a terminal alkyne group. This alkyne serves as a bioorthogonal handle, meaning it is chemically inert within biological systems but can undergo a highly specific and efficient reaction with an azide-containing reporter molecule in a process known as "click chemistry".[8][9] By treating cells or lysates with 4-ONE Alkyne, the probe covalently binds to the same protein targets as endogenous 4-ONE. These modified proteins can then be tagged with a reporter azide (e.g., fluorescent azide for imaging or biotin azide for enrichment and mass spectrometry-based identification), enabling the visualization, isolation, and identification of 4-ONE targets.[8][10]

Mechanism of Action and Detection

The utility of this compound as a probe is rooted in its chemical reactivity, which mirrors that of its endogenous counterpart. The α,β-unsaturated carbonyl structure of 4-ONE is highly electrophilic, making it susceptible to attack by nucleophilic side chains of amino acids in proteins.

  • Protein Adduction : The 4-ONE Alkyne probe reacts with proteins primarily through two mechanisms:

    • Michael Addition : Nucleophilic residues, particularly the thiol group of cysteine and the imidazole group of histidine, attack the β-carbon of the unsaturated aldehyde.

    • Schiff Base Formation : The aldehyde group reacts with the ε-amino group of lysine residues to form a Schiff base, which can be further stabilized. 4-ONE is also capable of forming a stable 4-ketoamide adduct with lysine.[6]

  • Click Chemistry Reaction : After the alkyne-tagged probe has formed adducts with its protein targets, the alkyne handle is used for detection. The most common method is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[9] In this reaction, the terminal alkyne of the probe is "clicked" to an azide-functionalized reporter molecule (e.g., Alexa Fluor 488 Azide or Biotin Azide). This forms a stable triazole linkage, covalently attaching the reporter to the protein target.[8][9]

  • Downstream Analysis :

    • Fluorescence Microscopy : If a fluorescent azide is used, the protein targets of 4-ONE can be visualized within fixed cells, revealing their subcellular localization.[8]

    • Proteomic Profiling : If a biotin azide is used, the tagged proteins can be enriched from complex cell lysates using streptavidin-coated beads. The enriched proteins are then digested and identified using liquid chromatography-tandem mass spectrometry (LC-MS/MS), providing a proteome-wide map of 4-ONE adduction.[10]

Visualized Pathways and Workflows

Lipid_Peroxidation_Pathway cluster_initiation Initiation cluster_propagation Propagation cluster_decomposition Decomposition PUFA Polyunsaturated Fatty Acid (PUFA) in Membrane Lipid_Radical Lipid Radical (L•) PUFA->Lipid_Radical ROS Reactive Oxygen Species (ROS) ROS->Lipid_Radical H• abstraction Peroxyl_Radical Lipid Peroxyl Radical (LOO•) Lipid_Radical->Peroxyl_Radical O2 O₂ O2->Peroxyl_Radical Lipid_Hydroperoxide Lipid Hydroperoxide (LOOH) Peroxyl_Radical->Lipid_Hydroperoxide + PUFA Aldehydes Reactive Aldehydes Lipid_Hydroperoxide->Aldehydes Fe²⁺-mediated HNE 4-HNE Aldehydes->HNE ONE 4-ONE Aldehydes->ONE Probe_Mechanism cluster_reaction Cellular Environment cluster_click Click Reaction (in vitro) Probe This compound Probe AdductedProtein Alkyne-Adducted Protein Probe->AdductedProtein Michael Addition / Schiff Base Formation TargetProtein Target Protein TargetProtein->AdductedProtein TaggedProtein Tagged Protein for Downstream Analysis AdductedProtein->TaggedProtein Reporter Azide Reporter (e.g., Biotin-N₃, Fluorophore-N₃) Reporter->TaggedProtein CuAAC Experimental_Workflow Start Start: Cells or Tissue Step1 Treat with 4-ONE Alkyne Probe Start->Step1 Step2 Lyse Cells & Harvest Protein Step1->Step2 Step3 Click Reaction: + Azide Reporter + CuSO₄, Ligand + Reducing Agent Step2->Step3 Step4a SDS-PAGE & In-gel Fluorescence Step3->Step4a Fluorescent Reporter Step4b Affinity Purification (Streptavidin Beads) Step3->Step4b Biotin Reporter Step5 On-bead Digestion (Trypsin) Step4b->Step5 Step6 LC-MS/MS Analysis & Protein ID Step5->Step6

References

The Biological Reactivity of 4-Oxo-2-Nonenal Alkyne: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth analysis of the biological reactivity of 4-Oxo-2-Nonenal (ONE), a highly reactive lipid peroxidation product, with a focus on the utility of its alkyne-tagged derivative (4-ONE-alkyne) as a chemical probe. 4-ONE is notably more reactive and cytotoxic than its more studied counterpart, 4-hydroxy-2-nonenal (4-HNE).[1][2] This guide will detail its reactivity with key biological nucleophiles, its impact on cellular signaling pathways, and provide comprehensive experimental protocols for its study.

Chemical Reactivity and Protein Adduction

4-Oxo-2-nonenal is an α,β-unsaturated aldehyde, and its reactivity is characterized by its electrophilic nature, readily forming covalent adducts with nucleophilic residues on proteins.[2][3] The presence of a ketone at the C4 position significantly enhances its reactivity compared to the hydroxyl group in 4-HNE. 4-ONE primarily reacts with proteins via two main mechanisms: Michael addition and the formation of Schiff bases, which can lead to more complex adducts like pyrroles and protein cross-links.[4]

The primary amino acid targets for 4-ONE adduction are cysteine, histidine, and lysine, with a demonstrated reactivity order of Cys >> His > Lys.[3][5] Notably, unlike 4-HNE, 4-ONE has also been shown to react with arginine residues.[3][5] The alkyne tag on 4-ONE-alkyne is strategically placed at the terminus of the alkyl chain, distal to the reactive α,β-unsaturated aldehyde moiety, to minimize interference with its inherent reactivity. This alkyne group serves as a bioorthogonal handle for "click chemistry," enabling the detection, visualization, and enrichment of 4-ONE-adducted proteins.

Quantitative Reactivity Data

The following table summarizes the known quantitative data on the reactivity of 4-ONE with amino acid nucleophiles compared to 4-HNE.

AnalyteNucleophileBimolecular Rate Constant (M⁻¹s⁻¹)Fold Difference (ONE vs. HNE)Reference
4-Oxo-2-nonenal (ONE) Cysteine186>150x[6]
4-Hydroxy-2-nonenal (HNE) Cysteine1.21[6]
4-Oxo-2-nonenal (ONE) Glutathione (GSH)145~110x[6]
4-Hydroxy-2-nonenal (HNE) Glutathione (GSH)1.33[6]

Table 1: Comparative Reactivity of 4-ONE and 4-HNE with Thiol Nucleophiles. The data clearly indicates the significantly higher reactivity of 4-ONE towards cysteine and glutathione, key players in cellular redox homeostasis.

Impact on Cellular Signaling Pathways

The high electrophilic reactivity of 4-ONE allows it to modulate various critical signaling pathways, primarily through the adduction of key regulatory proteins. The effects of the less reactive 4-HNE on these pathways are well-documented, and it is anticipated that 4-ONE elicits similar, if not more potent, responses.

Keap1-Nrf2 Signaling Pathway

The Keap1-Nrf2 pathway is a primary cellular defense mechanism against oxidative and electrophilic stress.[7] Under basal conditions, Keap1 targets the transcription factor Nrf2 for ubiquitination and subsequent proteasomal degradation. Electrophiles like 4-HNE and 4-ONE can covalently modify cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction.[8][9] This allows Nrf2 to translocate to the nucleus, bind to the Antioxidant Response Element (ARE), and initiate the transcription of a battery of cytoprotective genes.[7][8]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ONE 4-Oxo-2-Nonenal Alkyne Keap1_Nrf2 Keap1-Nrf2 Complex ONE->Keap1_Nrf2 Cys Adduction Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Dissociation Ub_Proteasome Ubiquitination & Proteasomal Degradation Keap1_Nrf2->Ub_Proteasome Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc ARE ARE Nrf2_nuc->ARE Binding Cytoprotective_Genes Cytoprotective Gene Expression ARE->Cytoprotective_Genes Activation NFkB_Pathway cluster_nucleus Nucleus ONE 4-Oxo-2-Nonenal Alkyne IKK IKK Complex ONE->IKK Adduction (Modulation) IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylation IkB_P P-IκB IkB_NFkB->IkB_P NFkB_free NF-κB IkB_NFkB->NFkB_free Release Ub_Proteasome Ubiquitination & Proteasomal Degradation IkB_P->Ub_Proteasome NFkB_nuc NF-κB NFkB_free->NFkB_nuc Inflammatory_Genes Inflammatory Gene Expression NFkB_nuc->Inflammatory_Genes Activation Proteomics_Workflow Cell_Treatment 1. Cell Treatment with 4-ONE-Alkyne Lysis 2. Cell Lysis Cell_Treatment->Lysis Click_Reaction 3. Click Chemistry with Azide-Biotin Lysis->Click_Reaction Enrichment 4. Streptavidin Affinity Purification Click_Reaction->Enrichment Elution 5. Elution of Biotinylated Proteins Enrichment->Elution Digestion 6. In-solution or In-gel Proteolytic Digestion Elution->Digestion LC_MS 7. LC-MS/MS Analysis Digestion->LC_MS Data_Analysis 8. Protein Identification and Site of Adduction Analysis LC_MS->Data_Analysis

References

An In-depth Technical Guide to 4-Oxo-2-Nonenal Alkyne: Stability, Storage, and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing 4-Oxo-2-Nonenal Alkyne (4-ONE Alkyne) as a probe for studying lipid peroxidation and covalent modification of biomolecules, a thorough understanding of its stability and handling is paramount. This guide provides a comprehensive overview of the storage conditions, chemical stability, and key experimental considerations for this reactive lipid electrophile.

Overview of this compound

4-Oxo-2-Nonenal (4-ONE) is a highly reactive α,β-unsaturated aldehyde produced during the lipid peroxidation of ω-6 polyunsaturated fatty acids.[1][2] It is a potent electrophile that readily forms covalent adducts with nucleophilic residues on proteins, such as cysteine, histidine, and lysine, thereby altering their structure and function.[1][3][4] 4-ONE Alkyne is a synthetically modified version of 4-ONE that incorporates a terminal alkyne group. This modification allows for the detection and identification of 4-ONE-modified biomolecules using copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific bioorthogonal reaction commonly known as "click chemistry".[3][5]

Stability and Storage Conditions

The stability of this compound is critically dependent on temperature and the absence of nucleophiles. The inherent reactivity of the α,β-unsaturated aldehyde moiety makes it susceptible to degradation if not stored and handled properly.

Recommended Storage

Quantitative data from suppliers indicates that this compound should be stored at -80°C .[3] Under these conditions, it is reported to be stable for at least one year .[3] The compound is typically supplied as a solution in an inert solvent, such as methyl acetate.[3] It is crucial to store the compound in its original packaging, tightly sealed to prevent solvent evaporation and exposure to moisture.

In-Solution Stability

While stable at -80°C in an inert solvent, the stability of this compound in working solutions is limited due to its high reactivity. As an electrophile, it will react with any nucleophiles present in the solution. This includes common biological buffer components (e.g., Tris, which contains a primary amine), amino acids in cell culture media, and thiol-containing reducing agents (e.g., DTT, β-mercaptoethanol).

Key Considerations for In-Solution Use:

  • Solvent Choice: For short-term storage of stock solutions, aprotic solvents such as DMF, DMSO, or ethanol are recommended.[3] However, prolonged storage in these solvents at room temperature is not advised.

  • Aqueous Buffers: Prepare aqueous solutions of this compound immediately before use. Avoid buffers containing primary or secondary amines or thiols. Phosphate-buffered saline (PBS) is a more suitable choice.[3]

  • pH: The reactivity of α,β-unsaturated aldehydes can be pH-dependent. At basic pH, the rate of Michael addition with nucleophiles may increase. It is advisable to maintain a neutral pH (around 7.2-7.4) for experimental procedures.

  • Working Concentrations: Use the lowest effective concentration for your experiments to minimize off-target reactions and potential cytotoxicity.

Data Presentation

The following tables summarize the key physical and storage properties of this compound.

Table 1: Physical and Chemical Properties

PropertyValueReference
Formal Name 4-oxo-2E-Nonen-8-ynal[3]
Synonyms 4-ONE Alkyne, Alkynyl 4-oxo-2-Nonenal[3]
Molecular Formula C₉H₁₀O₂[3]
Formula Weight 150.2 g/mol [3]
Formulation A solution in methyl acetate (typically 1 mg/ml)[3]
λmax 226 nm[3]

Table 2: Recommended Storage and Stability

ParameterRecommendationReference
Storage Temperature -80°C[3]
Shipping Conditions Dry ice[3]
Long-Term Stability ≥ 1 year (at -80°C)[3]

Table 3: Solubility Data

SolventSolubilityReference
DMF ~1 mg/ml[3]
DMSO ~1 mg/ml[3]
Ethanol ~10 mg/ml[3]
PBS (pH 7.2) ~5 mg/ml[3]

Experimental Protocols

Given the reactive nature of this compound, careful handling is essential. The following are generalized protocols for its use in cell-based assays and subsequent click chemistry reactions.

General Protocol for Cellular Treatment
  • Preparation of Stock Solution: Thaw the vial of this compound on ice. Prepare a high-concentration stock solution in an appropriate solvent (e.g., DMSO or ethanol).

  • Preparation of Working Solution: Immediately before treating cells, dilute the stock solution to the final desired concentration in pre-warmed cell culture medium. It is crucial to add the compound to the medium and mix well just prior to adding it to the cells to ensure uniform exposure and minimize degradation.

  • Cellular Treatment: Replace the existing medium with the medium containing this compound. Incubate the cells for the desired period. The optimal concentration and incubation time should be determined empirically for each cell type and experimental goal.

  • Cell Lysis: After treatment, wash the cells with cold PBS to remove any unreacted compound. Proceed immediately with cell lysis using a buffer compatible with downstream applications (e.g., click chemistry and/or immunoprecipitation). Lysis buffers should ideally be free of strong nucleophiles.

Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is a general guideline for the "clicking" of an azide-containing reporter molecule (e.g., a fluorescent dye or biotin) onto the alkyne-tagged proteins in a cell lysate.

Reagents:

  • Copper(II) Sulfate (CuSO₄): 50 mM stock in water.

  • Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate: 500 mM stock in water, freshly prepared. TCEP is a more stable reducing agent than sodium ascorbate.

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) or other Cu(I)-stabilizing ligand: 10 mM stock in DMSO.

  • Azide-reporter molecule (e.g., Azide-Fluor 488, Biotin-Azide): 10 mM stock in DMSO.

  • Cell Lysate: Containing 4-ONE Alkyne-modified proteins.

Procedure:

  • To 50 µL of cell lysate (containing 50-100 µg of protein), add the following reagents in order, vortexing gently after each addition:

    • 1 µL of Azide-reporter stock solution.

    • 2 µL of CuSO₄ stock solution.

    • 2 µL of TBTA stock solution.

  • Initiate the reaction by adding 2 µL of freshly prepared TCEP or sodium ascorbate stock solution.

  • Incubate the reaction mixture for 1 hour at room temperature, protected from light.

  • The "clicked" lysate is now ready for downstream analysis, such as gel electrophoresis, western blotting, or affinity purification (if a biotin-azide reporter was used).

Mandatory Visualizations

Signaling and Reactivity Pathway

The primary "signaling" of this compound is its covalent adduction to cellular proteins, leading to altered protein function and cellular stress responses. The following diagram illustrates this process and the subsequent detection via click chemistry.

G cluster_0 Cellular Environment cluster_1 Experimental Detection (Click Chemistry) PUFA ω-6 Polyunsaturated Fatty Acids ONE_Alkyne This compound (Exogenous Probe) ROS Reactive Oxygen Species (ROS) ROS->PUFA Lipid Peroxidation Protein Cellular Protein (with Cys, His, Lys) ONE_Alkyne->Protein Michael Addition / Schiff Base Formation Adducted_Protein Alkyne-Adducted Protein Clicked_Product Labeled Protein for Detection/Purification Adducted_Protein->Clicked_Product Cu(I)-catalyzed cycloaddition Azide_Reporter Azide-Reporter (e.g., Biotin-Azide, Fluorescent Azide) Azide_Reporter->Clicked_Product

Figure 1. Reaction pathway of this compound and its detection.
Experimental Workflow

The following diagram outlines a typical experimental workflow for identifying protein targets of this compound.

G start Start: Culture Cells treat Treat cells with This compound start->treat lyse Wash and Lyse Cells treat->lyse click Perform Click Chemistry (e.g., with Biotin-Azide) lyse->click purify Affinity Purification of Biotinylated Proteins (Streptavidin Beads) click->purify digest On-bead Digestion (Trypsin) purify->digest ms LC-MS/MS Analysis digest->ms identify Identify Adducted Proteins ms->identify

Figure 2. Workflow for identifying protein targets of 4-ONE Alkyne.

References

An In-depth Technical Guide to the Electrophilicity of 4-Oxo-2-Nonenal Alkyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Oxo-2-nonenal (ONE) is a highly reactive α,β-unsaturated aldehyde generated during the lipid peroxidation of n-6 polyunsaturated fatty acids. Its potent electrophilicity drives covalent adduction to cellular nucleophiles, primarily proteins, thereby modulating signaling pathways and contributing to cellular stress and toxicity. The alkyne analog, 4-Oxo-2-Nonenal Alkyne (ONE-alkyne), has emerged as a powerful chemical probe for identifying the cellular targets of this reactive lipid species. By incorporating a terminal alkyne, ONE-alkyne allows for the "click" conjugation of a reporter tag (e.g., biotin or a fluorophore) after it has covalently bound to its protein targets. This enables the enrichment, identification, and quantification of these target proteins, providing invaluable insights into the mechanisms of ONE-induced cellular effects. This guide provides a comprehensive overview of the electrophilic nature of ONE-alkyne, its reactivity with biological nucleophiles, and its application in chemoproteomic workflows.

Core Concepts: Electrophilicity and Reactivity

The high electrophilicity of ONE, and by extension ONE-alkyne, is conferred by its α,β-unsaturated carbonyl system. This arrangement creates two primary sites for nucleophilic attack: the C3 position via Michael addition and the C1 aldehyde via Schiff base formation. The ketone at the C4 position further enhances the reactivity of the molecule compared to its more studied counterpart, 4-hydroxy-2-nonenal (HNE).[1]

Reactivity with Amino Acid Residues

The primary targets of ONE within the proteome are nucleophilic amino acid residues. The order of reactivity is generally accepted as Cysteine >> Histidine > Lysine > Arginine.[2][3] Cysteine residues, with their highly nucleophilic thiol groups, are the most frequent targets of Michael addition. Histidine and lysine residues can also undergo Michael addition, while lysine residues can additionally form Schiff bases with the C1 aldehyde.

Quantitative Analysis of Reactivity

The electrophilicity of 4-Oxo-2-Nonenal has been quantified through the determination of bimolecular rate constants for its reaction with various amino acid nucleophiles. These values provide a quantitative measure of the reactivity of ONE and are essential for understanding its biological activity. The data presented below is for the parent compound, 4-Oxo-2-Nonenal, and is considered a close approximation for the reactivity of this compound, as the terminal alkyne is not expected to significantly influence the electrophilic nature of the α,β-unsaturated carbonyl moiety.

NucleophileAmino AcidBimolecular Rate Constant (M⁻¹s⁻¹)Reference
N-α-acetyl-cysteineCysteine141 ± 13Doorn, J. A., et al. (2002)
N-α-acetyl-histidineHistidine1.8 ± 0.1Doorn, J. A., et al. (2002)
N-α-acetyl-lysineLysine0.21 ± 0.01Doorn, J. A., et al. (2002)

Experimental Protocols

The use of this compound as a chemical probe involves a multi-step workflow, beginning with the treatment of cells or lysates, followed by a click chemistry reaction to attach a reporter tag, and culminating in proteomic analysis to identify the modified proteins.

Chemoproteomic Workflow for Target Identification of this compound

Chemoproteomic Workflow for ONE-Alkyne A Cell Culture/Lysate Preparation B Treatment with this compound A->B C Lysis and Protein Quantification B->C D Click Chemistry Reaction (e.g., with Azide-Biotin) C->D E Protein Precipitation/Cleanup D->E F Enrichment of Biotinylated Proteins (Streptavidin Affinity Purification) E->F G On-Bead Digestion (e.g., Trypsin) F->G H LC-MS/MS Analysis G->H I Data Analysis and Protein Identification H->I

A generalized workflow for identifying protein targets of this compound.
Detailed Methodologies

1. Cell Culture and Treatment:

  • Culture cells of interest to the desired confluency (typically 70-80%).

  • Treat cells with this compound at a final concentration of 10-50 µM in serum-free media for 1-4 hours. Include a vehicle control (e.g., DMSO).

2. Cell Lysis and Protein Quantification:

  • After treatment, wash cells with ice-cold PBS.

  • Lyse cells in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a standard method such as the BCA assay.

3. Click Chemistry Reaction (Copper(I)-catalyzed Azide-Alkyne Cycloaddition - CuAAC):

  • To 1 mg of protein lysate, add the following click chemistry reagents in order:

    • Tris(2-carboxyethyl)phosphine (TCEP) (final concentration: 1 mM)

    • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (final concentration: 100 µM)

    • Azide-functionalized reporter tag (e.g., Azide-PEG3-Biotin) (final concentration: 100 µM)

    • Copper(II) sulfate (CuSO₄) (final concentration: 1 mM)

  • Incubate the reaction mixture at room temperature for 1 hour with gentle rotation.

4. Protein Precipitation and Enrichment:

  • Precipitate the proteins from the reaction mixture using a methanol/chloroform/water procedure.

  • Resuspend the protein pellet in a buffer containing SDS.

  • Incubate the resuspended proteins with streptavidin-conjugated beads for 2 hours at room temperature to enrich for biotinylated proteins.

5. On-Bead Digestion and Mass Spectrometry:

  • Wash the streptavidin beads extensively to remove non-specifically bound proteins.

  • Perform on-bead digestion of the captured proteins using trypsin overnight at 37°C.

  • Elute the tryptic peptides and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

6. Data Analysis:

  • Search the resulting MS/MS spectra against a protein database to identify the peptides and corresponding proteins that were modified by this compound.

Signaling Pathway Modulation

4-Oxo-2-Nonenal is a known modulator of cellular signaling pathways, particularly those involved in the response to oxidative stress. A key pathway affected by electrophiles like ONE is the Keap1-Nrf2 pathway.

The Keap1-Nrf2 Signaling Pathway

Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its inhibitor, Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation. Electrophiles like ONE can covalently modify cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of a battery of antioxidant and cytoprotective genes, inducing their expression.

Modulation of the Keap1-Nrf2 Pathway by ONE-Alkyne cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ONE 4-Oxo-2-Nonenal Alkyne Keap1_Nrf2 Keap1-Nrf2 Complex ONE->Keap1_Nrf2 Covalent Adduction Keap1_mod Keap1 (modified) Keap1_Nrf2->Keap1_mod Proteasome Proteasome Keap1_Nrf2->Proteasome Degradation Ub Ubiquitin Nrf2_free Nrf2 Keap1_mod->Nrf2_free Nrf2 Release Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation Ub->Keap1_Nrf2 Ubiquitination ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Transcription Transcription ARE->Transcription Genes Antioxidant & Cytoprotective Genes (e.g., HO-1, GCLC) Transcription->Genes

ONE-Alkyne covalently modifies Keap1, leading to Nrf2 release and nuclear translocation.

Conclusion

This compound is a powerful tool for investigating the cellular targets of the highly reactive lipid peroxidation product, 4-Oxo-2-Nonenal. Its high electrophilicity, driven by the α,β-unsaturated carbonyl system, leads to the covalent modification of key cellular proteins, particularly on cysteine residues. By leveraging the alkyne tag for click chemistry-based proteomics, researchers can gain a deeper understanding of the molecular mechanisms underlying ONE-induced cellular signaling and pathophysiology. This knowledge is critical for the development of novel therapeutic strategies for diseases associated with oxidative stress and lipid peroxidation.

References

4-Oxo-2-Nonenal Alkyne: A Technical Guide to Studying Protein Carbonylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein carbonylation is an irreversible post-translational modification, often resulting from oxidative stress, that serves as a key biomarker for cellular damage. This modification can lead to a loss of protein function, aggregation, and has been implicated in the progression of numerous diseases, including neurodegenerative disorders, cancer, and metabolic syndrome.[1][2] One of the key drivers of protein carbonylation is the formation of reactive carbonyl species (RCS) through the peroxidation of polyunsaturated fatty acids. 4-Oxo-2-nonenal (4-ONE) is a highly reactive α,β-unsaturated keto-aldehyde that is a major product of lipid peroxidation.[3] Due to its high reactivity, 4-ONE readily forms adducts with proteins, primarily on cysteine, histidine, and lysine residues, leading to their carbonylation.[4][5]

The study of protein carbonylation has traditionally relied on methods such as the 2,4-dinitrophenylhydrazine (DNPH) assay.[2][6] While robust, the DNPH method has limitations in terms of sensitivity and its ability to identify specific carbonylated proteins in complex biological samples. To address these limitations, chemical probes coupled with bioorthogonal chemistry have emerged as powerful tools. This guide focuses on the use of 4-Oxo-2-Nonenal Alkyne (4-ONE-Alkyne) , a chemical probe designed for the sensitive and specific detection and identification of 4-ONE-modified proteins.[7][8] The terminal alkyne group on the 4-ONE molecule allows for a highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a type of "click chemistry," with azide-tagged reporter molecules (e.g., biotin-azide or a fluorescent-azide).[9][10] This enables the enrichment and visualization of 4-ONE-carbonylated proteins for downstream analysis by mass spectrometry or Western blotting.

This technical guide provides an in-depth overview of the application of 4-ONE-Alkyne for studying protein carbonylation, including proposed synthesis, detailed experimental protocols, and data interpretation.

Chemical Properties and Reactivity

4-ONE is a more reactive protein modifier compared to its more studied counterpart, 4-hydroxy-2-nonenal (4-HNE).[4] The presence of the ketone group at the C4 position enhances its electrophilicity. The primary mechanism of protein adduction is through Michael addition to the nucleophilic side chains of cysteine, histidine, and lysine residues.[4][5]

Proposed Synthesis of this compound:

While this compound is commercially available, a representative synthesis can be adapted from methods used for similar compounds.[7][8] A plausible synthetic route involves the oxidation of a 4-hydroxy-2-nonenal alkyne precursor. The synthesis of the precursor could be achieved via a Grignard reaction between a protected fumaraldehyde monoacetal and an alkyne-containing bromopentane, followed by deprotection. The resulting 4-hydroxy-2-nonenal alkyne can then be oxidized to this compound using a mild oxidizing agent like pyridinium chlorochromate.

Data Presentation: Quantitative Analysis of Protein Carbonylation

Table 1: Quantitative Proteomic Analysis of aHNE-Alkylated Proteins in RKO Cells

Treatment GroupNumber of Identified Alkylated ProteinsNumber of Quantified Alkylation Sites
Control (DMSO)150210
aHNE (10 µM)344489
aHNE (50 µM)417652

This table summarizes representative data from a quantitative chemoproteomics study using an alkynyl analogue of HNE (aHNE). The data demonstrates a dose-dependent increase in the number of identified and quantified alkylated proteins and sites.[1][11]

Table 2: Comparison of Protein Carbonyl Quantification Methods

MethodSample TypeCarbonyl Content (nmol/mg protein)Relative Standard Deviation (%)
DNPH Spectrophotometric AssayOxidized BSA8.5 ± 0.910.6
DNPH ELISAOxidized BSA9.2 ± 0.66.5
DNPH Dot BlotOxidized BSA9.5 ± 0.55.3
Alkyne Probe with Mass SpecNot Directly ComparableN/AN/A

This table provides a comparative overview of the precision of different DNPH-based methods for quantifying protein carbonyls in a model protein sample.[6][12][13] The alkyne probe with mass spectrometry provides site-specific relative quantification rather than a total carbonyl content.

Experimental Protocols

The following protocols provide detailed methodologies for the use of 4-ONE-Alkyne to label, enrich, and identify carbonylated proteins.

Protocol 1: Labeling of Proteins in Cultured Cells with 4-ONE-Alkyne
  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Treat cells with the desired concentration of 4-ONE-Alkyne (typically in the range of 10-100 µM) or vehicle control (e.g., DMSO) in serum-free media for a specified duration (e.g., 2-4 hours).

  • Cell Lysis:

    • After treatment, wash the cells twice with ice-cold PBS.

    • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).

    • Scrape the cells and collect the lysate.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).

Protocol 2: Click Chemistry Reaction for Biotin Tagging

This protocol describes the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to attach a biotin tag to the 4-ONE-alkyne-labeled proteins.

  • Prepare Click Chemistry Reagents:

    • Biotin-Azide stock solution (e.g., 10 mM in DMSO).

    • Copper(II) sulfate (CuSO4) stock solution (e.g., 50 mM in water).

    • Tris(2-carboxyethyl)phosphine (TCEP) stock solution (e.g., 50 mM in water, freshly prepared).

    • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) stock solution (e.g., 10 mM in DMSO).

  • Click Reaction:

    • In a microcentrifuge tube, combine the following:

      • Protein lysate (e.g., 1 mg of total protein).

      • Biotin-Azide to a final concentration of 100 µM.

      • TCEP to a final concentration of 1 mM.

      • TBTA to a final concentration of 100 µM.

    • Vortex briefly to mix.

    • Add CuSO4 to a final concentration of 1 mM to initiate the reaction.

    • Incubate the reaction for 1-2 hours at room temperature with gentle rotation.

Protocol 3: Enrichment of Biotinylated Proteins for Mass Spectrometry
  • Protein Precipitation:

    • Precipitate the protein from the click chemistry reaction mixture by adding four volumes of ice-cold acetone.

    • Incubate at -20°C for at least 1 hour.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the protein.

    • Carefully remove the supernatant and wash the pellet with ice-cold methanol.

  • Resuspension and Enrichment:

    • Resuspend the protein pellet in a buffer containing a strong denaturant (e.g., 6 M urea or 1% SDS in PBS).

    • Add streptavidin-agarose beads to the resuspended protein solution.

    • Incubate for 2 hours at room temperature with rotation to allow for binding of the biotinylated proteins to the beads.

  • Washing:

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads sequentially with:

      • 1% SDS in PBS (3 times)

      • 6 M urea in PBS (3 times)

      • PBS (3 times)

  • On-Bead Digestion:

    • Resuspend the washed beads in a digestion buffer (e.g., 50 mM ammonium bicarbonate).

    • Reduce the proteins with DTT and alkylate with iodoacetamide.

    • Add trypsin and incubate overnight at 37°C.

  • Peptide Elution and Desalting:

    • Centrifuge the beads and collect the supernatant containing the digested peptides.

    • Desalt the peptides using a C18 StageTip or equivalent before LC-MS/MS analysis.

Protocol 4: Western Blot Analysis of 4-ONE-Alkyne Labeled Proteins
  • Click Reaction with Fluorescent or Biotin Tag:

    • Perform the click chemistry reaction as described in Protocol 2, using either a fluorescent-azide (e.g., Azide-Fluor 488) or biotin-azide.

  • SDS-PAGE and Transfer:

    • Separate the protein samples by SDS-PAGE.

    • Transfer the proteins to a nitrocellulose or PVDF membrane.[14][15][16]

  • Detection:

    • For fluorescently tagged proteins: Directly visualize the membrane using a fluorescent gel imager at the appropriate excitation and emission wavelengths.

    • For biotin-tagged proteins:

      • Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) for 1 hour at room temperature.

      • Incubate the membrane with streptavidin-HRP conjugate (diluted in blocking buffer) for 1 hour at room temperature.

      • Wash the membrane three times with TBST.

      • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image with a chemiluminescence imager.[14][17][18]

Mandatory Visualizations

Signaling Pathways

G cluster_stress Oxidative Stress Lipid Peroxidation Lipid Peroxidation 4-ONE 4-ONE Lipid Peroxidation->4-ONE Keap1 Keap1 4-ONE->Keap1 Modification IKK IKK 4-ONE->IKK Activation

Experimental Workflows

G cluster_labeling Cellular Labeling cluster_click Click Chemistry cluster_analysis Downstream Analysis Cells Cells 4-ONE-Alkyne Treatment 4-ONE-Alkyne Treatment Cell Lysis Cell Lysis Protein Lysate Protein Lysate Click Reaction Click Reaction Tagged Proteins Tagged Proteins Click Reaction->Tagged Proteins Azide-Tag Azide-Biotin or Azide-Fluorophore

Conclusion

The this compound probe represents a significant advancement in the study of protein carbonylation. By leveraging the power of click chemistry, this tool offers high sensitivity and specificity for the detection and identification of proteins modified by this highly reactive lipid peroxidation product. The detailed protocols and workflows provided in this guide offer a comprehensive framework for researchers to investigate the role of 4-ONE-mediated protein carbonylation in various physiological and pathological contexts. The ability to identify specific protein targets of 4-ONE will undoubtedly provide deeper insights into the mechanisms of oxidative stress-related diseases and may unveil novel therapeutic targets for drug development.

References

Methodological & Application

Application Notes and Protocols for 4-Oxo-2-Nonenal Alkyne Click Chemistry in Cell Lysates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Oxo-2-nonenal (4-ONE) is a highly reactive lipid electrophile generated during the peroxidation of n-6 polyunsaturated fatty acids. Due to its reactivity, 4-ONE readily forms covalent adducts with cellular macromolecules, particularly proteins, on nucleophilic amino acid residues such as cysteine, histidine, and lysine.[1] These modifications can alter protein structure and function, thereby impacting cellular signaling pathways and contributing to the pathophysiology of various diseases associated with oxidative stress, including cardiovascular and neurodegenerative diseases.[2][3]

The study of 4-ONE-protein adducts is crucial for understanding disease mechanisms and for the development of novel therapeutic strategies. The use of a 4-Oxo-2-Nonenal Alkyne probe, in conjunction with click chemistry, provides a powerful and specific method for the detection, enrichment, and identification of 4-ONE-modified proteins in complex biological samples like cell lysates.[4][5] This bioorthogonal reaction involves the copper(I)-catalyzed cycloaddition of the alkyne-tagged 4-ONE probe to an azide-containing reporter molecule, such as biotin-azide or a fluorescent-azide, enabling downstream detection and analysis.[6][7]

These application notes provide a detailed protocol for the labeling and identification of 4-ONE adducted proteins in cell lysates using a this compound probe and click chemistry. The protocol is adapted from established methods for the analogous lipid electrophile, 4-Hydroxy-2-Nonenal (HNE) Alkyne.

Principle of the Method

The experimental workflow involves three main stages:

  • Labeling of Cellular Proteins: Cells are lysed and the lysate is treated with a this compound probe. The electrophilic aldehyde of the 4-ONE moiety reacts with nucleophilic residues on proteins, forming stable covalent adducts.

  • Click Chemistry Reaction: The alkyne-tagged proteins are then subjected to a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reaction with an azide-functionalized reporter tag (e.g., Biotin-Azide). This results in the covalent attachment of the reporter tag to the 4-ONE-modified proteins.

  • Downstream Analysis: The tagged proteins can be enriched (e.g., using streptavidin beads for biotin-tagged proteins) and subsequently identified and quantified using mass spectrometry (LC-MS/MS).

G cluster_workflow Experimental Workflow a Cell Lysis b Treatment with 4-ONE Alkyne Probe a->b Protein Extraction c Click Chemistry with Azide-Reporter b->c Formation of Alkyne-tagged Adducts d Protein Precipitation & Digestion c->d Addition of Reporter Tag e LC-MS/MS Analysis d->e Sample Preparation f Data Analysis & Protein ID e->f Peptide Fragmentation & Detection G cluster_pathway Cellular Pathways Affected by 4-ONE a Oxidative Stress b Lipid Peroxidation a->b c 4-Oxo-2-Nonenal (4-ONE) b->c d Protein Adduction c->d e Cytoskeletal Proteins (e.g., Tubulin, Vimentin) d->e f Chaperone Proteins (e.g., HSP90) d->f g Metabolic Enzymes (e.g., Aldolase) d->g h Altered Protein Function e->h i Disrupted Cytoskeleton e->i f->h j Impaired Protein Folding f->j g->h k Metabolic Dysregulation g->k l Cellular Dysfunction h->l i->l j->l k->l

References

Application Notes and Protocols for In-Gel Fluorescence Detection of Protein Carbonylation using 4-Oxo-2-Nonenal Alkyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the detection of carbonylated proteins in complex biological samples using 4-Oxo-2-Nonenal Alkyne (ONE-Alkyne), a powerful tool for studying oxidative stress and its role in various disease states.

Introduction

Protein carbonylation is an irreversible post-translational modification that serves as a major biomarker for oxidative stress. This modification can lead to a loss of protein function and has been implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cancer, and diabetes.[1][2] 4-Oxo-2-nonenal (ONE) is a highly reactive lipid peroxidation product that readily adducts to proteins, leading to their carbonylation.[3][4][5] The use of a terminal alkyne-modified version of ONE, this compound, allows for the sensitive and specific detection of these modified proteins through copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC), a type of "click chemistry".[1][6] This method enables the covalent attachment of a fluorescent azide reporter dye, facilitating direct in-gel fluorescence detection.[7][8]

Principle of the Method

The workflow for in-gel fluorescence detection of ONE-adducted proteins involves a two-step process. First, cells or protein lysates are treated with ONE-Alkyne, which covalently modifies nucleophilic amino acid residues (such as cysteine, lysine, and histidine) on proteins.[3][4] Following this labeling step, the alkyne-tagged proteins are reacted with a fluorescent azide dye via CuAAC.[9][10] This reaction is highly specific and occurs under mild conditions, preserving the integrity of the proteins.[6][8] The fluorescently labeled proteins are then separated by SDS-PAGE, and the gel is directly imaged using a fluorescence scanner.[7][11] This approach offers a significant advantage over traditional methods like western blotting, as it does not require antibodies and provides a more direct and potentially more quantitative readout of protein carbonylation.[12]

Applications

  • Screening for inhibitors of oxidative stress: The assay can be used to screen compound libraries for their ability to reduce protein carbonylation in cellular models of oxidative stress.

  • Target identification and validation: By identifying proteins that are carbonylated in response to specific stimuli or in disease states, this method can help to identify novel drug targets.[13]

  • Biomarker discovery: The pattern of protein carbonylation can serve as a biomarker for disease diagnosis, prognosis, or response to therapy.[14]

  • Mechanistic studies: This technique can be employed to investigate the role of protein carbonylation in various cellular processes and signaling pathways.[6]

Experimental Protocols

Materials and Reagents

  • This compound (ONE-Alkyne)

  • Fluorescent Azide (e.g., Azide-Fluor 488, Azide-Fluor 546)

  • Copper(II) Sulfate (CuSO₄)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Tris(benzyltriazolylmethyl)amine (TBTA)

  • Cell Lysis Buffer (e.g., RIPA buffer)

  • Protease Inhibitor Cocktail

  • BCA Protein Assay Kit

  • Laemmli Sample Buffer

  • Polyacrylamide gels

  • SDS-PAGE running buffer

  • Fluorescence gel scanner

Experimental Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation cluster_click_reaction Click Chemistry Reaction cluster_detection Detection Cell_Culture Cell Culture/ Tissue Homogenate ONE_Alkyne_Treatment Treatment with This compound Cell_Culture->ONE_Alkyne_Treatment Cell_Lysis Cell Lysis & Protein Quantification ONE_Alkyne_Treatment->Cell_Lysis Click_Reaction_Mix Prepare Click Reaction Mix Cell_Lysis->Click_Reaction_Mix Incubation Incubate at RT Click_Reaction_Mix->Incubation Protein_Precipitation Protein Precipitation (Optional) Incubation->Protein_Precipitation SDS_PAGE SDS-PAGE Protein_Precipitation->SDS_PAGE In_Gel_Fluorescence In-Gel Fluorescence Scanning SDS_PAGE->In_Gel_Fluorescence Data_Analysis Data Analysis In_Gel_Fluorescence->Data_Analysis

Caption: Overall experimental workflow for in-gel fluorescence detection.

Protocol 1: Labeling of Proteins in Cultured Cells with this compound

  • Seed cells in an appropriate culture dish and grow to the desired confluency.

  • Treat cells with your compound of interest or induce oxidative stress as required by your experimental design.

  • Add this compound to the cell culture medium at a final concentration of 10-50 µM. Incubate for 2-4 hours at 37°C.

  • Wash the cells twice with ice-cold PBS.

  • Lyse the cells in a suitable lysis buffer containing a protease inhibitor cocktail.

  • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Determine the protein concentration of the supernatant using a BCA protein assay.

  • Proceed to the Click Chemistry Reaction protocol.

Protocol 2: Click Chemistry Reaction for Fluorescent Labeling

This protocol is based on a final reaction volume of 50 µL.

  • In a microcentrifuge tube, add 20-50 µg of ONE-Alkyne labeled protein lysate. Adjust the volume to 35 µL with lysis buffer or PBS.

  • Prepare a fresh "Click-Mix" by adding the following reagents in order:

    • 4 µL of 10X TBTA/CuSO₄ solution (1.7 mM TBTA, 1 mM CuSO₄ in DMSO/t-butanol)

    • 1 µL of 10 mM Fluorescent Azide stock solution (in DMSO)

    • 10 µL of 50 mM TCEP (freshly prepared in water)

  • Add 15 µL of the Click-Mix to the protein sample.

  • Vortex gently to mix and incubate the reaction for 1 hour at room temperature, protected from light.[7]

  • (Optional but recommended) To remove unreacted fluorescent azide, precipitate the protein by adding 4 volumes of ice-cold acetone. Incubate at -20°C for 20 minutes. Centrifuge at 14,000 x g for 5 minutes at 4°C. Discard the supernatant and wash the pellet with cold methanol. Air-dry the pellet.[7]

  • Resuspend the protein pellet in an appropriate volume of Laemmli sample buffer.

Protocol 3: In-Gel Fluorescence Detection

  • Heat the samples at 95°C for 5 minutes.

  • Load the samples onto a polyacrylamide gel. Include a pre-stained molecular weight marker.

  • Run the gel according to standard procedures.

  • After electrophoresis, carefully remove the gel from the cassette.

  • Wash the gel in deionized water for 5-10 minutes to remove residual SDS.[7]

  • Scan the gel using a fluorescence imager equipped with the appropriate excitation and emission filters for the chosen fluorescent dye.[7]

  • After fluorescence scanning, the same gel can be stained with Coomassie Brilliant Blue or SYPRO Ruby for total protein visualization.

Signaling Pathway Diagram

signaling_pathway cluster_stress Cellular Stress cluster_lipid_peroxidation Lipid Peroxidation cluster_protein_modification Protein Modification cluster_cellular_response Cellular Response Oxidative_Stress Oxidative Stress (e.g., ROS) PUFA Polyunsaturated Fatty Acids (PUFAs) Oxidative_Stress->PUFA initiates Lipid_Peroxides Lipid Peroxides PUFA->Lipid_Peroxides leads to ONE 4-Oxo-2-Nonenal (ONE) Lipid_Peroxides->ONE generates Protein Cellular Proteins (Cys, Lys, His) ONE->Protein adducts to Carbonylated_Protein Carbonylated Protein Altered_Function Altered Protein Function Carbonylated_Protein->Altered_Function Degradation Protein Degradation Carbonylated_Protein->Degradation Cell_Signaling Disrupted Cell Signaling Altered_Function->Cell_Signaling

Caption: Formation of 4-ONE and subsequent protein carbonylation.

Data Presentation

The following table provides a hypothetical example of quantitative data that could be obtained from an in-gel fluorescence experiment. The fluorescence intensity of each band corresponding to a carbonylated protein would be normalized to the total protein in that lane (determined by Coomassie or SYPRO Ruby staining).

Treatment GroupProtein Band (kDa)Normalized Fluorescence Intensity (Arbitrary Units)Fold Change vs. Control
Control75105 ± 121.0
Control5088 ± 91.0
Oxidative Stress75420 ± 354.0
Oxidative Stress50352 ± 284.0
Oxidative Stress + Compound X75158 ± 201.5
Oxidative Stress + Compound X50132 ± 151.5

Troubleshooting

IssuePossible CauseSuggested Solution
No or weak fluorescent signal Inefficient labeling with ONE-AlkyneOptimize the concentration of ONE-Alkyne and incubation time. Ensure cells are metabolically active.
Incomplete click reactionUse freshly prepared reagents, especially TCEP. Optimize the concentrations of copper and TBTA. Ensure the pH is suitable for the reaction.
Insufficient amount of labeled proteinIncrease the amount of protein lysate used in the click reaction.
High background fluorescence Unreacted fluorescent azide in the gelPerform the optional protein precipitation step to remove excess dye. Increase the number and duration of gel washes post-electrophoresis.
Non-specific binding of the probeReduce the concentration of ONE-Alkyne or the incubation time.
Smeared bands Protein degradationEnsure the use of a protease inhibitor cocktail during cell lysis. Keep samples on ice.
Protein aggregationEnsure complete solubilization of the protein pellet after precipitation.
Inconsistent results Variability in cell culture or treatmentMaintain consistent cell culture conditions and treatment protocols.
Pipetting errorsUse calibrated pipettes and prepare master mixes for the click reaction.

References

Chemoproteomic Profiling with 4-Oxo-2-Nonenal Alkyne: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

4-Oxo-2-nonenal (ONE) is a highly reactive lipid-derived electrophile generated during oxidative stress through the peroxidation of polyunsaturated fatty acids.[1][2] Due to its reactivity, ONE can form covalent adducts with nucleophilic residues on proteins, primarily cysteine and lysine, thereby altering their structure and function.[2][3] This modification of proteins by ONE is implicated in the modulation of various cellular signaling pathways and is associated with a range of pathologies, including inflammation, neurodegenerative disorders, and cancer.[2]

To elucidate the cellular targets of ONE and understand its role in signaling and disease, a powerful chemoproteomic strategy utilizing a terminal alkyne-functionalized analog of ONE, 4-Oxo-2-Nonenal Alkyne (aONE), has been developed.[2] This probe enables the covalent labeling of ONE-targeted proteins within intact cells. The incorporated alkyne handle serves as a bioorthogonal reporter that can be selectively tagged with azide-functionalized reporters, such as biotin for enrichment or a fluorophore for visualization, via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry".[4]

This approach allows for the sensitive and specific identification of ONE-modified proteins and the precise mapping of adduction sites using mass spectrometry-based proteomics.[2][4] Quantitative chemoproteomic platforms, often employing stable isotope labeling with amino acids in cell culture (SILAC) or isobaric tags, enable the dynamic and comparative analysis of ONE adduction under different cellular conditions.[4] These studies have revealed that ONE can induce various types of modifications, including Michael adducts and novel pyrrole adducts on cysteine, as well as ketoamide and Schiff-base adducts on lysine.[2][3]

The functional consequences of ONE-protein adduction are significant, with identified targets being involved in key cellular processes. Notably, proteins within the Keap1-Nrf2 and ferroptosis signaling pathways have been identified as targets of ONE, providing a mechanistic link between lipid peroxidation and the cellular stress response.[5][6][7] The ability to profile these modifications provides critical insights into the molecular mechanisms of oxidative stress and opens avenues for the development of novel therapeutic strategies targeting these pathways.

Quantitative Data Summary

The following tables summarize quantitative data from a chemoproteomic study utilizing aONE to identify protein targets in RKO cells.[2]

Table 1: Representative Cysteine Adducts Identified by aONE Labeling

ProteinGeneSiteAdduct Type
14-3-3 protein zeta/deltaYWHAZCys25Pyrrole
40S ribosomal protein S3RPS3Cys128Michael
Actin, cytoplasmic 1ACTBCys272Pyrrole
Aldehyde dehydrogenase, mitochondrialALDH2Cys302Michael
Alpha-enolaseENO1Cys363Pyrrole
Annexin A2ANXA2Cys133Michael
ATP synthase subunit beta, mitochondrialATP5BCys245Pyrrole
Cofilin-1CFL1Cys39Michael
Elongation factor 1-alpha 1EEF1A1Cys296Pyrrole
Glyceraldehyde-3-phosphate dehydrogenaseGAPDHCys152Michael
Heat shock protein HSP 90-alphaHSP90AA1Cys571Pyrrole
Peroxiredoxin-1PRDX1Cys52Michael
Peptidyl-prolyl cis-trans isomerase APPIACys115Pyrrole
Pyruvate kinase PKMPKMCys358Michael
Tubulin beta chainTUBBCys211Pyrrole

Table 2: Representative Lysine Adducts Identified by aONE Labeling

ProteinGeneSiteAdduct Type
60S acidic ribosomal protein P0RPLP0Lys214Ketoamide
Actin, aortic smooth muscleACTA2Lys113Schiff-base
ATP synthase subunit alpha, mitochondrialATP5A1Lys457Ketoamide
CalreticulinCALRLys233Schiff-base
Elongation factor 2EEF2Lys580Ketoamide
Heat shock cognate 71 kDa proteinHSPA8Lys77Schiff-base
Heterogeneous nuclear ribonucleoprotein KHNRNPKLys351Ketoamide
Histone H2B type 1-C/E/F/G/IHIST1H2BCLys24Schiff-base
L-lactate dehydrogenase A chainLDHALys245Ketoamide
Prelamin-A/CLMNALys442Schiff-base
Protein disulfide-isomeraseP4HBLys418Ketoamide
Serine/threonine-protein phosphatase 2A 65 kDa regulatory subunit A alpha isoformPPP2R1ALys428Schiff-base
Spectrin alpha chain, non-erythrocytic 1SPTAN1Lys1987Ketoamide
VimentinVIMLys431Schiff-base

Experimental Protocols

Protocol 1: Cell Culture, aONE Labeling, and Lysis
  • Cell Culture: Culture cells (e.g., RKO, HEK293T) in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • aONE Probe Treatment: When cells reach 80-90% confluency, replace the culture medium with fresh medium containing the desired concentration of this compound (aONE) probe (typically 10-50 µM). Incubate for the desired time (e.g., 2-4 hours).

  • Cell Harvesting and Lysis:

    • Aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

    • Scrape the cells in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, supplemented with protease and phosphatase inhibitors).

    • Sonicate the cell lysate on ice to shear DNA and ensure complete lysis.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant and determine the protein concentration using a standard protein assay (e.g., BCA assay).

Protocol 2: Click Chemistry for Biotin Tagging
  • Prepare Click Chemistry Reaction Mix: For a typical 1 mg protein sample, prepare the following reaction mix. Note: Prepare fresh stocks of sodium ascorbate and CuSO4.

    • Protein lysate (1 mg in 500 µL lysis buffer)

    • Azide-PEG3-Biotin (final concentration 100 µM)

    • Tris(2-carboxyethyl)phosphine (TCEP) (final concentration 1 mM)

    • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (final concentration 100 µM)

    • Copper(II) sulfate (CuSO4) (final concentration 1 mM)

  • Reaction Incubation:

    • Add the click chemistry reagents to the protein lysate in the order listed above.

    • Vortex briefly and incubate the reaction at room temperature for 1 hour with gentle rotation, protected from light.

  • Protein Precipitation:

    • Precipitate the protein by adding 4 volumes of ice-cold acetone.

    • Incubate at -20°C for 30 minutes.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the protein.

    • Carefully discard the supernatant and wash the pellet with ice-cold methanol.

    • Air-dry the pellet.

Protocol 3: Enrichment of Biotinylated Proteins and On-Bead Digestion
  • Resuspend Protein Pellet: Resuspend the air-dried protein pellet in a buffer containing a strong denaturant (e.g., 6 M urea or 1% SDS in 50 mM Tris-HCl, pH 8.0).

  • Streptavidin Bead Incubation:

    • Add high-capacity streptavidin agarose beads to the resuspended protein solution.

    • Incubate for 2-4 hours at room temperature with gentle rotation to allow for the binding of biotinylated proteins.

  • Washing:

    • Centrifuge the beads at a low speed (e.g., 1,000 x g) for 2 minutes and discard the supernatant.

    • Wash the beads sequentially with:

      • 1% SDS in PBS

      • 6 M urea in PBS

      • PBS with 0.1% Tween-20

      • 50 mM ammonium bicarbonate

  • On-Bead Digestion:

    • Resuspend the washed beads in 50 mM ammonium bicarbonate.

    • Reduce the proteins with dithiothreitol (DTT) at a final concentration of 10 mM for 30 minutes at 56°C.

    • Alkylate the cysteines with iodoacetamide (IAA) at a final concentration of 20 mM for 30 minutes at room temperature in the dark.

    • Add sequencing-grade trypsin and incubate overnight at 37°C with shaking.

  • Peptide Elution:

    • Centrifuge the beads and collect the supernatant containing the digested peptides.

    • Perform a second elution with 50 mM ammonium bicarbonate and combine the supernatants.

    • Acidify the peptide solution with formic acid to a final concentration of 0.1%.

    • Desalt the peptides using a C18 StageTip or equivalent.

Protocol 4: LC-MS/MS Analysis and Data Processing
  • LC-MS/MS Analysis:

    • Analyze the desalted peptides using a high-resolution mass spectrometer (e.g., Q-Exactive or Orbitrap) coupled to a nano-liquid chromatography system.

    • Use a suitable gradient to separate the peptides over a C18 column.

    • Acquire data in a data-dependent acquisition (DDA) mode, selecting the top 10-20 most intense precursor ions for fragmentation by higher-energy collisional dissociation (HCD).

  • Data Analysis:

    • Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant, Proteome Discoverer).

    • Search the fragmentation spectra against a relevant protein database (e.g., UniProt) with the following parameters:

      • Enzyme: Trypsin

      • Fixed modifications: Carbamidomethyl (C)

      • Variable modifications: Oxidation (M), Acetyl (Protein N-term), and the specific mass shifts corresponding to the different aONE adducts on cysteine and lysine.

    • Perform quantification based on the chosen method (e.g., label-free quantification, SILAC).

    • Filter the identified peptides and proteins to a false discovery rate (FDR) of <1%.

Visualizations

experimental_workflow A Cell Culture & aONE Labeling B Cell Lysis & Protein Extraction A->B C Click Chemistry (Biotin Tagging) B->C D Streptavidin Enrichment C->D E On-Bead Digestion (Trypsin) D->E F LC-MS/MS Analysis E->F G Data Analysis & Target Identification F->G

Caption: Experimental workflow for chemoproteomic profiling with aONE.

nrf2_keap1_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ONE 4-Oxo-2-Nonenal (ONE) Keap1 Keap1 ONE->Keap1 Modifies Cys ONE->Keap1 Inhibits Sequestration Nrf2 Nrf2 Keap1->Nrf2 Binds & Sequesters Cul3 Cul3-Rbx1 E3 Ligase Keap1->Cul3 Nrf2->Cul3 Proteasome Proteasomal Degradation Nrf2->Proteasome Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Cul3->Proteasome Targets for ARE Antioxidant Response Element (ARE) Nrf2_n->ARE Binds to Genes Antioxidant & Cytoprotective Genes (e.g., NQO1, HO-1) ARE->Genes Activates Transcription

Caption: ONE-mediated activation of the Nrf2-Keap1 signaling pathway.

ferroptosis_pathway PUFA Polyunsaturated Fatty Acids (PUFAs) Lipid_Peroxidation Lipid Peroxidation PUFA->Lipid_Peroxidation ONE 4-Oxo-2-Nonenal (ONE) Lipid_Peroxidation->ONE Ferroptosis Ferroptosis Lipid_Peroxidation->Ferroptosis Protein_Adducts Protein Adducts ONE->Protein_Adducts Forms GPX4 GPX4 Protein_Adducts->GPX4 Inactivates GPX4->Lipid_Peroxidation Inhibits GSSG GSSG GPX4->GSSG GSH GSH GSH->GPX4 Cofactor System_Xc System Xc- Cystine Cystine System_Xc->Cystine Imports Cysteine Cysteine Cystine->Cysteine Cysteine->GSH Synthesis

Caption: Role of ONE in the induction of ferroptosis.

References

Application Note: Identification and Quantification of 4-Oxo-2-Nonenal (ONE) Alkyne-Modified Proteins by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Lipid peroxidation, a consequence of oxidative stress, generates reactive electrophiles such as 4-oxo-2-nonenal (ONE).[1] These molecules can covalently modify proteins on nucleophilic amino acid residues like cysteine, lysine, and histidine, altering protein function and impacting cellular signaling pathways.[1][2] Understanding the specific protein targets of ONE is crucial for elucidating mechanisms of cellular damage, redox signaling, and the pathology of various diseases. This application note describes a chemoproteomic strategy to identify and quantify proteins modified by ONE in a cellular context. The method utilizes an alkyne-functionalized analog of ONE (aONE) for metabolic labeling, followed by copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," to attach a biotin tag for enrichment and subsequent identification by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][3][4]

Principle of the Method The workflow involves five main stages:

  • Metabolic Labeling: Cells are treated with an alkyne-tagged ONE probe (aONE), which mimics endogenous ONE and covalently modifies cellular proteins.[1]

  • Proteolysis: Labeled proteins are extracted from the cells and digested into peptides using trypsin.

  • Click Chemistry Biotinylation: The alkyne-modified peptides are conjugated to an azide-functionalized biotin tag via a highly specific and efficient click chemistry reaction.[5] For quantitative analysis, isotopically "light" and "heavy" versions of the biotin tag can be used for different experimental conditions.[1][3]

  • Enrichment: The biotinylated peptides are selectively captured and enriched using streptavidin-coated beads.[1][6]

  • Mass Spectrometry Analysis: The enriched peptides are eluted and analyzed by LC-MS/MS to identify the modified proteins and pinpoint the specific sites of modification.[1][3][4]

Visualized Experimental Workflow

experimental_workflow Experimental Workflow for Identifying ONE-Modified Proteins cluster_cell_culture In-Cell Labeling cluster_sample_prep Sample Preparation cluster_enrichment Enrichment of Modified Peptides cluster_analysis Analysis start 1. Cell Culture & Treatment with aONE Probe lysis 2. Cell Lysis & Protein Extraction start->lysis digest 3. Proteolytic Digestion (Trypsin) lysis->digest click 4. Click Chemistry (Azide-Biotin Tagging) digest->click capture 5. Streptavidin Enrichment click->capture release 6. Elution of Tagged Peptides capture->release ms 7. LC-MS/MS Analysis release->ms data 8. Data Analysis (Protein ID & Quantification) ms->data

Caption: A generalized, site-centric quantitative chemoproteomic strategy.[3][4]

Detailed Experimental Protocols

Protocol 1: Cell Culture, Labeling, and Lysis
  • Cell Culture: Culture cells (e.g., RKO cells) to approximately 80% confluency in appropriate media.

  • Probe Labeling: Treat cells with the desired concentration of the alkyne-ONE (aONE) probe for a specified duration (e.g., 1-4 hours). Include a vehicle control (e.g., DMSO).

  • Cell Harvest: After incubation, wash the cells twice with cold Dulbecco's phosphate-buffered saline (D-PBS).

  • Lysis: Lyse the cell pellets on ice in a suitable lysis buffer (e.g., 50 mM HEPES, 150 mM NaCl, 1% Igepal, pH 7.5) supplemented with protease and phosphatase inhibitors.[4]

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

Protocol 2: Protein Digestion and Click Chemistry
  • Reduction and Alkylation:

    • To prevent the reversion of Michael adducts, treat the lysate with 4 mM sodium borohydride (NaBH₄) for 1 hour at room temperature.[4]

    • Reduce disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 8 mM and incubating at 75°C for 15 minutes.[4]

    • Alkylate free cysteines by adding iodoacetamide to a final concentration of 32 mM and incubating for 30 minutes in the dark at room temperature.[4]

  • Proteolytic Digestion: Precipitate the proteins (e.g., using acetone) and resuspend in a digestion buffer. Digest the proteins with sequencing-grade trypsin (e.g., at a 1:50 enzyme-to-protein ratio) overnight at 37°C.

  • Peptide Desalting: Desalt the resulting peptide mixture using a C18 solid-phase extraction column.

  • Click Chemistry Reaction:

    • Reconstitute the desalted peptides in a solution containing 30% acetonitrile, adjusting the pH to approximately 6.[3]

    • Prepare the click chemistry reaction mixture by sequentially adding the following components to the peptide solution:

      • Azido-Biotin (light or heavy isotope-labeled): 0.8 mM final concentration.[1][3]

      • Sodium Ascorbate: 8 mM final concentration (from a fresh 100 mM stock).[1][3]

      • TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine): 1 mM final concentration.[1][3]

      • Copper(II) Sulfate (CuSO₄): 8 mM final concentration.[1][3]

    • Incubate the reaction for 2 hours at room temperature in the dark with rotation.[1][3]

    • If performing quantitative analysis, combine the "light" and "heavy" labeled samples immediately after the reaction.[1]

click_chemistry Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) cluster_catalyst peptide Alkyne-Modified Peptide (from aONE labeling) plus + catalyst CuSO₄ Sodium Ascorbate TBTA azide_biotin Azide-Biotin Tag (N₃-Biotin) product Biotinylated Peptide (Stable Triazole Linkage) catalyst->product

Caption: The "click chemistry" reaction for biotinylating alkyne-modified peptides.[5]

Protocol 3: Enrichment and Mass Spectrometry
  • Streptavidin Enrichment:

    • Incubate the biotinylated peptide mixture with high-capacity streptavidin agarose beads for 2-4 hours at room temperature with rotation.

    • Wash the beads extensively to remove non-specifically bound peptides. Use a series of stringent washes (e.g., with urea, high salt buffers, and water).

  • Elution: Elute the bound peptides from the streptavidin beads. If a photo-cleavable biotin linker was used, this can be achieved by irradiation with UV light (e.g., 365 nm) for 2 hours at room temperature.[1][3]

  • LC-MS/MS Analysis:

    • Analyze the eluted peptides using a high-resolution mass spectrometer (e.g., an Orbitrap-based instrument) coupled with a nano-liquid chromatography system.

    • Acquire data in a data-dependent mode, where the most intense precursor ions from a full MS scan are selected for fragmentation (MS/MS).[6]

  • Data Analysis:

    • Process the raw MS/MS data using a database search engine (e.g., Sequest, MaxQuant) against a relevant protein database (e.g., human UniProt).

    • Specify the mass of the aONE-triazole remnant on modified residues (e.g., Cys, Lys, His) as a variable modification.

    • For quantitative data, extract the ion chromatograms for the light and heavy labeled peptide pairs to determine their relative abundance ratios.

Data Presentation

Quantitative data from the LC-MS/MS analysis can be summarized to highlight the identified proteins and the specific sites of ONE modification. The table below provides an illustrative example of how such data can be presented.

Table 1: Representative Quantitative Data of aONE-Modified Peptides

Protein NameGene NameUniProt IDModified ResiduePeptide SequenceRatio (Heavy/Light)
Heat shock protein 90HSP90AA1P07900Cys598IRELISNSSDALDKIR3.5
78 kDa glucose-regulated proteinHSPA5P11021Cys41VTHAVVTVPAYFNDAQR2.8
ThioredoxinTXNP10599Cys73MIAPILDEIADEYQGK4.1
Peroxiredoxin-1PRDX1Q06830Cys52ADVCPAGWK2.1
Glyceraldehyde-3-phosphate dehydrogenaseGAPDHP04406Cys152IISNASCTTNCLAPLAK5.2

Note: Data are for illustrative purposes only.

Biological Context: ONE Formation and Protein Adduction

4-ONE is an electrophilic by-product of lipid peroxidation, a process initiated by reactive oxygen species (ROS) acting on polyunsaturated fatty acids (PUFAs) within cellular membranes.[1] Once formed, ONE can diffuse and react with cellular proteins, forming covalent adducts that can lead to altered protein function, triggering cellular stress responses or pathological conditions.

signaling_pathway Pathway of Protein Modification by 4-Oxo-2-Nonenal (ONE) PUFA Polyunsaturated Fatty Acids (PUFAs) in Membranes LPO Lipid Peroxidation PUFA->LPO ROS Reactive Oxygen Species (ROS) ROS->PUFA Oxidative Stress ONE 4-Oxo-2-Nonenal (ONE) (Electrophile) LPO->ONE Protein Target Protein (Cys, Lys, His) ONE->Protein Covalent Modification Adduct ONE-Protein Adduct Protein->Adduct Response Altered Protein Function & Downstream Cellular Effects (e.g., Stress Signaling, Cytotoxicity) Adduct->Response

Caption: Formation of ONE and subsequent modification of target proteins.

References

Application Notes and Protocols for Labeling Exosomes with 4-Oxo-2-Nonenal Alkyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Exosomes, as key mediators of intercellular communication, are increasingly scrutinized for their roles in both physiological and pathological processes. The ability to accurately label and track these extracellular vesicles is paramount for elucidating their biological functions and for developing exosome-based diagnostics and therapeutics. This document provides a detailed protocol for the covalent labeling of exosomes using 4-Oxo-2-Nonenal Alkyne (alkynyl-4-ONE), a functionalized lipid electrophile.

This compound reacts with nucleophilic residues, such as lysine and histidine, on the surface proteins of exosomes.[1][2] This two-step labeling strategy first introduces a bioorthogonal alkyne handle onto the exosome surface. This is followed by a highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction to conjugate a reporter molecule of choice, such as a fluorescent dye or biotin, bearing an azide group.[3][4][5][6] This method offers a robust and versatile approach for exosome labeling, enabling downstream applications such as cellular uptake studies, in vivo tracking, and proteomic analysis.

Materials and Reagents

Table 1: Key Reagents and Materials
Reagent/MaterialRecommended SupplierNotes
This compoundMedChemExpressStore at -20°C.
Isolated ExosomesUser-preparedResuspend in 1X PBS, pH 7.4.
Dimethyl Sulfoxide (DMSO)Sigma-AldrichAnhydrous, for dissolving alkyne reagent.
Azide-conjugated FluorophoreVariousE.g., Azide-Fluor 545. Choose based on experimental needs.
Copper(II) Sulfate (CuSO₄)Sigma-AldrichFor preparing the click chemistry catalyst.
TBTA or THPTA LigandSigma-AldrichTris-(benzyltriazolylmethyl)amine or Tris-(3-hydroxypropyltriazolylmethyl)amine.
Sodium AscorbateSigma-AldrichFreshly prepared for use as a reducing agent.
1X Phosphate-Buffered Saline (PBS)GibcopH 7.4, sterile filtered.
Exosome Spin ColumnsThermo Fisher ScientificFor removal of excess reagents. (MW 3,000 cutoff)
Protein Quantitation AssayBio-RadE.g., BCA or Bradford assay.

Experimental Protocols

Part 1: Labeling of Exosomes with this compound

This initial step involves the covalent attachment of the alkyne group to the exosome surface proteins.

Workflow for Alkyne Labeling of Exosomes

G cluster_0 Part 1: Alkyne Labeling start Isolated Exosomes in PBS reagent Prepare this compound in DMSO incubate Incubate Exosomes with Alkyne Reagent start->incubate reagent->incubate Add to Exosomes purify1 Remove Excess Alkyne (e.g., Exosome Spin Column) incubate->purify1 alkyne_exosomes Alkyne-Labeled Exosomes purify1->alkyne_exosomes G cluster_1 Part 2: Click Reaction start_click Alkyne-Labeled Exosomes reagents_click Prepare Click Reaction Mix: - Azide-Fluorophore - Copper(II)-TBTA - Sodium Ascorbate incubate_click Incubate for 1 hour at Room Temp. start_click->incubate_click reagents_click->incubate_click Add to Labeled Exosomes purify2 Remove Excess Reagents (e.g., Exosome Spin Column) incubate_click->purify2 final_product Fluorescently Labeled Exosomes purify2->final_product G cluster_prep Preparation cluster_labeling Labeling cluster_analysis Analysis & Application iso Exosome Isolation quant Protein Quantification iso->quant alkyne_label Step 1: Alkyne Labeling (this compound) quant->alkyne_label click_label Step 2: Click Reaction (Azide-Fluorophore) alkyne_label->click_label char Characterization (NTA, WB, TEM) click_label->char app Downstream Applications (Uptake, Tracking) char->app

References

Application Notes and Protocols: 4-Oxo-2-Nonenal Alkyne in Neurodegenerative Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurodegenerative diseases such as Alzheimer's, Parkinson's, and Amyotrophic Lateral Sclerosis are characterized by progressive neuronal loss. A key pathological feature in these conditions is oxidative stress, which leads to the peroxidation of lipids and the generation of reactive aldehydes. Among these, 4-oxo-2-nonenal (4-ONE) is a highly reactive α,β-unsaturated aldehyde that readily forms covalent adducts with proteins, altering their structure and function.[1][2] This adduction is a critical mechanism of cellular damage and has been implicated in the pathogenesis of neurodegenerative disorders.[3][4]

4-Oxo-2-Nonenal Alkyne (4-ONE-A) is a powerful chemical probe for investigating the role of 4-ONE in neurodegeneration. This molecule retains the reactive aldehyde moiety of 4-ONE, allowing it to form adducts with cellular proteins. The addition of a terminal alkyne group enables the use of "click chemistry," a highly specific and efficient bioorthogonal reaction, to attach reporter tags such as biotin or fluorescent dyes to the adducted proteins.[5][6][7] This allows for the enrichment, identification, and quantification of 4-ONE-targeted proteins, providing valuable insights into the molecular mechanisms of neurotoxicity and potential therapeutic targets.[3][8]

Applications of this compound

  • Identification of Protein Targets: 4-ONE-A enables the identification of specific proteins that are susceptible to adduction by 4-ONE in various models of neurodegenerative diseases, including cultured neuronal cells and brain tissue homogenates.[5][6]

  • Validation of Therapeutic Targets: By understanding which proteins are modified by 4-ONE, researchers can validate new therapeutic targets aimed at preventing or reversing this damage.

  • Drug Discovery Screening: 4-ONE-A can be used in high-throughput screening assays to identify compounds that inhibit the formation of 4-ONE-protein adducts.

  • Mechanistic Studies: This probe allows for the detailed investigation of the downstream cellular consequences of 4-ONE adduction, including effects on signaling pathways, protein aggregation, and cell death.[9][10]

Quantitative Data Summary

The following table summarizes key quantitative data related to the effects of 4-ONE in neuronal models. While specific data for 4-ONE-Alkyne is still emerging, the data for the parent compound, 4-ONE, provides a strong rationale for its use as a probe.

ParameterCell LineValueReference
Neurotoxicity Human Neuroblastoma Cells4-ONE is 4-5 times more neurotoxic than 4-hydroxy-2-nonenal (HNE) at concentrations near the threshold of lethality.[2]
Protein Reactivity Model Proteins (Ribonuclease A, β-lactoglobulin)4-ONE is 6-31 times more reactive with proteins than HNE based on t1/2 measurements.[2]
Identified Adduction Sites (using aHNE probe) Intact RKO Cells398 protein alkylation events (386 cysteine, 12 histidine)[3]

Signaling Pathways and Experimental Workflows

Signaling Pathway of 4-ONE Induced Neuronal Stress

The adduction of cellular proteins by 4-ONE can disrupt critical signaling pathways involved in cell survival and death. One such pathway is the PI3K/Akt/mTOR signaling cascade, which is a central regulator of neuronal survival. 4-ONE adduction can lead to the inhibition of Akt, a key kinase in this pathway. This, in turn, can disinhibit GSK-3β, leading to the phosphorylation and degradation of proteins like CRMP2, which is important for microtubule stability and axonal health. The disruption of these pathways contributes to the neurotoxicity observed in neurodegenerative diseases.[9][11]

4-ONE-A Induced Neuronal Stress Pathway
Experimental Workflow for Identification of 4-ONE-A Protein Targets

The following workflow outlines the key steps for identifying protein targets of 4-ONE-A in a neuronal cell model such as SH-SY5Y neuroblastoma cells.

Workflow cluster_cell_culture Cell Culture & Treatment cluster_click_chemistry Click Chemistry & Enrichment cluster_mass_spec Mass Spectrometry & Data Analysis Cell_Culture Culture SH-SY5Y Cells Differentiation Differentiate with Retinoic Acid/BDNF (optional) Cell_Culture->Differentiation Treatment Treat with 4-ONE-A Differentiation->Treatment Lysis Cell Lysis Treatment->Lysis Click_Reaction Click Reaction with Azide-Biotin Lysis->Click_Reaction Enrichment Streptavidin Affinity Purification Click_Reaction->Enrichment Digestion On-bead Tryptic Digestion Enrichment->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Data_Analysis Database Searching & Quantification LC_MS->Data_Analysis

References

Application Notes and Protocols for Studying Histone Modifications with 4-Oxo-2-Nonenal Alkyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing 4-Oxo-2-Nonenal Alkyne (ONA) to investigate histone modifications, offering insights into the interplay between oxidative stress and epigenetic regulation. The protocols detailed below are intended for researchers in cell biology, epigenetics, and drug development who are interested in identifying and characterizing this novel class of histone modification.

Introduction

4-Oxo-2-nonenal (ONE) is a reactive lipid electrophile generated during lipid peroxidation, a process associated with oxidative stress.[1][2] ONE can covalently modify proteins, and recent studies have identified histones as major targets.[1][2][3] The modification of histones by ONE, particularly the formation of stable ketoamide adducts on lysine residues, represents a potential link between oxidative stress and epigenetic alterations.[1][2][4] The use of this compound (ONA), a synthetically tractable version of ONE containing a terminal alkyne group, allows for the sensitive detection and enrichment of ONE-modified histones through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry".[1][3] This enables the attachment of reporter tags such as biotin or fluorophores for subsequent analysis.

Principle of the Method

The workflow for studying histone modifications with ONA involves several key steps. First, cells are treated with ONA, which readily penetrates the cell and nuclear membranes to modify histones and other proteins. Following treatment, histones are extracted and the alkyne-tagged proteins are "clicked" to an azide-containing reporter molecule (e.g., biotin-azide or a fluorescent azide). The modified histones can then be detected by Western blotting, enriched using streptavidin beads for mass spectrometry analysis, or studied in the context of chromatin by techniques such as Chromatin Immunoprecipitation (ChIP).

Data Presentation

Quantitative Analysis of 4-ONE Histone Adducts

Mass spectrometry analysis has been instrumental in identifying the specific sites of 4-ONE adduction on histones. The following table summarizes the identified adducts on core histones in RKO cells treated with 4-ONE.

HistonePeptide SequenceResidue AdductedAdduct Type
H3KQLATKAARK234-Ketoamide
H3ATKAARK274-Ketoamide
H2BAVTKYTSSKK124-Ketoamide
H4GLGKGGAKRK84-Ketoamide
H2AHLQLAIRH123Michael Adduct
H2BAGLQFPVGRH21Michael Adduct
H3STELLIRH75Michael Adduct

Note: Data compiled from studies on RKO cells.[1] The modification of well-characterized acetylation and methylation sites, such as H3K23 and H3K27, suggests a potential for crosstalk between these epigenetic marks and ONE-induced modifications.[1][3]

Experimental Protocols

Protocol 1: Cell Culture and Treatment with this compound (ONA)

This protocol describes the general procedure for treating cultured mammalian cells with ONA.

Materials:

  • Mammalian cell line of interest (e.g., RKO, RAW 264.7)

  • Complete cell culture medium

  • This compound (ONA)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Seed cells in appropriate culture vessels and grow to 70-80% confluency.

  • Prepare a stock solution of ONA in DMSO. A typical stock concentration is 10 mM.

  • On the day of the experiment, dilute the ONA stock solution in pre-warmed complete culture medium to the desired final concentration. A concentration range of 10-50 µM is a good starting point for dose-response experiments.[1][3]

  • Remove the existing medium from the cells and wash once with PBS.

  • Add the ONA-containing medium to the cells.

  • Incubate the cells for the desired period. A time course of 1-4 hours is recommended to start.[1][3]

  • After incubation, wash the cells twice with ice-cold PBS to remove excess ONA.

  • Harvest the cells for downstream applications such as histone extraction.

Protocol 2: Histone Extraction

This protocol is for the acid extraction of histones from mammalian cells.

Materials:

  • ONA-treated and control cells

  • Lysis Buffer (10 mM HEPES pH 7.9, 1.5 mM MgCl2, 10 mM KCl, 0.5 mM DTT, 1.5 mM PMSF)

  • 0.4 N Sulfuric Acid (H2SO4)

  • Trichloroacetic acid (TCA)

  • Acetone

Procedure:

  • Resuspend the cell pellet in Lysis Buffer and incubate on ice for 30 minutes.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the nuclei.

  • Resuspend the nuclear pellet in 0.4 N H2SO4 and incubate with gentle rotation at 4°C for at least 1 hour or overnight.

  • Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet the debris.

  • Transfer the supernatant containing the histones to a new tube.

  • Precipitate the histones by adding TCA to a final concentration of 20% and incubate on ice for at least 1 hour.

  • Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet the histones.

  • Wash the histone pellet twice with ice-cold acetone.

  • Air-dry the pellet and resuspend in nuclease-free water.

  • Determine the protein concentration using a Bradford or BCA assay.

Protocol 3: Click Chemistry Reaction for Biotin Tagging

This protocol describes the biotinylation of ONA-modified histones using a CuAAC reaction.

Materials:

  • Extracted histones containing ONA modifications

  • Biotin-Azide

  • Copper(II) sulfate (CuSO4)

  • Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • PBS

Procedure:

  • In a microcentrifuge tube, combine the following in order:

    • Extracted histones (10-50 µg)

    • PBS to a final volume of 50 µL

    • Biotin-Azide (from a 10 mM stock in DMSO, final concentration 100 µM)

    • TCEP or Sodium Ascorbate (from a fresh 50 mM stock in water, final concentration 1 mM)

    • TBTA (from a 10 mM stock in DMSO, final concentration 100 µM)

    • CuSO4 (from a 50 mM stock in water, final concentration 1 mM)

  • Vortex the reaction mixture gently and incubate at room temperature for 1 hour.

  • The biotinylated histones are now ready for downstream applications like Western blotting or enrichment.

Protocol 4: Western Blotting for Detection of ONA-Modified Histones

This protocol outlines the detection of biotinylated, ONA-modified histones.

Materials:

  • Biotinylated histone sample

  • SDS-PAGE gels (15% acrylamide is recommended for good histone resolution)[5]

  • Nitrocellulose or PVDF membrane (0.2 µm pore size is optimal for histone retention)[5]

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Streptavidin-HRP conjugate

  • Chemiluminescent substrate (e.g., ECL)

Procedure:

  • Separate the biotinylated histone samples by SDS-PAGE.[5]

  • Transfer the proteins to a nitrocellulose or PVDF membrane.[5][6]

  • Block the membrane with blocking buffer for 1 hour at room temperature.[6]

  • Incubate the membrane with Streptavidin-HRP (diluted in blocking buffer according to the manufacturer's instructions) for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.[6]

  • Incubate the membrane with the chemiluminescent substrate and visualize the signal using a gel documentation system.[5]

Protocol 5: Chromatin Immunoprecipitation (ChIP) for ONA-Modified Histones

This protocol provides a framework for performing ChIP to study the genomic localization of ONA-modified histones.

Materials:

  • ONA-treated and control cells

  • Formaldehyde

  • Glycine

  • ChIP lysis buffer

  • Sonication equipment

  • Streptavidin magnetic beads

  • ChIP wash buffers

  • Elution buffer

  • Proteinase K

  • Phenol:chloroform:isoamyl alcohol

  • Ethanol

  • Primers for qPCR

Procedure:

  • Crosslink ONA-treated cells with 1% formaldehyde for 10 minutes at room temperature. Quench with glycine.[7]

  • Lyse the cells and isolate the nuclei.

  • Sonciate the chromatin to an average fragment size of 200-500 bp.

  • Perform a click chemistry reaction on the sonicated chromatin to attach biotin-azide to the ONA-modified histones.

  • Incubate the biotinylated chromatin with streptavidin magnetic beads overnight at 4°C to pull down the ONA-modified chromatin.

  • Wash the beads with a series of low salt, high salt, and LiCl wash buffers.[8]

  • Elute the chromatin from the beads.

  • Reverse the crosslinks by incubating at 65°C overnight with Proteinase K.

  • Purify the DNA using phenol:chloroform extraction and ethanol precipitation.

  • Analyze the enrichment of specific genomic loci by quantitative PCR (qPCR).

Visualizations

G cluster_0 Cellular Treatment and Histone Modification cluster_1 Detection and Analysis ONA This compound (ONA) Cells Cultured Cells ONA->Cells Treatment ModifiedHistones ONA-Modified Histones Cells->ModifiedHistones Cellular Uptake & Histone Adduction ClickChemistry Click Chemistry (Biotin-Azide) ModifiedHistones->ClickChemistry BiotinylatedHistones Biotinylated Histones ClickChemistry->BiotinylatedHistones WesternBlot Western Blot (Streptavidin-HRP) BiotinylatedHistones->WesternBlot Detection MassSpec Mass Spectrometry BiotinylatedHistones->MassSpec Enrichment & ID ChIP Chromatin Immunoprecipitation BiotinylatedHistones->ChIP Genomic Localization

Caption: Experimental workflow for studying histone modifications with ONA.

G OxidativeStress Oxidative Stress LipidPeroxidation Lipid Peroxidation OxidativeStress->LipidPeroxidation ONE 4-Oxo-2-Nonenal (ONE) LipidPeroxidation->ONE Histones Histone Proteins (e.g., H3, H4) ONE->Histones Covalent Modification ModifiedHistones ONE-Modified Histones (Ketoamide Adducts) Histones->ModifiedHistones ChromatinAlteration Altered Chromatin Structure & Function ModifiedHistones->ChromatinAlteration GeneExpression Changes in Gene Expression ChromatinAlteration->GeneExpression

Caption: Signaling pathway linking oxidative stress to epigenetic changes via 4-ONE.

References

Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with 4-Oxo-2-Nonenal Alkyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Oxo-2-nonenal (ONE) is a highly reactive lipid peroxidation product that readily forms adducts with cellular macromolecules, including proteins.[1][2] The modification of proteins by ONE has been implicated in a variety of cellular processes and pathological conditions, including oxidative stress, signaling, and the progression of diseases such as neurodegenerative disorders and cancer.[3][4] To investigate the cellular targets of ONE and elucidate its role in signaling pathways, a powerful chemical proteomics approach utilizing a bio-orthogonal alkyne analog of ONE, 4-Oxo-2-Nonenal Alkyne ((2E)-4-Oxo-2-nonen-8-ynal; aONE), has been developed.[5][6]

This application note provides detailed protocols for the use of this compound in conjunction with copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry to label, identify, and quantify protein targets in complex biological samples.[7][8] This methodology allows for the sensitive and specific detection of ONE-modified proteins, enabling a deeper understanding of the cellular responses to lipid peroxidation.

Principle of the Method

The experimental workflow involves a two-step process. First, cells or cell lysates are treated with this compound, which covalently modifies nucleophilic amino acid residues (cysteine, histidine, and lysine) on proteins.[1][5] Following this labeling step, a reporter molecule containing an azide group (e.g., biotin-azide for affinity purification or a fluorescent-azide for imaging) is covalently attached to the alkyne-modified proteins via the highly efficient and specific CuAAC reaction.[8][9] The tagged proteins can then be enriched, identified, and quantified using standard proteomic techniques such as mass spectrometry.[5][10]

Data Presentation

Table 1: Recommended Reagent Concentrations for CuAAC Labeling of aONE-Modified Proteins in Cell Lysate
ReagentStock ConcentrationFinal ConcentrationReference
aONE-labeled Protein Lysate1-5 mg/mL0.5-2.0 mg/mL[6][8]
Azide-Biotin Reporter10 mM in DMSO20-100 µM[5][11]
CuSO₄20 mM in H₂O50-100 µM[12][13]
THPTA (or TBTA)50 mM in H₂O (or 2mM in 1:4 DMSO:t-butanol)250-500 µM (5:1 ligand to copper ratio)[11][12]
Sodium Ascorbate100 mM in H₂O (freshly prepared)2.5-5 mM[12][13]
Aminoguanidine (optional)100 mM in H₂O1-5 mM[13][14]
Table 2: Quantitative Proteomic Analysis of Protein Adduction by aONE
Cell LineaONE ConcentrationTreatment TimeNumber of Identified Adduction SitesTypes of Adducts IdentifiedReference
Human Colorectal Carcinoma (RKO)50 µM24 h31 (Lys), 3 (Cys)Ketoamide, Michael Adduct, Schiff Base[5]
Human Colorectal Carcinoma (RKO)100 µM24 h21 (Lys)Schiff Base[5]

Experimental Protocols

Protocol 1: Labeling of Proteins in Cell Lysate with this compound

This protocol describes the treatment of cultured cells with this compound (aONE) and subsequent preparation of cell lysate for CuAAC labeling.

Materials:

  • Cultured mammalian cells

  • This compound (aONE)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

Procedure:

  • Cell Culture: Culture mammalian cells to the desired confluency (typically 70-80%) in the appropriate cell culture medium.

  • aONE Treatment: Prepare a stock solution of aONE in a suitable solvent (e.g., DMSO). Dilute the stock solution in cell culture medium to the desired final concentration (e.g., 50-100 µM).[5]

  • Remove the existing medium from the cells and replace it with the aONE-containing medium.

  • Incubate the cells for the desired period (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO₂.[5]

  • Cell Lysis: After incubation, wash the cells twice with ice-cold PBS.

  • Lyse the cells by adding ice-cold lysis buffer. Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes with occasional vortexing.

  • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant containing the protein extract.

  • Protein Quantification: Determine the protein concentration of the lysate using a BCA protein assay. Adjust the concentration to 1-5 mg/mL with lysis buffer.[6] The lysate is now ready for CuAAC labeling.

Protocol 2: CuAAC "Click" Reaction for Biotinylation of aONE-Labeled Proteins

This protocol details the copper-catalyzed azide-alkyne cycloaddition reaction to attach a biotin reporter to the alkyne-modified proteins in the cell lysate.

Materials:

  • aONE-labeled protein lysate (from Protocol 1)

  • Biotin-Azide (or other desired azide reporter)

  • Copper(II) sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • Sodium Ascorbate

  • Aminoguanidine (optional)

  • PBS, pH 7.4

Procedure:

  • Prepare Click Chemistry Master Mix: In a microcentrifuge tube, prepare a master mix of the click chemistry reagents. For a 500 µL final reaction volume, add the reagents in the following order, vortexing briefly after each addition:[11]

    • PBS to the final volume

    • aONE-labeled lysate (to a final concentration of 0.5-2.0 mg/mL)

    • Biotin-Azide stock solution (to a final concentration of 20-100 µM)

    • THPTA or TBTA stock solution (to a final concentration of 250-500 µM)

    • CuSO₄ stock solution (to a final concentration of 50-100 µM)

    • Aminoguanidine stock solution (optional, to a final concentration of 1-5 mM)

  • Initiate the Reaction: Add freshly prepared Sodium Ascorbate stock solution to the master mix to a final concentration of 2.5-5 mM. The solution may change color, indicating the reduction of Cu(II) to the catalytic Cu(I) species.[11]

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle rotation. Protect the reaction from light, especially if using a fluorescent-azide reporter.

  • Protein Precipitation (Optional but Recommended): To remove excess click chemistry reagents, precipitate the proteins. A common method is methanol-chloroform precipitation.[15]

  • The biotin-labeled proteins are now ready for downstream applications such as enrichment using streptavidin beads, followed by SDS-PAGE, Western blotting, or mass spectrometry-based proteomic analysis.

Visualizations

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product Protein-Alkyne Protein-C≡CH Triazole-Product Protein-Triazole-Reporter Protein-Alkyne->Triazole-Product CuAAC Azide-Reporter N₃-Reporter Azide-Reporter->Triazole-Product Cu(I) Cu(I) Cu(I)->Triazole-Product Experimental_Workflow A 1. Cell Treatment with This compound (aONE) B 2. Cell Lysis and Protein Extraction A->B C 3. CuAAC 'Click' Reaction with Azide-Biotin B->C D 4. Enrichment of Biotinylated Proteins (Streptavidin Affinity Purification) C->D E 5. Proteomic Analysis (e.g., LC-MS/MS) D->E F 6. Identification and Quantification of aONE-modified Proteins E->F Signaling_Pathway ONE 4-Oxo-2-Nonenal (ONE) Protein Target Protein (e.g., Keap1, HSPs, Metabolic Enzymes) ONE->Protein Covalent Adduction Adduct ONE-Protein Adduct (Covalent Modification) Protein->Adduct Function Altered Protein Function (e.g., Enzyme Inhibition, Disrupted Protein-Protein Interactions) Adduct->Function Signaling Downstream Signaling Pathways (e.g., Nrf2 activation, Stress Response, Apoptosis) Function->Signaling Response Cellular Response (e.g., Antioxidant Gene Expression, Cell Death) Signaling->Response

References

Application Notes and Protocols: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with 4-Oxo-2-Nonenal Alkyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Oxo-2-nonenal (ONE) is a highly reactive α,β-unsaturated aldehyde generated from the peroxidation of ω-6 polyunsaturated fatty acids.[1] It is a potent electrophile that readily reacts with nucleophilic residues on proteins, such as cysteine, histidine, and lysine, leading to the formation of covalent adducts.[2] This reactivity makes ONE a critical mediator of cellular signaling in response to oxidative stress, implicating it in the pathophysiology of numerous diseases. To facilitate the study of ONE-protein interactions and their downstream consequences, a "clickable" analog, 4-Oxo-2-Nonenal Alkyne (ONE-Alkyne), has been developed. This probe allows for the selective labeling and identification of ONE-modified proteins using strain-promoted azide-alkyne cycloaddition (SPAAC), a highly efficient and bioorthogonal copper-free click chemistry reaction.[3]

These application notes provide an overview of the application of ONE-Alkyne in conjunction with SPAAC for the detection and analysis of protein carbonylation by ONE. Detailed protocols for cell treatment, protein labeling, and subsequent detection are provided.

Principle of the Method

The experimental approach involves two main steps. First, cells or protein lysates are treated with ONE-Alkyne. The electrophilic aldehyde of ONE-Alkyne reacts with nucleophilic residues on proteins, forming stable covalent adducts. The terminal alkyne group serves as a bioorthogonal handle for subsequent detection.

In the second step, the alkyne-modified proteins are detected via a SPAAC reaction with an azide-functionalized reporter molecule. This reporter can be a fluorescent dye for imaging applications or a biotin tag for enrichment and subsequent proteomic analysis by mass spectrometry. The use of a strained cyclooctyne reagent is critical for the SPAAC reaction to proceed efficiently at physiological temperatures without the need for a cytotoxic copper catalyst.

Data Presentation

Table 1: Reactivity of 4-Oxo-2-Nonenal (ONE) vs. 4-Hydroxy-2-Nonenal (HNE)
Property4-Oxo-2-nonenal (ONE)4-Hydroxy-2-nonenal (HNE)Reference
Neurotoxicity 4-5 times more toxicLess toxic[4]
Protein Reactivity 6-31 times more reactiveLess reactive[4]
Table 2: Representative Second-Order Rate Constants for SPAAC Reactions
Cyclooctyne ReagentSecond-Order Rate Constant (M⁻¹s⁻¹)Reference
[9+1]CPP2.2 x 10⁻³[5]
[11+1]CPP4.5 x 10⁻⁴[5]
fluor[11+1]CPP4.7 x 10⁻³[6]
m[9+1]CPP9.6 x 10⁻³[5]
BCN0.15[7]

Signaling Pathways and Experimental Workflow

Signaling Pathways Affected by 4-Oxo-2-Nonenal

4-Oxo-2-nonenal, a product of lipid peroxidation, is a reactive electrophile that can modulate various signaling pathways, primarily through the covalent modification of key regulatory proteins. Two major pathways affected are the Keap1-Nrf2 antioxidant response pathway and the NF-κB inflammatory pathway.

cluster_stress Oxidative Stress cluster_nrf2 Keap1-Nrf2 Pathway cluster_nfkb NF-κB Pathway Lipid Peroxidation Lipid Peroxidation ONE 4-Oxo-2-Nonenal (ONE) Lipid Peroxidation->ONE Keap1_Nrf2 Keap1-Nrf2 Complex Keap1 Keap1 (Cys modification) Keap1_Nrf2->Keap1 Nrf2 Nrf2 Keap1->Nrf2 dissociation ARE Antioxidant Response Element (ARE) Nrf2->ARE translocation to nucleus Antioxidant_Genes Antioxidant Gene Expression (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activation IKK IKK (modified) NFkB_IkB NF-κB-IκBα Complex IKK->NFkB_IkB inhibition of IκBα phosphorylation IkB IκBα NFkB NF-κB IkB->NFkB dissociation & degradation NFkB_IkB->IkB phosphorylation Inflammatory_Genes Inflammatory Gene Expression (e.g., TNF-α, IL-6) NFkB->Inflammatory_Genes translocation to nucleus & activation ONE->Keap1 adduction ONE->IKK adduction

Caption: Signaling pathways modulated by 4-Oxo-2-Nonenal (ONE).

Experimental Workflow for SPAAC Labeling

The following diagram outlines the general workflow for labeling and detecting protein targets of this compound.

cluster_workflow Experimental Workflow cluster_reporters Azide Reporters cluster_analysis Downstream Analysis start Cell Culture/ Protein Lysate treatment Treat with This compound start->treatment lysis Cell Lysis (if applicable) treatment->lysis spaac SPAAC Reaction with Azide-Reporter lysis->spaac detection Detection/ Analysis spaac->detection imaging Fluorescence Imaging detection->imaging western Western Blot detection->western ms Mass Spectrometry detection->ms azide_fluor Azide-Fluorophore azide_fluor->spaac azide_biotin Azide-Biotin azide_biotin->spaac

Caption: General experimental workflow for SPAAC-based labeling.

Experimental Protocols

Protocol 1: Labeling of Proteins in Cell Culture with this compound

Materials:

  • This compound (ONE-Alkyne)

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS)

  • Cell scraper

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Azide-functionalized reporter probe (e.g., Azide-Fluor 488, Azide-Biotin)

  • Strained cyclooctyne (e.g., DBCO, BCN) if using a two-component azide reporter system.

Procedure:

  • Cell Culture: Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight.

  • Treatment with ONE-Alkyne:

    • Prepare a stock solution of ONE-Alkyne in a suitable solvent (e.g., DMSO).

    • Dilute the ONE-Alkyne stock solution in pre-warmed cell culture medium to the desired final concentration (typically in the low micromolar range).

    • Remove the old medium from the cells and replace it with the ONE-Alkyne containing medium.

    • Incubate the cells for the desired time (e.g., 1-4 hours) at 37°C in a CO₂ incubator.

  • Cell Lysis:

    • After incubation, wash the cells twice with ice-cold PBS.

    • Add an appropriate volume of ice-cold lysis buffer to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (protein lysate) to a new tube.

  • Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

  • SPAAC Reaction:

    • To a specific amount of protein lysate (e.g., 50 µg), add the azide-functionalized reporter probe to a final concentration of 10-50 µM.

    • If using a two-component system, add the strained cyclooctyne to a final concentration of 100-200 µM.

    • Incubate the reaction at room temperature for 1-2 hours with gentle shaking.

  • Sample Preparation for Downstream Analysis:

    • For Fluorescence Imaging: Proceed with in-gel fluorescence scanning or microscopy.

    • For Western Blotting: Add 4x Laemmli sample buffer to the reaction mixture, boil for 5 minutes, and proceed with SDS-PAGE.

    • For Mass Spectrometry (with Azide-Biotin): Proceed with streptavidin bead enrichment to purify the biotinylated proteins.

Protocol 2: Western Blot Detection of ONE-Alkyne Labeled Proteins

Materials:

  • SDS-PAGE gels

  • Running buffer

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody (if applicable, for a specific protein of interest)

  • Streptavidin-HRP conjugate (for biotinylated samples)

  • HRP-conjugated secondary antibody (if using a primary antibody)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • SDS-PAGE: Separate the protein samples prepared in Protocol 1 on an SDS-PAGE gel.[5]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C with gentle agitation.

  • Incubation with Detection Reagent:

    • For Biotinylated Samples: Incubate the membrane with a streptavidin-HRP conjugate diluted in blocking buffer for 1 hour at room temperature.

    • For Primary Antibody Detection: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C. The following day, wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.[8]

  • Detection:

    • Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.

    • Capture the signal using a chemiluminescence imaging system.[5]

Concluding Remarks

The use of this compound in combination with strain-promoted azide-alkyne cycloaddition provides a powerful and versatile platform for the investigation of protein carbonylation by this reactive lipid aldehyde. The protocols outlined in these application notes offer a starting point for researchers to design and execute experiments aimed at identifying and characterizing the protein targets of ONE, thereby providing valuable insights into the molecular mechanisms of oxidative stress and its associated pathologies.

References

Application Notes and Protocols for the Quantitative Analysis of 4-Oxo-2-Nonenal Alkyne Protein Adducts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Oxo-2-nonenal (ONE) is a highly reactive lipid-derived electrophile generated during the peroxidation of polyunsaturated fatty acids.[1][2] Due to its reactivity, ONE readily forms covalent adducts with nucleophilic amino acid residues on proteins, such as cysteine, lysine, and histidine.[2][3] These modifications can alter protein structure and function, thereby impacting cellular signaling pathways and contributing to the pathophysiology of various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. The study of ONE-protein adducts is crucial for understanding disease mechanisms and for the development of novel therapeutic strategies.

This document provides detailed application notes and protocols for the quantitative analysis of ONE-protein adducts using a chemoproteomic approach. This method utilizes an alkyne-tagged ONE analog (ONE-alkyne) for the selective labeling of protein targets in cellular systems. Subsequent bio-orthogonal click chemistry enables the enrichment and identification of adducted proteins and their specific modification sites by mass spectrometry.

Key Applications

  • Target Identification and Validation: Identify novel protein targets of ONE to elucidate its mechanism of action in various disease models.

  • Biomarker Discovery: Discover and quantify ONE-protein adducts as potential biomarkers for diseases associated with oxidative stress.

  • Drug Development: Screen for compounds that can prevent or reverse ONE-induced protein modifications.

  • Mechanistic Studies: Investigate the role of specific ONE-protein adducts in cellular signaling pathways.

Data Presentation: Quantitative Analysis of ONE-Alkyne Protein Adducts

A quantitative chemoproteomic analysis was performed to identify protein adducts of ONE in human colorectal carcinoma (RKO) cells treated with ONE-alkyne. The following tables summarize the identified adduct types and their specific sites on various proteins.[2]

Table 1: Representative Ketoamide Adducts on Lysine Residues [2]

ProteinGenePeptide SequenceAdduction Site
Histone H4HIST1H4ADNIQGITKPAIRLysine 12
Histone H2A type 1-B/EHIST1H2AEAGKQGGKARAKAKTRLysine 9
Histone H3.3H3F3BKQLATKAARLysine 18
40S ribosomal protein S3RPS3VIGMGKPSVDILysine 113
Tubulin beta chainTUBBLISVIY-K-EIVSDLLysine 254

Table 2: Representative Michael Adducts on Cysteine Residues [2]

ProteinGenePeptide SequenceAdduction Site
Peroxiredoxin-1PRDX1VCPAGW-K-PGSDTIKCysteine 52
ThioredoxinTXNDAFQEALDAAGDKLVW-C-APVCysteine 73
S100-A2S100A2MEPLINNIITAI-C-HKYFCysteine 22
Heat shock protein HSP 90-betaHSP90AB1GFV-C-LFSYLENRCysteine 598
L-lactate dehydrogenase A chainLDHAV-C-GSGVGVGACAISILMKCysteine 22

Table 3: Representative Schiff Base Adducts on Lysine Residues [2]

ProteinGenePeptide SequenceAdduction Site
Histone H2B type 1-C/E/F/G/IHIST1H2BCKAVT-K-AQ-K-KDG-K-KRKRLysine 23
Histone H4HIST1H4ARKVLRDNIQGIT-K-PAIRLysine 12
Histone H2A type 1-B/EHIST1H2AEAG-K-QGG-K-ARAKAKTRLysine 9
40S ribosomal protein S12RPS12VTHRLR-K-LA-K-LNIQHEVYLysine 31
Elongation factor 1-alpha 1EEF1A1AYTVI-K-IIGESFAGYLysine 164

Experimental Protocols

The following protocols describe a generalized workflow for the quantitative analysis of ONE-alkyne protein adducts.

Protocol 1: Cell Culture, Lysis, and ONE-Alkyne Treatment
  • Cell Culture: Culture human colorectal carcinoma (RKO) cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • ONE-Alkyne Treatment: Treat the cells with 50 µM ONE-alkyne for 2 hours.

  • Cell Lysis:

    • Wash the cells twice with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in NETN lysis buffer (50 mM HEPES, 150 mM NaCl, 1% Igepal, pH 7.5) containing a protease inhibitor cocktail.

    • Incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of the lysate using a Bradford or BCA protein assay.

Protocol 2: Click Chemistry Reaction
  • Sample Preparation: Take 1 mg of protein lysate and adjust the volume to 500 µL with PBS.

  • Click Chemistry Cocktail: Prepare a fresh click chemistry cocktail by adding the following reagents in order:

    • Tris(2-carboxyethyl)phosphine (TCEP) to a final concentration of 1 mM.

    • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) to a final concentration of 100 µM.

    • Azide-biotin tag to a final concentration of 100 µM.

    • Copper(II) sulfate (CuSO4) to a final concentration of 1 mM.

  • Reaction: Add the click chemistry cocktail to the protein sample.

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature with gentle rotation.

Protocol 3: Protein Precipitation and Digestion
  • Protein Precipitation: Precipitate the protein by adding 4 volumes of ice-cold acetone and incubating at -20°C for 30 minutes.

  • Pelleting: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the protein.

  • Washing: Wash the protein pellet twice with ice-cold methanol.

  • Resuspension and Denaturation: Resuspend the protein pellet in 8 M urea in 100 mM ammonium bicarbonate.

  • Reduction and Alkylation:

    • Reduce the protein with 10 mM dithiothreitol (DTT) for 1 hour at 37°C.

    • Alkylate with 20 mM iodoacetamide for 30 minutes at room temperature in the dark.

  • Digestion:

    • Dilute the urea concentration to less than 2 M with 100 mM ammonium bicarbonate.

    • Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

Protocol 4: Enrichment of Biotinylated Peptides
  • Streptavidin Bead Preparation: Wash streptavidin-agarose beads three times with PBS.

  • Enrichment:

    • Add the digested peptide solution to the washed streptavidin beads.

    • Incubate for 2 hours at room temperature with gentle rotation.

  • Washing:

    • Wash the beads sequentially with PBS, 1 M NaCl, and water to remove non-specifically bound peptides.

  • Elution: Elute the biotinylated peptides from the beads by incubating with 80% acetonitrile/0.1% trifluoroacetic acid (TFA).

Protocol 5: LC-MS/MS Analysis and Data Processing
  • LC-MS/MS Analysis: Analyze the enriched peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) using a high-resolution mass spectrometer.

  • Data Analysis:

    • Search the raw MS data against a human protein database using a search engine such as MaxQuant or SEQUEST.

    • Specify the variable modifications for ONE adducts (e.g., ketoamide on lysine, Michael adduct on cysteine, Schiff base on lysine).

    • Perform quantitative analysis to determine the relative abundance of the identified adducted peptides.

Mandatory Visualizations

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_labeling_digestion Labeling & Digestion cluster_enrichment_analysis Enrichment & Analysis cell_culture 1. RKO Cell Culture one_alkyne_treatment 2. ONE-Alkyne Treatment cell_culture->one_alkyne_treatment cell_lysis 3. Cell Lysis one_alkyne_treatment->cell_lysis click_chemistry 4. Click Chemistry with Azide-Biotin cell_lysis->click_chemistry protein_digestion 5. Tryptic Digestion click_chemistry->protein_digestion enrichment 6. Streptavidin Enrichment protein_digestion->enrichment lc_ms 7. LC-MS/MS Analysis enrichment->lc_ms data_analysis 8. Data Analysis & Quantification lc_ms->data_analysis

Caption: Experimental workflow for quantitative analysis of ONE-alkyne protein adducts.

nfkb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus ONE 4-Oxo-2-Nonenal (ONE) IKK IKK Complex ONE->IKK Adduction & Activation IkB IκB IKK->IkB Phosphorylation NFkB NF-κB (p50/p65) IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocation Gene_Expression Inflammatory Gene Expression

Caption: ONE-mediated activation of the NF-κB signaling pathway.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 4-Oxo-2-Nonenal Alkyne (4-ONA) for Cellular Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Oxo-2-Nonenal Alkyne (4-ONA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of this powerful chemical probe in cell-based experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to ensure the successful application of 4-ONA in your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound (4-ONA) and how does it work?

This compound (4-ONA) is a chemical probe derived from 4-oxo-2-nonenal (4-ONE), a reactive lipid species generated during the oxidation of polyunsaturated fatty acids. The alkyne functional group allows for the covalent labeling of cellular targets through a bioorthogonal reaction known as "click chemistry." 4-ONA is more reactive and neurotoxic than its more studied counterpart, 4-hydroxy-2-nonenal (4-HNE).[1][2] It readily forms adducts with proteins, primarily through Michael addition with cysteine, histidine, and lysine residues, as well as Schiff base formation with lysine.[1][2] This reactivity allows researchers to identify and study the cellular targets of this lipid electrophile.

Q2: What is the optimal concentration of 4-ONA for treating cells?

The optimal concentration of 4-ONA is highly dependent on the cell type, experimental duration, and the specific endpoint being measured (e.g., target engagement vs. cytotoxicity). It is crucial to perform a dose-response experiment to determine the ideal concentration for your specific model system. Based on data from the parent compound, 4-ONE, and the related 4-HNE, a starting point for concentration ranges can be inferred.

Q3: How can I detect the cellular targets of 4-ONA?

The alkyne handle on 4-ONA enables the use of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry to attach a reporter tag, such as a fluorophore (e.g., FITC-azide) or biotin (e.g., biotin-azide), to the modified proteins.[3][4][5] These tagged proteins can then be visualized by in-gel fluorescence or captured for identification by mass spectrometry.

Q4: What are the potential off-target effects of 4-ONA?

As a reactive electrophile, 4-ONA can react with a variety of cellular nucleophiles, leading to off-target effects and cytotoxicity at higher concentrations.[1][2] It is essential to include appropriate controls in your experiments, such as treating cells with a vehicle control (e.g., DMSO) and a less reactive alkyne control to distinguish specific binding from non-specific effects.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
High Cell Death/Cytotoxicity 4-ONA concentration is too high.Perform a dose-response experiment to determine the optimal, non-toxic concentration. Start with a low micromolar range and titrate upwards. Reduce the treatment duration.
Cell type is particularly sensitive.Use a less sensitive cell line if possible, or further optimize the concentration and treatment time.
No or Weak Signal After Click Chemistry Inefficient cell lysis and protein extraction.Use a lysis buffer containing protease inhibitors and ensure complete cell lysis.
Inefficient click chemistry reaction.Optimize the concentrations of copper sulfate, reducing agent (sodium ascorbate), and the azide-tagged reporter. Ensure all reagents are fresh. The use of a copper-chelating ligand like THPTA can improve reaction efficiency and reduce cytotoxicity.[3][4]
Low abundance of 4-ONA targets.Increase the amount of protein lysate used for the click reaction and downstream analysis. Consider enrichment strategies for modified proteins if using biotin-azide.
Instability of 4-ONA.Prepare fresh stock solutions of 4-ONA in an appropriate solvent (e.g., DMSO) and store them properly (protected from light and at low temperatures).
High Background Signal Non-specific binding of the reporter tag.Include a control where cells are not treated with 4-ONA but are subjected to the click chemistry reaction to assess background from the reporter tag itself.
Copper-induced protein aggregation.Use a copper-chelating ligand like THPTA or TBTA to minimize copper-mediated side reactions.[4] Perform the click reaction on ice.

Quantitative Data Summary

The following table provides a summary of suggested concentration ranges for 4-ONA based on data from related compounds, 4-ONE and 4-HNE. It is critical to experimentally determine the optimal concentration for your specific cell line and experimental conditions.

Compound Typical Concentration Range for Cell Treatment Observed Effects Reference(s)
4-Oxo-2-nonenal (4-ONE/4-ONA) Low micromolar (e.g., 1-25 µM)Neurotoxic and highly protein reactive.[1][2][1][2]
4-Hydroxy-2-nonenal (4-HNE) 1-50 µMInduces oxidative stress, cytotoxicity at higher concentrations.[6][7]
4-Hydroxy-2-nonenal Alkyne 10-50 µMUsed for labeling cellular targets via click chemistry.[8]

Experimental Protocols

Protocol 1: Determining Optimal 4-ONA Concentration (Cytotoxicity Assay)
  • Cell Seeding: Plate cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.

  • Preparation of 4-ONA: Prepare a stock solution of 4-ONA in sterile DMSO. Further dilute the stock solution in cell culture medium to achieve a range of final concentrations (e.g., 0, 1, 5, 10, 25, 50, 100 µM).

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of 4-ONA. Include a vehicle control (DMSO) at the same final concentration as the highest 4-ONA treatment.

  • Incubation: Incubate the cells for the desired treatment duration (e.g., 4, 12, or 24 hours).

  • Cytotoxicity Assessment: Measure cell viability using a standard method such as the MTT, MTS, or LDH release assay.

  • Data Analysis: Plot cell viability against 4-ONA concentration to determine the IC50 value and select a sub-lethal concentration for subsequent target identification experiments.

Protocol 2: In-Cell Labeling of 4-ONA Targets and Click Chemistry
  • Cell Treatment: Treat cells with the pre-determined optimal concentration of 4-ONA for the desired time. Include a vehicle-treated control.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method like the BCA assay.

  • Click Chemistry Reaction:

    • To 50-100 µg of protein lysate, add the following components in order:

      • Azide-reporter (e.g., FITC-azide or Biotin-azide) to a final concentration of 50-100 µM.

      • Copper(II) sulfate (CuSO4) to a final concentration of 1 mM.

      • A copper-chelating ligand (e.g., THPTA) to a final concentration of 5 mM.

      • Freshly prepared sodium ascorbate to a final concentration of 5 mM to initiate the reaction.

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.

  • Sample Preparation for Analysis:

    • For in-gel fluorescence: Add 4x Laemmli sample buffer, boil for 5 minutes, and resolve the proteins by SDS-PAGE. Visualize the fluorescently labeled proteins using a gel imager.

    • For western blot and mass spectrometry (with biotin-azide): Precipitate the proteins (e.g., with acetone) to remove excess reagents. Resuspend the protein pellet in a buffer suitable for streptavidin pull-down. Proceed with streptavidin bead incubation, washing, and elution of the captured proteins for analysis by western blot or mass spectrometry.

Visualizations

Signaling_Pathway 4ONA This compound (4-ONA) Protein Cellular Protein (e.g., Cys, His, Lys residues) 4ONA->Protein Covalent Modification Adduct 4-ONA-Protein Adduct Protein->Adduct Click Click Chemistry (CuSO4, Azide-Reporter) Adduct->Click Labeled Labeled Protein Adduct Click->Labeled Downstream Downstream Analysis (Fluorescence Imaging, MS) Labeled->Downstream Troubleshooting_Logic Start Experiment Start High_Cyto High Cytotoxicity? Start->High_Cyto Lower_Conc Lower 4-ONA Concentration and/or reduce time High_Cyto->Lower_Conc Yes No_Signal No/Weak Signal? High_Cyto->No_Signal No Lower_Conc->Start Optimize_Click Optimize Click Chemistry (Reagent concentrations, freshness) No_Signal->Optimize_Click Yes Check_Lysis Check Lysis Efficiency No_Signal->Check_Lysis Still Yes High_BG High Background? No_Signal->High_BG No Optimize_Click->Start Check_Lysis->Start Use_Ligand Use Copper Chelating Ligand (e.g., THPTA) High_BG->Use_Ligand Yes Controls Run No-4-ONA Control High_BG->Controls Still Yes Success Successful Experiment High_BG->Success No Use_Ligand->Start Controls->Start

References

reducing background signal in 4-Oxo-2-Nonenal Alkyne labeling experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Oxo-2-Nonenal (4-ONE) Alkyne Labeling experiments. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions to help minimize background signal and ensure high-quality, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of high background signal in 4-ONE alkyne labeling experiments?

A1: High background signal in 4-ONE alkyne labeling experiments can originate from several sources, primarily related to the click chemistry reaction used for detection. Key sources include:

  • Non-specific binding of the alkyne probe: The 4-ONE alkyne probe may non-specifically interact with proteins and other biomolecules, particularly at high concentrations.

  • Excess reagents: Residual, unreacted alkyne probe or azide-biotin/fluorophore tags can bind non-specifically to the membrane or beads used for detection and enrichment.

  • Copper catalyst issues: Copper (I) ions can bind non-specifically to proteins, leading to background signal. Additionally, the copper catalyst can generate reactive oxygen species (ROS) that may damage biomolecules and contribute to background.

  • Side reactions: The alkyne group can undergo side reactions, particularly with free thiols on cysteine residues, leading to off-target labeling.[1]

  • Impure reagents: Impurities in the 4-ONE alkyne probe, azide tags, or other reaction components can contribute to non-specific signals.

Q2: What is the role of a blocking step, and when should it be performed?

A2: A blocking step is crucial for preventing the non-specific binding of detection reagents (e.g., streptavidin or antibodies) to the membrane or beads during downstream analysis (like Western blotting or on-bead detection). It should be performed after protein transfer to a membrane or before the addition of the primary detection reagent in on-bead applications. Common blocking agents include Bovine Serum Albumin (BSA) and non-fat dry milk. For phospho-protein detection, BSA is generally preferred as milk contains phosphoproteins that can interfere with the signal.[2][3]

Q3: How can I remove excess 4-ONE alkyne probe and click chemistry reagents after the labeling reaction?

A3: Removing excess reagents is critical to reduce background. A common and effective method is protein precipitation, typically with cold acetone. This process pellets the proteins, allowing the supernatant containing the excess small molecule reagents to be discarded. Following precipitation, the protein pellet is washed and then resuspended in a buffer suitable for downstream analysis.[4][5][6][7][8]

Q4: Can the buffer composition affect the background signal?

A4: Yes, buffer composition is important. For the click reaction, avoid Tris-based buffers as the amine groups can chelate the copper catalyst. Buffers like PBS or HEPES are generally more suitable. Additionally, ensure that buffers used for washing are of high quality and, where appropriate, contain a mild detergent like Tween-20 to help reduce non-specific binding.[3]

Troubleshooting Guide

This guide addresses specific issues you might encounter during your 4-ONE alkyne labeling experiments in a question-and-answer format.

Issue 1: High, uniform background on a Western blot after detection.

Q: My Western blot has a high, uniform background, making it difficult to see my specific bands. What could be the cause and how can I fix it?

A: This is a common issue that often points to problems with the blocking or washing steps, or with the concentration of the detection reagents.

  • Insufficient Blocking: The blocking step may be inadequate.

    • Solution: Increase the concentration of your blocking agent (e.g., from 3% to 5% BSA) and/or extend the blocking time (e.g., from 1 hour at room temperature to overnight at 4°C).[2] Always use a freshly prepared blocking solution.

  • Inadequate Washing: Unbound detection reagents may not have been sufficiently washed away.

    • Solution: Increase the number and duration of your wash steps after incubation with the detection reagent (e.g., streptavidin-HRP or antibody). Use a wash buffer containing a detergent, such as TBS with 0.1% Tween-20 (TBS-T).[9]

  • Detection Reagent Concentration Too High: The concentration of your streptavidin conjugate or antibody may be too high.

    • Solution: Titrate your detection reagent to determine the optimal concentration that provides a good signal-to-noise ratio.

Issue 2: Appearance of many non-specific bands on a Western blot.

Q: I am seeing multiple non-specific bands on my blot in addition to my expected band(s). What is causing this and what can I do to reduce them?

A: Non-specific bands are often the result of issues during the initial labeling and click chemistry steps.

  • Excess 4-ONE Alkyne Probe: A high concentration of the 4-ONE alkyne probe can lead to non-specific labeling of abundant proteins.

    • Solution: Optimize the concentration of the 4-ONE alkyne probe by performing a dose-response experiment to find the lowest concentration that still provides a robust signal for your protein of interest.

  • Non-specific Binding of Click Reagents: The azide-fluorophore or azide-biotin tag may be binding non-specifically to proteins.

    • Solution: Reduce the concentration of the azide tag in your click reaction. A final concentration in the range of 2 µM to 40 µM is a good starting point for optimization.[10][11]

  • Thiol-yne Side Reactions: The alkyne group of the probe can react with cysteine residues on proteins.

    • Solution: Consider pre-treating your lysate with a thiol-blocking agent like N-ethylmaleimide (NEM) before adding the 4-ONE alkyne probe.[1]

  • Sample Degradation: Protein degradation can lead to the appearance of unexpected lower molecular weight bands.

    • Solution: Always prepare fresh lysates and include protease inhibitors in your lysis buffer.[12]

Experimental Protocols

Protocol 1: General 4-ONE Alkyne Labeling in Cell Lysate
  • Cell Lysis: Prepare cell lysates in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors. Determine the protein concentration using a standard assay (e.g., BCA assay).[13]

  • 4-ONE Alkyne Labeling: Dilute the protein lysate to a final concentration of 1-5 mg/mL. Add the 4-ONE alkyne probe to the desired final concentration (start with a titration from 10-100 µM). Incubate at 37°C for 1-2 hours.

  • Click Chemistry Reaction:

    • To the labeled lysate, add the following reagents in order, vortexing briefly after each addition:

      • Azide-biotin or azide-fluorophore probe (to a final concentration of 20-50 µM).

      • THPTA ligand (to a final concentration of 2 mM).

      • Copper (II) Sulfate (CuSO₄) (to a final concentration of 1 mM).

      • Freshly prepared Sodium Ascorbate (to a final concentration of 1 mM) to initiate the reaction.

    • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Protein Precipitation (Cleanup):

    • Add 4 volumes of ice-cold acetone to the reaction mixture.[4][8]

    • Vortex and incubate at -20°C for at least 60 minutes.[4]

    • Centrifuge at 13,000-15,000 x g for 10 minutes to pellet the proteins.[5]

    • Carefully decant the supernatant.

    • Wash the pellet with ice-cold 90% acetone and centrifuge again.

    • Air-dry the pellet for 15-30 minutes. Do not over-dry.[6][7]

  • Resuspension: Resuspend the protein pellet in a buffer compatible with your downstream application (e.g., SDS-PAGE sample buffer for Western blotting).

Protocol 2: BSA Blocking for Western Blot Detection
  • Membrane Transfer: Following SDS-PAGE, transfer the proteins to a nitrocellulose or PVDF membrane.

  • Blocking:

    • Prepare a blocking buffer of 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBS-T).

    • Incubate the membrane in the blocking buffer for at least 1 hour at room temperature with gentle agitation. For persistent background issues, block overnight at 4°C.[2]

  • Primary Detection:

    • Dilute the streptavidin-HRP or primary antibody in the blocking buffer at the recommended concentration.

    • Incubate the membrane with the primary detection reagent for 1 hour at room temperature or overnight at 4°C.

  • Washing:

    • Wash the membrane three times for 5-10 minutes each with TBS-T to remove unbound primary detection reagent.[9]

  • Secondary Detection (if applicable):

    • If using a primary antibody, incubate with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

    • Wash the membrane three times for 5-10 minutes each with TBS-T.

  • Signal Development: Proceed with ECL substrate incubation and imaging.

Quantitative Data Summary

Table 1: Recommended Concentration Ranges for Click Chemistry Reagents

ReagentStarting ConcentrationConcentration Range for OptimizationNotes
4-ONE Alkyne Probe50 µM10 - 200 µMTitrate to find the optimal balance between signal and background.
Azide-Biotin/Fluorophore20 µM2 - 50 µMHigher concentrations can increase non-specific binding.[10][11]
Copper (II) Sulfate (CuSO₄)1 mM0.1 - 1 mM---
Ligand (e.g., THPTA)2 mM0.5 - 5 mMMaintain a ligand to copper ratio of at least 2:1, preferably 5:1.
Sodium Ascorbate1 mM1 - 5 mMAlways use a freshly prepared solution.

Table 2: Troubleshooting Summary for High Background

ObservationPotential CauseRecommended Action
High uniform backgroundInsufficient blockingIncrease blocking agent concentration (e.g., 5% BSA) and/or incubation time (e.g., overnight at 4°C).[2]
Inadequate washingIncrease number and duration of washes with TBS-T.[3][9]
Detection reagent too concentratedTitrate streptavidin-HRP or antibody concentration.
Multiple non-specific bandsExcess 4-ONE alkyne probeDecrease the concentration of the 4-ONE alkyne probe.
Non-specific binding of azide tagDecrease the concentration of the azide-biotin/fluorophore.
Protein degradationUse fresh lysates with protease inhibitors.[12]
Thiol-yne side reactionsPre-treat lysate with a thiol-blocking agent like NEM.[1]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_labeling Labeling & Click Reaction cluster_cleanup Cleanup cluster_analysis Downstream Analysis prep1 Cell Lysis (with Protease Inhibitors) prep2 Protein Quantification (BCA Assay) prep1->prep2 label1 Incubate with 4-ONE Alkyne Probe prep2->label1 label2 Click Reaction: - Azide Tag - CuSO4/Ligand - Na-Ascorbate label1->label2 clean1 Acetone Precipitation label2->clean1 clean2 Wash & Resuspend Protein Pellet clean1->clean2 analysis1 SDS-PAGE & Western Blot clean2->analysis1 analysis2 Blocking & Detection analysis1->analysis2

Caption: Experimental workflow for 4-Oxo-2-Nonenal alkyne labeling and detection.

troubleshooting_flow start High Background Signal? uniform_bg Uniform Background? start->uniform_bg Yes nonspecific_bands Non-Specific Bands? start->nonspecific_bands No uniform_bg->nonspecific_bands No sol_uniform1 Increase Blocking Time/Conc. uniform_bg->sol_uniform1 Yes sol_uniform2 Increase Washes uniform_bg->sol_uniform2 Yes sol_uniform3 Titrate Detection Reagent uniform_bg->sol_uniform3 Yes sol_bands1 Titrate 4-ONE Probe nonspecific_bands->sol_bands1 Yes sol_bands2 Titrate Azide Tag nonspecific_bands->sol_bands2 Yes sol_bands3 Use Protease Inhibitors nonspecific_bands->sol_bands3 Yes sol_bands4 Block Thiols (NEM) nonspecific_bands->sol_bands4 Yes

Caption: Troubleshooting logic for high background in 4-ONE labeling experiments.

References

Technical Support Center: Minimizing Copper Catalyst Toxicity in Live-Cell Imaging with 4-Oxo-2-Nonenal Alkyne

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth guidance on minimizing copper catalyst cytotoxicity during live-cell imaging experiments utilizing 4-Oxo-2-Nonenal Alkyne and copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as click chemistry. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you optimize your live-cell imaging studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary source of toxicity in copper-catalyzed click chemistry in live cells?

A1: The primary source of toxicity in the standard Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction is the copper(I) catalyst.[1][2][3] This toxicity stems from the generation of reactive oxygen species (ROS) when Cu(I) ions react with oxygen, a process often exacerbated by the presence of reducing agents like sodium ascorbate used to maintain copper in its active Cu(I) state.[2] ROS can cause significant oxidative damage to cellular components such as lipids, proteins, and DNA, leading to cytotoxicity and apoptosis.[4]

Q2: What is 4-Oxo-2-Nonenal (ONE) and does the alkyne derivative have inherent toxicity?

A2: 4-Oxo-2-nonenal (ONE) is an electrophilic aldehyde produced during the oxidation of polyunsaturated fatty acids.[5][6] Studies have shown that ONE is toxic to cells at micromolar concentrations and is more neurotoxic and protein-reactive than the more commonly studied 4-hydroxy-2-nonenal (HNE).[5][6] Therefore, it is crucial to consider the potential cytotoxicity of the this compound probe itself, independent of the copper catalyst. This can be assessed by treating cells with the alkyne probe alone as a control experiment.

Q3: What are the primary strategies to minimize copper-induced toxicity during live-cell imaging?

A3: There are two main strategies to overcome copper-induced cytotoxicity:

  • Optimize the Copper-Catalyzed Reaction: This involves the use of copper-chelating ligands that stabilize the Cu(I) ion, thereby reducing its ability to generate ROS and lowering its toxicity.[7][8] These ligands can also accelerate the reaction, allowing for the use of lower and less toxic copper concentrations.[9]

  • Utilize Copper-Free Click Chemistry: This approach avoids the use of a copper catalyst altogether. The most common method is Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), which employs a strained cyclooctyne that reacts spontaneously with an azide.[1][10][11][12]

Q4: Which copper ligands are recommended for live-cell imaging and what are their key features?

A4: Several copper-chelating ligands have been developed to improve the biocompatibility of CuAAC. Tris(triazolylmethyl)amine-based ligands are particularly effective.[13] Key properties of some common ligands are summarized below.

LigandKey PropertiesRecommended For
THPTA High water solubility, moderate biocompatibility.[2][7]In vitro and cell surface labeling.[2][7]
BTTAA Very high biocompatibility and reaction kinetics, allowing for very low copper concentrations.[7][9]In vivo and intracellular labeling.[7]
BTTES High water solubility, very high biocompatibility, and stability.[7][14][15]In vivo imaging, especially in sensitive systems like zebrafish embryos.[14][15]

Q5: Can using a copper-chelating azide help reduce toxicity?

A5: Yes. Azides that contain a copper-chelating moiety can significantly accelerate the CuAAC reaction.[9] This increased reaction rate allows for the use of much lower copper concentrations (e.g., 10-40 µM), which in turn reduces cytotoxicity.[9]

Troubleshooting Guides

This section addresses common issues encountered during live-cell imaging experiments with this compound and provides actionable solutions.

High Cell Death or Obvious Signs of Cellular Stress
Potential Cause Recommended Solution
High Copper Concentration Reduce the final concentration of CuSO₄. Titrate down to the lowest effective concentration (start around 10-50 µM).[9]
Inadequate Copper Chelation Increase the ligand-to-copper ratio. A 5:1 ratio is a good starting point.[2][16] Ensure the ligand is fully dissolved and pre-mixed with the copper sulfate before adding to the cells.
Toxicity of this compound Perform a dose-response experiment with the alkyne probe alone to determine its intrinsic toxicity. Reduce the concentration or incubation time of the probe.
Oxidative Stress Add a ROS scavenger like aminoguanidine (final concentration of ~1 mM) to the reaction mixture to neutralize harmful byproducts.[2][17]
Prolonged Incubation Minimize the duration of the click reaction. With optimized conditions, reactions can be efficient within 10-30 minutes.[9][18]
Low or No Fluorescent Signal
Potential Cause Recommended Solution
Inefficient Click Reaction Optimize the concentrations of all reaction components (alkyne probe, azide-fluorophore, copper, ligand, and reducing agent). See the quantitative data table below.
Inaccessible Alkyne Groups The alkyne on the 4-Oxo-2-Nonenal may be sterically hindered or buried within cellular structures. Consider using a longer linker on your azide-fluorophore. In fixed-cell experiments, permeabilization may be necessary.
Deactivation of Copper Catalyst Intracellular thiols, such as glutathione, can deactivate the copper catalyst.[18][19] Increasing the ligand concentration or adding a sacrificial metal like Zn(II) can sometimes mitigate this.[16]
Low Abundance of Target Increase the concentration or incubation time of the this compound to allow for more incorporation into its biological targets.
Photobleaching Use an anti-fade mounting medium for fixed-cell imaging. For live-cell imaging, reduce the laser power and exposure time, and increase the interval between image acquisitions.
High Background Fluorescence
Potential Cause Recommended Solution
Non-specific Sticking of Azide-Fluorophore Wash the cells thoroughly after the click reaction (3-4 times with pre-warmed buffer). Include a blocking step with a protein-containing solution (e.g., BSA) before imaging.
Autofluorescence Image a sample of unlabeled cells under the same conditions to determine the level of autofluorescence. If significant, use a fluorophore in a different spectral range.
Residual Copper After the reaction, wash the cells with a solution containing a copper chelator like EDTA to remove any remaining copper ions.[17]
Quantitative Data Summary

The following table provides recommended starting concentrations for key reagents in a ligand-assisted CuAAC reaction for live-cell imaging. These should be optimized for your specific cell type and experimental conditions.

ReagentStock ConcentrationFinal Concentration RangeNotes
This compound 1-10 mM in DMSO1-25 µMTitrate to find the optimal balance between labeling and toxicity.
Azide-Fluorophore 1-10 mM in DMSO1-10 µM
Copper(II) Sulfate (CuSO₄) 20 mM in water10-100 µMUse the lowest concentration that gives a sufficient signal.[9]
Ligand (e.g., BTTAA, BTTES, THPTA) 50-100 mM in water50-500 µMMaintain at least a 5:1 ligand-to-copper ratio.[2][16]
Sodium Ascorbate 100 mM in water (prepare fresh)1-5 mMAdd to the reaction mixture immediately before applying to cells.[2][17]
Aminoguanidine 100 mM in water~1 mMOptional, to reduce oxidative stress.[2]

Experimental Protocols

Protocol 1: Ligand-Assisted CuAAC for Live-Cell Imaging

This protocol is designed to minimize copper toxicity by using a chelating ligand.

  • Cell Preparation:

    • Plate cells on a suitable imaging dish or plate and culture to 60-80% confluency.

    • Incubate cells with the desired concentration of this compound in culture medium for the optimized duration.

    • Gently wash the cells twice with pre-warmed buffer (e.g., DPBS).

  • Click Reaction Cocktail Preparation:

    • Important: Prepare the cocktail immediately before use and add reagents in the specified order to prevent precipitation.

    • In a microcentrifuge tube, add the following to pre-warmed imaging medium for a final volume of 1 mL: a. Azide-fluorophore (e.g., to a final concentration of 5 µM). b. Ligand (e.g., THPTA to a final concentration of 250 µM). c. CuSO₄ (e.g., to a final concentration of 50 µM). Mix well. d. Sodium Ascorbate (e.g., to a final concentration of 1 mM). Mix gently.

  • Labeling and Imaging:

    • Remove the buffer from the cells and add the click reaction cocktail.

    • Incubate for 10-30 minutes at the appropriate temperature (e.g., 37°C).

    • Gently remove the reaction cocktail and wash the cells three times with pre-warmed imaging medium.

    • Proceed immediately to live-cell imaging under optimized, low-phototoxicity conditions.

Protocol 2: Copper-Free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This is the recommended protocol for highly sensitive cell types or when complete elimination of copper is desired. This protocol assumes your target molecule is labeled with an azide and you are using a strained alkyne-fluorophore. For the this compound probe, you would need an azide-functionalized fluorophore for CuAAC, or a strained-alkyne version of the probe for SPAAC with an azide-fluorophore.

  • Cell Preparation:

    • Plate cells and culture as described in Protocol 1.

    • Incubate cells with an azide-modified metabolic precursor.

    • Gently wash the cells twice with pre-warmed buffer.

  • Labeling and Imaging:

    • Prepare a solution of the strained alkyne-fluorophore (e.g., a DBCO-fluorophore) in pre-warmed imaging medium at the desired final concentration (typically 1-10 µM).

    • Remove the buffer from the cells and add the labeling solution.

    • Incubate for 30-60 minutes at the appropriate temperature.

    • Gently remove the labeling solution and wash the cells three times with pre-warmed imaging medium.

    • Proceed to live-cell imaging.

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_click Ligand-Assisted CuAAC Reaction cluster_imaging Imaging prep1 Plate and Culture Cells prep2 Incubate with This compound prep1->prep2 prep3 Wash Cells prep2->prep3 click1 Prepare Click Cocktail: 1. Azide-Fluorophore 2. Ligand 3. CuSO4 4. Sodium Ascorbate prep3->click1 click2 Incubate Cells with Cocktail (10-30 min) click1->click2 click3 Wash Cells (3x) click2->click3 imaging1 Live-Cell Microscopy click3->imaging1

Caption: Workflow for ligand-assisted CuAAC in live cells.

toxicity_pathway cluster_reaction CuAAC Reaction Components cluster_toxicity Toxicity Pathway cluster_mitigation Mitigation Strategy CuSO4 Cu(II)SO4 Cu_I Cu(I) Ion CuSO4->Cu_I Reduction by Ascorbate Ascorbate Sodium Ascorbate (Reducing Agent) Ascorbate->Cu_I ROS Reactive Oxygen Species (ROS) Cu_I->ROS + O2 Complex Stable Cu(I)-Ligand Complex Cu_I->Complex Damage Cellular Damage (Oxidative Stress) ROS->Damage Ligand Chelating Ligand (e.g., BTTAA, THPTA) Ligand->Complex Complex->ROS Inhibited Click Accelerated Click Reaction Complex->Click

Caption: Mitigation of copper toxicity via chelating ligands.

References

Technical Support Center: Improving the Efficiency of 4-Oxo-2-Nonenal Alkyne Pull-Down Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Oxo-2-Nonenal (4-ONE) alkyne pull-down assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the efficiency and success of your experiments.

FAQs and Troubleshooting Guide

This section addresses common issues encountered during 4-ONE alkyne pull-down assays, offering potential causes and solutions in a user-friendly question-and-answer format.

Q1: I am observing high background or many non-specific proteins in my final elution. What are the likely causes and how can I reduce this?

A1: High background is a frequent challenge in pull-down assays and can stem from several sources. Here’s a breakdown of potential causes and solutions:

  • Non-specific Binding to Beads: Proteins can adhere to the surface of streptavidin-coated beads.

    • Solution: Pre-clear your cell lysate by incubating it with beads that do not have biotin attached. This will help to remove proteins that have a natural affinity for the bead matrix. Additionally, consider blocking the beads with a solution of Bovine Serum Albumin (BSA) before adding the biotinylated lysate. However, be aware that BSA can compete for MS fragmentation, potentially reducing the signal of your proteins of interest.

  • Hydrophobic and Ionic Interactions: The inherent "stickiness" of some proteins can lead to non-specific binding to the bait protein or the bead surface.

    • Solution: Optimize your wash buffer. Increasing the salt concentration (e.g., up to 500 mM NaCl) can disrupt ionic interactions, while adding a mild non-ionic detergent (e.g., 0.1% Tween-20 or NP-40) can reduce hydrophobic interactions. Performing additional wash steps can also help to remove loosely bound contaminants.

  • Insufficient Washing: Inadequate washing can leave behind non-specifically bound proteins.

    • Solution: Increase the number and duration of your wash steps. A common practice is to perform at least three to five washes with your optimized wash buffer.

  • Contamination from Insoluble Proteins: Incomplete clarification of the cell lysate can result in the carryover of protein aggregates.

    • Solution: Ensure your cell lysate is thoroughly clarified by centrifuging at a high speed (e.g., >14,000 x g) for at least 10-15 minutes at 4°C before starting the pull-down.

Q2: My protein yield is very low after the pull-down. What could be the reason?

A2: Low yield of target proteins is another common issue. Consider the following factors:

  • Inefficient Cell Lysis: If cells are not lysed effectively, the 4-ONE alkyne probe may not have sufficient access to its protein targets.

    • Solution: Optimize your lysis buffer and procedure. Ensure the buffer contains adequate detergents (e.g., 1% NP-40 or Triton X-100) and employ mechanical disruption methods like sonication or freeze-thaw cycles.

  • Suboptimal Probe Concentration: The concentration of the 4-ONE alkyne probe may be too low for effective labeling of target proteins.

    • Solution: Perform a dose-response experiment to determine the optimal concentration of the 4-ONE alkyne probe for your specific cell type and experimental conditions.

  • Inefficient Click Chemistry Reaction: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction may not be proceeding efficiently.

    • Solution: Ensure all click chemistry reagents are fresh and used at the recommended concentrations. The presence of chelating agents (e.g., EDTA) or strong reducing agents in your lysate can inhibit the copper catalyst. If possible, perform a buffer exchange step before the click reaction.

  • Harsh Elution Conditions: The conditions used to elute the captured proteins may be too harsh, leading to protein degradation.

    • Solution: If using a denaturing elution buffer (like SDS-PAGE sample buffer), ensure samples are processed quickly and not overheated. Alternatively, consider using a competitive elution strategy with free biotin, although this is often less efficient for the strong streptavidin-biotin interaction.

Q3: How can I be sure that the proteins I've identified are specific targets of 4-ONE?

A3: Establishing the specificity of your identified proteins is crucial. Implementing proper negative controls is essential:

  • No-Probe Control: Treat cells with the vehicle (e.g., DMSO) instead of the 4-ONE alkyne probe. This control will help identify proteins that bind non-specifically to the beads or other reagents.

  • Competition Control: Co-treat cells with an excess of unlabeled 4-ONE along with the 4-ONE alkyne probe. A true target of 4-ONE will show reduced signal in the pull-down in the presence of the competitor.

  • Beads-Only Control: Incubate your cell lysate with streptavidin beads that have not been subjected to the click reaction with a biotin-azide tag. This helps to identify proteins that bind directly to the beads.[1]

Quantitative Data Summary

The following tables provide a summary of typical quantitative parameters for 4-ONE alkyne pull-down assays. Note that these are starting points, and optimization for your specific experimental setup is highly recommended.

Table 1: 4-ONE Alkyne Probe Treatment

ParameterRecommended RangeNotes
4-ONE Alkyne Probe Concentration 1 - 50 µMOptimal concentration is cell-type dependent and should be determined empirically.
Incubation Time 2 - 6 hoursLonger incubation times may increase labeling but also potential cytotoxicity.
Cell Density 70-80% confluencyEnsure cells are in a healthy, actively growing state.

Table 2: Click Chemistry Reaction

ReagentRecommended ConcentrationNotes
Biotin-Azide 100 - 500 µMA significant excess relative to the probe is generally used.
Copper (II) Sulfate (CuSO₄) 1 mMThe catalyst for the reaction.
Copper Ligand (e.g., THPTA, TBTA) 1 - 5 mMStabilizes the Cu(I) oxidation state and improves reaction efficiency.
Reducing Agent (e.g., Sodium Ascorbate) 5 - 10 mMReduces Cu(II) to the active Cu(I) form.
Incubation Time 1 - 2 hoursCan be performed at room temperature or 4°C.
Protein Concentration in Lysate 1 - 5 mg/mLEnsure sufficient protein for subsequent analysis.

Table 3: Streptavidin Bead Incubation and Washing

ParameterRecommendationNotes
Bead Slurry Volume 20 - 50 µL per sampleThe amount of beads should be optimized based on the expected amount of biotinylated protein.
Incubation Time with Lysate 1 - 4 hours (or overnight at 4°C)Longer incubation can increase capture efficiency.
Wash Buffer Composition PBS or TBS with 0.1-0.5% Tween-20 and 150-500 mM NaClAdjust salt and detergent concentrations to minimize non-specific binding.
Number of Washes 3 - 5 timesThorough washing is critical for reducing background.

Experimental Protocols

This section provides a detailed methodology for a typical 4-ONE alkyne pull-down assay followed by mass spectrometry analysis.

Protocol 1: 4-ONE Alkyne Pull-Down Assay
  • Cell Culture and Treatment:

    • Plate cells and grow to 70-80% confluency.

    • Treat cells with the desired concentration of 4-ONE alkyne probe (or vehicle control) in serum-free media for 2-6 hours.

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Lyse cells in a suitable lysis buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, supplemented with protease and phosphatase inhibitors).[2]

    • Scrape cells and transfer the lysate to a microcentrifuge tube.

    • Sonicate the lysate briefly to shear DNA and reduce viscosity.

    • Clarify the lysate by centrifugation at >14,000 x g for 15 minutes at 4°C.

    • Determine the protein concentration of the supernatant using a BCA assay.

  • Click Chemistry Reaction:

    • To 1 mg of protein lysate, add the click chemistry reagents in the following order: biotin-azide, copper (II) sulfate, copper ligand, and freshly prepared sodium ascorbate. (Refer to Table 2 for concentrations).

    • Incubate the reaction for 1-2 hours at room temperature with gentle rotation.

  • Enrichment of Biotinylated Proteins:

    • Equilibrate streptavidin-coated magnetic beads by washing them three times with the lysis buffer.

    • Add the equilibrated beads to the lysate from the click chemistry reaction.

    • Incubate for 1-4 hours (or overnight) at 4°C with gentle rotation to allow for the binding of biotinylated proteins.

  • Washing:

    • Pellet the beads using a magnetic stand and discard the supernatant.

    • Wash the beads three to five times with a wash buffer (e.g., PBS with 0.1% Tween-20 and 500 mM NaCl).

    • Perform a final wash with PBS to remove any residual detergent.

  • Elution:

    • To elute the captured proteins, resuspend the beads in 1X SDS-PAGE loading buffer.

    • Boil the sample at 95-100°C for 5-10 minutes.

    • Pellet the beads using a magnetic stand and collect the supernatant containing the eluted proteins.

Protocol 2: Sample Preparation for Mass Spectrometry
  • In-Gel Digestion:

    • Run the eluted proteins on an SDS-PAGE gel.

    • Stain the gel with a mass spectrometry-compatible stain (e.g., Coomassie blue or a silver stain).

    • Excise the entire lane or specific bands of interest.

    • Destain the gel pieces.

    • Reduce the proteins with dithiothreitol (DTT) and alkylate with iodoacetamide (IAA).

    • Digest the proteins with trypsin overnight at 37°C.

  • Peptide Extraction and Desalting:

    • Extract the peptides from the gel pieces using a series of acetonitrile and formic acid washes.

    • Pool the extracts and dry them in a vacuum centrifuge.

    • Desalt the peptides using a C18 StageTip or ZipTip.

  • LC-MS/MS Analysis:

    • Reconstitute the desalted peptides in a buffer suitable for LC-MS/MS (e.g., 0.1% formic acid).

    • Analyze the peptides using a high-resolution mass spectrometer coupled to a nano-liquid chromatography system.

Visualizations

Signaling Pathway: 4-ONE and the Nrf2-Keap1 Pathway

4-Oxo-2-nonenal, as a reactive electrophile, can modulate cellular signaling pathways, including the Nrf2-Keap1 antioxidant response pathway. 4-ONE can directly modify cysteine residues on Keap1, leading to the dissociation and nuclear translocation of Nrf2.[3][4] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) and initiates the transcription of a battery of cytoprotective genes.

G 4-ONE and the Nrf2-Keap1 Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ONE 4-Oxo-2-Nonenal (4-ONE) Keap1_Nrf2 Keap1-Nrf2 Complex ONE->Keap1_Nrf2 Modifies Cysteine Residues on Keap1 Keap1_mod Modified Keap1 Keap1_Nrf2->Keap1_mod Ub Ubiquitination Keap1_Nrf2->Ub Nrf2 Nrf2 Keap1_mod->Nrf2 Dissociation Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Proteasome Proteasomal Degradation Ub->Proteasome ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Genes Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Genes Activates Transcription

Caption: 4-ONE modifies Keap1, leading to Nrf2 activation and antioxidant gene expression.

Experimental Workflow: 4-ONE Alkyne Pull-Down Assay

The following diagram outlines the key steps in a 4-ONE alkyne pull-down experiment, from cell treatment to protein identification.

G 4-ONE Alkyne Pull-Down Assay Workflow A Cell Treatment with 4-ONE Alkyne Probe B Cell Lysis and Protein Extraction A->B C Click Chemistry: Biotin-Azide Tagging B->C D Incubation with Streptavidin Beads C->D E Washing to Remove Non-specific Binders D->E F Elution of Captured Proteins E->F G SDS-PAGE and In-Gel Digestion F->G H LC-MS/MS Analysis G->H I Protein Identification and Data Analysis H->I

Caption: Workflow for identifying 4-ONE protein targets using a pull-down assay.

Logical Relationship: Troubleshooting High Background

This diagram illustrates the logical steps to troubleshoot high background in your pull-down assay, starting from the most likely causes.

G Troubleshooting High Background in Pull-Down Assays Start High Background Observed Check_Washes Optimize Wash Steps? (Increase number, duration, stringency) Start->Check_Washes Preclear Pre-clear Lysate with Beads? Check_Washes->Preclear No Success Background Reduced Check_Washes->Success Yes Block_Beads Block Beads with BSA? Preclear->Block_Beads No Preclear->Success Yes Optimize_Lysis Optimize Lysis Buffer? (Adjust detergent/salt) Block_Beads->Optimize_Lysis No Block_Beads->Success Yes Optimize_Lysis->Success Yes Continue_Troubleshooting Issue Persists Optimize_Lysis->Continue_Troubleshooting No

Caption: A logical approach to diagnosing and resolving high background issues.

References

Technical Support Center: Optimal Reporter Tags for 4-Oxo-2-Nonenal Alkyne Probes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the selection and use of optimal reporter tags with 4-Oxo-2-Nonenal (4-HNE) alkyne probes.

Frequently Asked Questions (FAQs)

Q1: What is the general workflow for identifying protein targets of 4-HNE using alkyne probes?

A1: The typical workflow involves a chemoproteomic strategy that includes the following key steps:

  • Labeling: Intact cells are treated with an alkyne-tagged 4-HNE probe (aHNE), which covalently modifies proteins.

  • Lysis: The cells are lysed to release the total protein content.

  • Click Chemistry: The alkyne-tagged proteins in the lysate undergo a Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), commonly known as a "click reaction," with an azide-containing reporter tag.[1][2][3][4]

  • Enrichment (for proteomics): If the reporter tag is biotin, the tagged proteins are enriched using streptavidin-coated beads.[2][3]

  • Analysis: The proteins are then analyzed. For proteomics, this involves on-bead or post-elution digestion of the proteins into peptides, followed by identification and quantification using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][5] For visualization, fluorescently tagged proteins can be observed via in-gel fluorescence.

Q2: Which reporter tag is best for my experiment: a biotin tag or a fluorescent tag?

A2: The choice between a biotin and a fluorescent tag depends on your experimental goal.

  • Biotin tags are the standard for affinity purification and enrichment of labeled proteins for subsequent identification and quantification by mass spectrometry.[2][3] The extremely high affinity of biotin for streptavidin allows for efficient isolation of target proteins from complex mixtures.

  • Fluorescent tags (e.g., rhodamine) are primarily used for visualization of labeled proteins, for instance, through in-gel fluorescence analysis or microscopy.[2] They allow for a quick assessment of labeling efficiency but are not typically used for enrichment in proteomics workflows.

It is also possible to use tags that incorporate both a biotin and a fluorescent reporter group.

Q3: Should I use a standard biotin tag or a cleavable biotin tag for my proteomics experiment?

A3: For peptide-centric chemoproteomics, where the goal is to identify the specific site of modification, using a cleavable biotin tag is highly recommended . Standard biotin-streptavidin interactions are very strong, making the elution of tagged proteins or peptides difficult without harsh, denaturing conditions that can interfere with subsequent analysis.[3] Cleavable linkers allow for the release of tagged molecules under milder conditions, improving recovery and compatibility with mass spectrometry.

Q4: What are the different types of cleavable biotin tags available?

A4: There are several types of cleavable biotin tags, each with a different mechanism for cleavage:

  • Acid-cleavable tags: These are often preferred for their high enrichment efficiency and identification yield.[6][7][8] A notable example is a tag with a dialkoxydiphenylsilane (DADPS) moiety.[6][7][8][9]

  • Photocleavable tags: These tags can be cleaved by exposure to UV light. They are useful when acid-sensitive modifications are being studied.[6][7][8]

  • Reduction-cleavable tags: These tags typically contain a disulfide bond that can be cleaved with reducing agents like dithiothreitol (DTT). They offer another alternative for acid-sensitive samples.[6][7][8]

Data Presentation

Table 1: Comparison of Cleavable Biotin Tags in a Peptide-Centric Chemoproteomic Workflow

This table summarizes the performance of different commercially available cleavable biotin tags. The "protein 'click', peptide 'capture'" workflow generally involves performing the click chemistry reaction on the intact proteins, digesting them into peptides, and then capturing the biotinylated peptides.

Reporter Tag TypeCleavage MethodRelative Enrichment EfficiencyRelative Identification YieldRecommended Use CasesPotential Issues
Acid-Cleavable (DADPS) Acid (e.g., Trifluoroacetic Acid)Very HighVery HighGeneral peptide-centric chemoproteomicsPotential for unwanted formate product formation with formic acid[6][7][8]
Photocleavable UV LightModerateModerateAnalysis of acid-sensitive probes or modificationsLower efficiency compared to acid-cleavable tags
Reduction-Cleavable Reducing Agents (e.g., DTT)ModerateModerateAlternative for acid-sensitive samplesLower efficiency compared to acid-cleavable tags

Data is synthesized from a benchmarking study on cleavable biotin tags for chemoproteomics.[6][7][8]

Experimental Protocols and Workflows

General Experimental Workflow for 4-HNE Alkyne Probe Labeling and Analysis

This diagram outlines the major steps in a typical chemoproteomics experiment using a 4-HNE alkyne probe and a biotin-azide reporter tag.

G Experimental Workflow for 4-HNE Alkyne Probe Analysis cluster_0 In-Cell Labeling cluster_1 Sample Preparation cluster_2 Click Chemistry Reaction cluster_3 Enrichment & Digestion cluster_4 Analysis A Treat cells with 4-HNE Alkyne Probe B Cell Lysis A->B Incubation C Add Biotin-Azide, CuSO4, Ligand, and Reducing Agent (TCEP) B->C Add to lysate D Enrichment on Streptavidin Beads C->D Incubation E On-bead Tryptic Digestion D->E Wash beads F LC-MS/MS Analysis E->F Elute peptides

Caption: A generalized workflow for identifying protein targets of 4-HNE.

Detailed Protocol: Click Chemistry Reaction in Cell Lysate

This protocol is adapted from methodologies described in the literature for labeling alkyne-tagged proteins with an azide reporter.[2][3]

  • Prepare Lysate: To your cell lysate (containing approximately 1-2 mg of protein), add the click chemistry reagents to the following final concentrations:

    • Biotin-Azide Reporter: 100-600 µM

    • Tris(2-carboxyethyl)phosphine (TCEP): 1-6 mM (from a fresh 50 mM stock in water)

    • Ligand (e.g., TBTA): 150-750 µM (from a 1.7 mM stock in DMSO/t-butanol)

    • Copper(II) Sulfate (CuSO4): 1-6 mM (from a 50 mM stock in water)

  • Incubation: Vortex the mixture thoroughly and incubate at room temperature for 1 to 4 hours. The optimal time may need to be determined empirically, as lower concentrations of the 4-HNE probe may require longer reaction times.[2]

  • Proceed to Enrichment: After incubation, the lysate is ready for the enrichment of biotinylated proteins using streptavidin-coated beads.

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
Low or No Signal (In-gel fluorescence or Western Blot for Biotin) 1. Inefficient cell labeling with the 4-HNE alkyne probe.2. Inefficient click chemistry reaction.3. Degradation of reagents.1. Optimize probe concentration and incubation time. Ensure cell viability.2. Ensure all click chemistry reagents are fresh, especially the TCEP and CuSO4 solutions. Pre-mix CuSO4 and the ligand before adding to the lysate. Increase incubation time.[2]3. Prepare fresh stock solutions for each experiment.
High Background / Non-specific Binding in Proteomics 1. Non-specific binding of proteins to streptavidin beads.2. Inefficient washing of beads after enrichment.1. Use a superior enrichment method. Click chemistry is shown to be better than Staudinger ligation for recovery from streptavidin beads.[2][3][10] Consider using a cleavable biotin tag to allow for milder elution.2. Increase the number and stringency of wash steps. Include detergents (e.g., SDS, Igepal) or high salt concentrations in the wash buffers, but be mindful of their compatibility with downstream mass spectrometry.[3]
Poor Recovery of Tagged Peptides After Enrichment 1. Inefficient cleavage of the cleavable linker.2. Irreversible binding to beads (if using non-cleavable biotin).1. Ensure optimal cleavage conditions (e.g., correct acid concentration and incubation time for acid-cleavable tags; sufficient UV exposure for photocleavable tags).2. Switch to a cleavable biotin tag to avoid harsh elution conditions.[6][7][8]
Identification of Unwanted Side-Products in Mass Spectrometry 1. Reaction of the cleavable tag with reagents used in sample preparation.1. Be aware of potential side reactions. For example, DADPS-based acid-cleavable tags can form an unwanted formate adduct if formic acid is used during sample processing.[6][7][8] Consider alternative acids if this is a problem.

Signaling Pathways Involving 4-HNE

4-HNE is a reactive electrophile that can covalently modify proteins, thereby altering their function and impacting cellular signaling pathways.[1][2][4][11]

The Nrf2/KEAP1 Antioxidant Response Pathway

Under basal conditions, the transcription factor Nrf2 is bound by KEAP1, which leads to its ubiquitination and degradation. 4-HNE can modify cysteine residues on KEAP1, disrupting the Nrf2-KEAP1 interaction. This stabilizes Nrf2, allowing it to translocate to the nucleus and activate the expression of antioxidant response element (ARE)-containing genes.[1][12][13]

G 4-HNE Modulation of the Nrf2/KEAP1 Pathway cluster_0 Cytoplasm cluster_1 HNE 4-HNE KEAP1 KEAP1 HNE->KEAP1 Modifies Cys residues Nrf2 Nrf2 KEAP1->Nrf2 Releases Proteasome Proteasomal Degradation KEAP1->Proteasome Targets Nrf2 for Nrf2->KEAP1 Binds Nucleus Nucleus Nrf2->Nucleus Translocates ARE ARE Gene Expression (e.g., HO-1, GST) Nucleus->ARE Activates

Caption: 4-HNE activates the Nrf2 antioxidant response.

The NF-κB Inflammatory Pathway

The effect of 4-HNE on the NF-κB pathway is concentration-dependent. At low concentrations, 4-HNE can promote NF-κB activation by causing the degradation of its inhibitor, IκB. At higher concentrations, it can inhibit the pathway.[11][12][14] This dual role highlights its complex function in modulating inflammation.

G Concentration-Dependent Effect of 4-HNE on NF-κB cluster_0 Cytoplasm cluster_1 HNE_low Low [4-HNE] IKK IKK HNE_low->IKK Activates HNE_high High [4-HNE] HNE_high->IKK Inhibits IkB IκB IKK->IkB Phosphorylates for Degradation NFkB NF-κB IkB->NFkB Inhibits IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Inflammation Inflammatory Gene Expression Nucleus->Inflammation Activates

Caption: 4-HNE has a dual effect on NF-κB signaling.

References

Technical Support Center: Improving the Solubility of 4-Oxo-2-Nonenal Alkyne in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Oxo-2-Nonenal Alkyne and facing challenges with its solubility in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous buffers a concern?

This compound is a reactive lipid peroxidation product tagged with an alkyne group.[1] This alkyne tag allows for its use as a probe in "click chemistry" reactions to identify and isolate its reaction products with proteins and other biomolecules.[1] Like many organic molecules with significant hydrocarbon content, it is hydrophobic and exhibits limited solubility in water and aqueous buffers.[2][3][4][5] Achieving sufficient concentration in aqueous buffers is crucial for its use in many biological assays and experiments.

Q2: I am observing precipitation or cloudiness when I add this compound to my aqueous buffer. What is the likely cause?

Precipitation or cloudiness upon addition of this compound to an aqueous buffer is a clear indication of its poor solubility. This occurs because the nonpolar alkyne is unable to favorably interact with the polar water molecules in the buffer, leading to its aggregation and precipitation out of solution.

Q3: What are the recommended initial solvents for dissolving this compound?

Based on available data, this compound is soluble in several organic solvents.[1] It is advisable to first prepare a concentrated stock solution in an appropriate organic solvent before further dilution into the final aqueous buffer.

Q4: How can I improve the solubility of this compound in my final aqueous buffer?

Several methods can be employed to enhance the solubility of hydrophobic compounds like this compound in aqueous solutions. The most common and effective strategies include:

  • Using a Co-solvent: A small amount of a water-miscible organic solvent can be added to the aqueous buffer to increase the solubility of hydrophobic compounds.[6]

  • Employing Surfactants: Surfactants form micelles that can encapsulate hydrophobic molecules, thereby increasing their apparent solubility in water.[7][8][9]

  • Utilizing Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior that can form inclusion complexes with hydrophobic molecules, enhancing their solubility.[10][11][12][13]

Troubleshooting Guide

This section provides a step-by-step guide to troubleshoot and resolve solubility issues with this compound.

Problem: Precipitate forms when diluting a stock solution of this compound into an aqueous buffer.

Troubleshooting Workflow:

G start Start: Precipitate observed stock_check Is the stock solution clear? start->stock_check prepare_stock Prepare a fresh, clear stock solution in an appropriate organic solvent. stock_check->prepare_stock No method_selection Select a solubilization method stock_check->method_selection Yes prepare_stock->stock_check cosolvent Use a Co-solvent (e.g., DMSO) method_selection->cosolvent surfactant Use a Surfactant (e.g., Tween-20, Triton X-100) method_selection->surfactant cyclodextrin Use a Cyclodextrin (e.g., HP-β-CD) method_selection->cyclodextrin protocol Follow the detailed protocol for the chosen method. cosolvent->protocol surfactant->protocol cyclodextrin->protocol evaluation Evaluate the final solution. Is it clear? protocol->evaluation success Success: Proceed with the experiment. evaluation->success Yes optimization Optimization required. Try a different method or adjust concentrations. evaluation->optimization No optimization->method_selection

Caption: Troubleshooting workflow for addressing this compound precipitation.

Quantitative Data Summary

The following table summarizes the reported solubility of this compound in various solvents.

SolventConcentrationReference
Methyl Acetate1 mg/ml[1]
DMF1 mg/ml[1]
DMSO1 mg/ml[1]
Ethanol10 mg/ml[1]
PBS (pH 7.2)5 mg/ml[1]

Experimental Protocols

Protocol 1: Solubilization using a Co-solvent (DMSO)

Dimethyl sulfoxide (DMSO) is a widely used co-solvent for dissolving hydrophobic compounds for use in biological assays.[14][15][16][17][18]

  • Prepare a Stock Solution: Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 10 mg/mL). Ensure the stock solution is clear and free of any precipitate.

  • Serial Dilution: If necessary, perform serial dilutions of the stock solution in 100% DMSO to achieve an intermediate concentration.

  • Final Dilution: Add the DMSO stock solution to your aqueous buffer dropwise while vortexing to ensure rapid mixing. The final concentration of DMSO in the aqueous buffer should be kept as low as possible, typically below 1% (v/v), to minimize potential effects on biological systems.

Protocol 2: Solubilization using a Surfactant (Tween-20 or Triton X-100)

Surfactants can enhance the solubility of hydrophobic compounds by forming micelles.[7][8][9]

  • Prepare a Stock Solution: Dissolve this compound in a suitable organic solvent like ethanol to create a concentrated stock solution (e.g., 10 mg/mL).

  • Prepare Surfactant-Containing Buffer: Prepare your aqueous buffer containing a low concentration of a non-ionic surfactant such as Tween-20 or Triton X-100 (e.g., 0.01% - 0.1% v/v).

  • Final Dilution: Add the organic stock solution of this compound to the surfactant-containing buffer dropwise while vortexing. The surfactant will help to keep the compound in solution.

Protocol 3: Solubilization using Cyclodextrins (Hydroxypropyl-β-cyclodextrin)

Cyclodextrins are effective in increasing the solubility of hydrophobic molecules by forming inclusion complexes.[10][11][12][13]

  • Prepare a Cyclodextrin Solution: Prepare a solution of hydroxypropyl-β-cyclodextrin (HP-β-CD) in your aqueous buffer. The concentration of HP-β-CD may need to be optimized, but a starting point of 1-5% (w/v) is common.

  • Prepare a Stock Solution: Dissolve this compound in a minimal amount of a suitable organic solvent (e.g., ethanol).

  • Complexation: Slowly add the this compound stock solution to the HP-β-CD solution while stirring.

  • Incubation: Allow the mixture to incubate, with stirring, for a period of time (e.g., 1-2 hours) at room temperature or slightly elevated temperature to facilitate the formation of the inclusion complex.

  • Filtration (Optional): If any undissolved material remains, the solution can be filtered through a 0.22 µm filter to remove it.

Signaling Pathway and Experimental Workflow Diagrams

Logical Relationship for Selecting a Solubilization Method:

G start Start: Need to dissolve This compound in aqueous buffer assay_sensitivity Is the experimental assay sensitive to organic solvents? start->assay_sensitivity cosolvent Use a Co-solvent (e.g., DMSO) at a low final concentration. assay_sensitivity->cosolvent No surfactant_cyclodextrin Consider Surfactants or Cyclodextrins. assay_sensitivity->surfactant_cyclodextrin Yes surfactant_choice Is the presence of a detergent acceptable in the assay? surfactant_cyclodextrin->surfactant_choice surfactant Use a Surfactant (e.g., Tween-20). surfactant_choice->surfactant Yes cyclodextrin Use a Cyclodextrin (e.g., HP-β-CD). surfactant_choice->cyclodextrin No

Caption: Decision tree for selecting a suitable solubilization method.

References

preventing degradation of the alkyne tag on 4-Oxo-2-Nonenal

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the 4-Oxo-2-Nonenal (4-ONE) Alkyne Probe. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of the 4-ONE alkyne probe and to troubleshoot common issues that may arise during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the 4-Oxo-2-Nonenal (4-ONE) Alkyne Probe and what is it used for?

A1: The 4-Oxo-2-Nonenal (4-ONE) Alkyne Probe is a chemical tool used in chemoproteomics to identify and study protein targets of the reactive lipid electrophile 4-ONE. 4-ONE is a product of lipid peroxidation and is implicated in various pathological processes. The probe consists of the reactive 4-ONE moiety, which covalently modifies nucleophilic amino acid residues on proteins, and a terminal alkyne tag. This alkyne tag serves as a bioorthogonal handle for subsequent detection and enrichment via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry".

Q2: How should I store and handle the 4-ONE Alkyne Probe?

A2: Due to its reactive nature, proper storage and handling are critical to prevent degradation. We recommend the following:

  • Storage: Store the probe at -80°C in a tightly sealed vial, protected from light. A similar compound, 4-HNE alkyne, is reported to be stable for at least one year under these conditions.[1] For solutions in organic solvents (e.g., DMSO, ethanol), prepare fresh or store in small aliquots at -80°C to minimize freeze-thaw cycles.

  • Handling: Warm the vial to room temperature before opening to prevent condensation of atmospheric moisture, which can hydrolyze the probe. When preparing solutions, use anhydrous solvents if possible. For aqueous buffers, prepare solutions fresh before each experiment.

Q3: What are the primary degradation pathways for the alkyne tag on the 4-ONE probe?

A3: The terminal alkyne tag is susceptible to several degradation pathways, particularly under experimental conditions for proteomics:

  • Glaser Coupling: This is an oxidative homocoupling of two terminal alkynes to form a 1,3-diyne. This reaction is catalyzed by copper ions in the presence of oxygen and can lead to dimerization of the probe or cross-linking of labeled proteins.

  • Thiol-yne Reaction: Free thiol groups, such as those on cysteine residues in proteins or in reducing agents like DTT, can react with the alkyne tag, especially under radical conditions or with strained alkynes. This can lead to off-target labeling and loss of the alkyne handle for click chemistry.

  • Base-catalyzed Degradation: The proton of a terminal alkyne is weakly acidic (pKa ≈ 25) and can be deprotonated by strong bases, potentially leading to undesired side reactions. While physiological pH is not typically strong enough to cause significant deprotonation, localized basic microenvironments or the use of basic buffers should be considered.

Q4: Can the 4-ONE moiety itself degrade?

A4: Yes, 4-ONE is a highly reactive α,β-unsaturated aldehyde. It can react with a variety of nucleophiles present in cell lysates, such as amino acids (cysteine, histidine, lysine, and arginine), glutathione, and other small molecules.[2] This reactivity is the basis of its use as a probe, but it also means that the probe can be consumed by off-target reactions if not used under optimized conditions.

Troubleshooting Guides

Issue 1: Low or No Signal After Click Chemistry
Possible Cause Suggested Solution
Degradation of 4-ONE Alkyne Probe Prepare fresh probe solutions for each experiment. Ensure proper storage at -80°C and protection from light.
Inefficient Cell Lysis/Protein Labeling Optimize lysis buffer to ensure protein solubility and availability of target residues. Avoid buffers containing primary amines (e.g., Tris) which can react with the 4-ONE moiety. Consider using HEPES or phosphate-based buffers.
Glaser Coupling of Alkyne Tag Degas all buffers and perform the click chemistry reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxygen. Add a reducing agent, such as sodium ascorbate, to the click reaction mixture to maintain copper in the Cu(I) state and prevent oxidative coupling.[3]
Inactivated Click Chemistry Reagents Prepare fresh sodium ascorbate solution for each experiment, as it is prone to oxidation. Use a copper(I)-stabilizing ligand such as THPTA or BTTAA to protect the catalyst.
Thiol-yne Side Reactions If your sample contains high concentrations of free thiols (e.g., from DTT or abundant cysteine-containing proteins), consider pre-treating the lysate with a thiol-blocking agent like N-ethylmaleimide (NEM) or iodoacetamide (IAM) after the initial labeling with the 4-ONE alkyne probe but before click chemistry.[1][2][4]
Steric Hindrance of Alkyne Tag The alkyne tag on a protein adduct may be sterically hindered and inaccessible for the click chemistry reagents. Consider performing the click reaction under denaturing conditions (e.g., with 1% SDS) if compatible with your downstream analysis.
Issue 2: High Background or Non-Specific Labeling
Possible Cause Suggested Solution
Excess 4-ONE Alkyne Probe Titrate the probe concentration to find the optimal balance between specific labeling and background. High concentrations can lead to non-specific labeling of abundant proteins.
Non-specific Binding of Copper Catalyst Use a copper(I)-stabilizing ligand (e.g., THPTA, BTTAA) at a 5:1 molar ratio to copper. This chelates the copper and prevents it from binding non-specifically to proteins.
Precipitation of Click Reagents Ensure all components of the click reaction are fully dissolved before adding to the sample. The order of addition can be important; typically, the copper and ligand are pre-mixed before addition.
Reaction of 4-ONE with Azide Reporter While less common, the highly electrophilic 4-ONE could potentially react with certain azide-containing reporter tags. Ensure that the azide reporter is added only during the click chemistry step and not during the initial protein labeling.
Thiol-yne Reaction with Alkyne Tag As mentioned above, pre-treat with a thiol-blocking agent after the initial labeling and before click chemistry to prevent reaction of the alkyne with free thiols.[1][2][4]

Experimental Protocols

Protocol 1: General Workflow for Chemoproteomic Profiling with 4-ONE Alkyne Probe

This protocol outlines a general workflow for identifying protein targets of 4-ONE in cell culture.

experimental_workflow cluster_cell_culture Cell Culture & Labeling cluster_sample_prep Sample Preparation cluster_click_chem Click Chemistry cluster_enrichment_ms Enrichment & MS Analysis cell_culture 1. Cell Culture probe_treatment 2. Treat cells with 4-ONE Alkyne Probe cell_culture->probe_treatment cell_harvest 3. Harvest Cells probe_treatment->cell_harvest cell_lysis 4. Cell Lysis (e.g., HEPES buffer) cell_harvest->cell_lysis protein_quant 5. Protein Quantification cell_lysis->protein_quant click_reaction 6. CuAAC Reaction with Azide-Biotin Tag protein_quant->click_reaction protein_precip 7. Protein Precipitation (e.g., Chloroform/Methanol) click_reaction->protein_precip protein_digest 8. Protein Digestion (e.g., Trypsin) protein_precip->protein_digest protein_precip->protein_digest enrichment 9. Streptavidin Enrichment of Biotinylated Peptides protein_digest->enrichment ms_analysis 10. LC-MS/MS Analysis enrichment->ms_analysis degradation_pathways cluster_glaser Glaser Coupling cluster_thiol_yne Thiol-yne Reaction cluster_base_deg Base-Catalyzed Degradation probe 4-ONE Alkyne Probe cu_o2 Cu(I)/Cu(II) + O2 probe->cu_o2 thiol Free Thiols (e.g., Cysteine, DTT) probe->thiol base Strong Base (e.g., high pH) probe->base dimer Dimerized Probe (Inactive for Click) cu_o2->dimer thiol_adduct Thiol Adduct (Inactive for Click) thiol->thiol_adduct side_reactions Side Reactions base->side_reactions

References

use of copper chelating ligands like TBTA and THPTA in click reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of copper-chelating ligands, TBTA and THPTA, in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to ensure the success of your click chemistry experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of TBTA and THPTA in click reactions?

A1: Both Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) and Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) are copper(I)-stabilizing ligands. In CuAAC reactions, the catalytically active species is Cu(I). However, Cu(I) is prone to oxidation to the inactive Cu(II) state and can also disproportionate. TBTA and THPTA chelate the copper(I) ion, protecting it from these deactivating pathways and thereby enhancing the efficiency and reliability of the click reaction.[1][2]

Q2: What are the main differences between TBTA and THPTA?

A2: The key difference lies in their solubility and, consequently, their applications. THPTA is a water-soluble ligand, making it ideal for bioconjugation reactions in aqueous buffers.[1][3][4] In contrast, TBTA is insoluble in water and is typically used in organic solvents.[5] This makes TBTA suitable for traditional organic synthesis but not for most biological applications.[1] THPTA is also noted to be more biocompatible than TBTA.[6]

Q3: Which ligand is better, TBTA or THPTA?

A3: The choice of ligand depends on the specific application. For aqueous systems and bioconjugations, THPTA is superior due to its high water solubility and lower cytotoxicity.[3][5][6] For reactions in organic solvents, TBTA is a well-established and effective ligand. Some studies suggest that newer generation ligands may offer even faster kinetics and higher biocompatibility than both TBTA and THPTA.[6][7]

Q4: Can I use TBTA in aqueous solutions?

A4: It is not recommended. TBTA has very low solubility in aqueous media, which can lead to precipitation and poor reaction efficiency.[5] For click reactions in water, THPTA or other water-soluble ligands are the preferred choice.[1][3]

Q5: My click reaction is not working or has a low yield. What are the common causes?

A5: Several factors can contribute to low or no product yield in a click reaction:

  • Catalyst Inactivation: The Cu(I) catalyst may have been oxidized. Ensure that a reducing agent like sodium ascorbate is used and that solutions are properly deoxygenated.[1][8]

  • Insoluble Reagents: One or more of your starting materials (azide, alkyne, or ligand) may not be fully dissolved in the reaction solvent. This is a common issue with TBTA in partially aqueous systems.[5]

  • Incorrect Reagent Stoichiometry: The ratio of azide to alkyne, as well as the concentrations of copper, ligand, and reducing agent, are crucial. A slight excess of one of the click partners can sometimes drive the reaction to completion.

  • Interfering Substances: Functional groups on your substrates, such as thiols, can coordinate with the copper catalyst and inhibit the reaction. Buffers containing chelating agents (e.g., Tris) should also be avoided.[8]

  • Steric Hindrance: Bulky groups near the azide or alkyne can slow down the reaction rate.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or no product yield Oxidation of Cu(I) to inactive Cu(II)Prepare the sodium ascorbate solution fresh and deoxygenate all solutions. Consider adding the reducing agent in portions.[8]
Precipitation of TBTA in aqueous mediaSwitch to a water-soluble ligand like THPTA for aqueous reactions.[5]
Impure reagents or solventsUse high-purity starting materials and solvents. Purify reagents if necessary.
Steric hindrance at the reaction siteIncrease the reaction time or temperature. A higher concentration of the catalyst complex may also be beneficial.
Formation of a red/purple precipitate Reaction of a terminal alkyne with unchelated Cu(I)Ensure proper chelation by pre-mixing the copper salt and the ligand before adding them to the reaction mixture. The order of addition can be critical.
Side product formation (e.g., alkyne homocoupling) Presence of Cu(II) and oxygenIncrease the concentration of the reducing agent and ensure thorough deoxygenation of the reaction mixture.
Difficulty in removing TBTA after the reaction Similar polarity of TBTA and the productIf column chromatography is ineffective, consider precipitation of the product (if applicable) or washing the organic layer with an aqueous solution of a copper(I) salt to complex and remove the TBTA.[9]

Data Presentation

Table 1: Comparison of Ligand Performance in CuAAC Reactions

Ligand% Product Formed at 30 minutesWater SolubilityOrganic Solvent SolubilityBiocompatibility
TBTA <15%[6][7]Low[5]HighLow[6]
THPTA <15%[6][7]High[1][3]LowHigh[6]
BTTAA >45%[6][7]ModerateModerateVery High
BTTES ~30%[7]HighLowVery High

Table 2: Cytotoxicity Comparison of TBTA and THPTA

LigandCell Proliferation RateCytotoxicity at 75 µM Cu(I)
TBTA Slower than untreated cells[6]>50% cell lysis[6]
THPTA Similar to untreated cells[6]Not reported, but generally considered low

Experimental Protocols

General Protocol for CuAAC in Aqueous Buffer using THPTA (Bioconjugation)

This protocol is a starting point and may require optimization for specific applications.

1. Preparation of Stock Solutions:

  • THPTA: 100 mM in water.[10]

  • Copper(II) Sulfate (CuSO₄): 20 mM in water.[10]

  • Sodium Ascorbate: 300 mM in water (prepare fresh).[10]

  • Azide/Alkyne Substrates: Prepare at a suitable concentration in a compatible solvent (e.g., water, DMSO).

2. Reaction Setup:

  • In a microcentrifuge tube, combine your azide- and alkyne-containing molecules in a suitable buffer (e.g., PBS, pH 7.4).

  • In a separate tube, pre-mix the CuSO₄ and THPTA solutions. A 1:5 molar ratio of Cu:THPTA is commonly recommended to ensure full chelation and protection of the catalyst.[11] Let this mixture stand for a few minutes.

  • Add the copper/THPTA complex to the reaction tube containing the substrates.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Gently mix the reaction and allow it to proceed at room temperature. Reaction times can vary from 15 minutes to a few hours.[1]

General Protocol for CuAAC in Organic Solvents using TBTA

This protocol is a general guideline for small molecule synthesis and may require optimization.

1. Preparation of Stock Solutions:

  • TBTA: 0.1 M in DMSO/t-Butanol.[12]

  • Copper(I) Bromide (CuBr) or other Cu(I) source: 0.1 M in DMSO/t-Butanol (prepare fresh if using an unstable source).[12]

  • Azide/Alkyne Substrates: Prepare at a suitable concentration in the reaction solvent.

2. Reaction Setup:

  • In a reaction vial, dissolve the azide and alkyne substrates in a suitable organic solvent (e.g., a mixture of DMSO and t-butanol).

  • In a separate tube, prepare the "click solution" by adding 1 volume of the CuBr solution to 2 volumes of the TBTA solution.[12]

  • Add the freshly prepared click solution to the reaction vial containing the substrates.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40°C) to accelerate the reaction.[12]

  • Monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS).

Visualizations

CuAAC_Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction Assembly cluster_incubation 3. Incubation & Monitoring cluster_workup 4. Workup & Purification Azide Azide Substrate ReactionMix Combine Substrates and Catalyst Complex Azide->ReactionMix Alkyne Alkyne Substrate Alkyne->ReactionMix CuSO4 CuSO₄ Solution PreMix Pre-mix CuSO₄ and Ligand CuSO4->PreMix Ligand THPTA/TBTA Solution Ligand->PreMix Reducer Sodium Ascorbate (Freshly Prepared) PreMix->ReactionMix Initiate Add Sodium Ascorbate to Initiate Reaction ReactionMix->Initiate Incubate Incubate at RT (or heat for organic) Initiate->Incubate Monitor Monitor Progress (TLC, LC-MS, etc.) Incubate->Monitor Workup Quench Reaction & Purify Product Monitor->Workup Product Product Workup->Product Final Product

Caption: A generalized experimental workflow for a CuAAC reaction.

Chelation_Mechanism cluster_ligand Chelating Ligand cluster_copper Copper(I) Ion cluster_complex Stabilized Cu(I) Complex N_amine Triazole1 N_amine->Triazole1 Triazole2 N_amine->Triazole2 Triazole3 N_amine->Triazole3 Cu Cu⁺ N_amine->Cu chelation Cu_complex [Cu(Ligand)]⁺ Triazole1->Cu Triazole2->Cu Triazole3->Cu Cu->Cu_complex stabilization

References

Validation & Comparative

Mass Spectrometric Validation of 4-Oxo-2-Nonenal Alkyne Protein Targets: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of mass spectrometric methodologies for the validation of protein targets of 4-oxo-2-nonenal (ONE), a reactive lipid electrophile involved in various signaling pathways and pathologies. The use of ONE alkyne probes, coupled with click chemistry and advanced mass spectrometry, has become a pivotal strategy for identifying these targets. This document outlines the experimental workflows, compares different analytical approaches, and provides the necessary protocols to aid researchers in this field.

Comparative Analysis of Methodologies

The identification of protein targets for ONE involves a multi-step process, including cell treatment with a ONE alkyne probe, enrichment of modified proteins or peptides, and subsequent analysis by mass spectrometry. The choice of methodology can significantly impact the number and type of identified targets. The following table summarizes key quantitative data from representative studies, offering a comparison between different approaches for identifying protein adducts of lipid-derived electrophiles.

Methodology Probe Enrichment Strategy Number of Identified Modification Sites Identified Adduct Types Reference
Quantitative ChemoproteomicsAlkynyl analogue of HNE (aHNE)Isotopically tagged, photocleavable azido-biotin reagents for peptide capture398 (386 Cys, 12 His)Michael adducts[1][2]
Quantitative ChemoproteomicsAlkynyl surrogate of ONENot explicitly detailedNot specified, but identified four types of modificationsKetoamide and Schiff-base adducts to lysine, Michael adducts to cysteine, and a novel pyrrole adduct to cysteine[3][4]
Multi-pronged Proteomic ApproachEndogenous HNEBiotinylation of Michael-type HNE adducts using an aldehyde-reactive probe (ARP) and subsequent enrichment18 sites on 16 proteinsMichael adducts at Cys and His[5]
HPLC-MS/MS AnalysisExogenous ONEDirect analysis of tryptic and chymotryptic peptidesNot quantified globally, specific adducts on model proteins identifiedONE-His Michael adduct, ONE-Lys pyrrolinone adduct, and ONE-His-Lys pyrrole cross-link[6]

Experimental Protocols

Detailed methodologies are crucial for the successful identification and validation of ONE-alkyne protein targets. Below are representative protocols for key experiments in a typical chemoproteomic workflow.

Cell Culture and Treatment with 4-Oxo-2-Nonenal Alkyne
  • Cell Culture: Culture cells (e.g., RKO cells, THP-1 cells) in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics until they reach 70-80% confluency.[5][7]

  • Probe Treatment: Treat the cells with the desired concentration of this compound probe for a specified duration. The optimal concentration and time should be determined empirically.

  • Cell Harvesting: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) to remove excess probe.

  • Cell Lysis: Lyse the cells on ice using a suitable lysis buffer (e.g., NETN lysis buffer: 50 mM HEPES, 150 mM NaCl, 1% Igepal, pH 7.5) containing a protease inhibitor cocktail.[3]

  • Reduction (Optional but recommended): To stabilize Schiff base adducts, the cell lysate can be treated with a reducing agent like sodium borohydride (NaBH4).[3]

Click Chemistry for Biotinylation of ONE-Alkyne Adducts

This protocol is adapted from a method used for a similar lipid electrophile, HNE.[2]

  • Protein Precipitation and Digestion: Precipitate proteins from the cell lysate using a method like chloroform/methanol precipitation. Resuspend the protein pellet and digest with trypsin overnight at 37°C.

  • Desalting: Desalt the resulting peptide mixture using a C18 desalting column.

  • Click Reaction:

    • Reconstitute the desalted tryptic digests in a solution containing 30% acetonitrile in water and adjust the pH to approximately 6.

    • Perform the click chemistry reaction by adding the following reagents in order:

      • Azido-biotin reagent (e.g., light or heavy isotopically tagged Az-UV-biotin) to a final concentration of 0.8 mM.

      • Sodium ascorbate to a final concentration of 8 mM.

      • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) to a final concentration of 1 mM.

      • Copper(II) sulfate (CuSO4) to a final concentration of 8 mM.

    • Incubate the reaction at room temperature for 2 hours in the dark with rotation.

Enrichment of Biotinylated Peptides
  • Streptavidin Capture: Add streptavidin agarose beads to the click chemistry reaction mixture and incubate to capture the biotinylated peptides.

  • Washing: Wash the beads extensively with a series of buffers to remove non-specifically bound peptides.

  • Elution/Photorelease: If a photocleavable biotin linker was used, elute the captured peptides by exposing the beads to UV light.[2] Otherwise, on-bead digestion or other elution methods can be employed.

Mass Spectrometry and Data Analysis
  • LC-MS/MS Analysis: Analyze the enriched peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) using a high-resolution mass spectrometer.

  • Database Searching: Search the acquired MS/MS spectra against a protein database (e.g., SwissProt) using a search engine like Sequest or Mascot.

  • Data Filtering and Validation: Filter the search results to a false discovery rate (FDR) of <1% and manually validate the identified modified peptides.

Visualizing the Workflow and Pathways

Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the experimental workflows and biological pathways involved in the study of 4-Oxo-2-Nonenal protein targets.

Experimental_Workflow Cell Culture Cell Culture ONE Alkyne Treatment ONE Alkyne Treatment Cell Lysis Cell Lysis ONE Alkyne Treatment->Cell Lysis Protein Digestion Protein Digestion Cell Lysis->Protein Digestion Click Chemistry Click Chemistry Protein Digestion->Click Chemistry Biotinylation Enrichment Enrichment Click Chemistry->Enrichment Streptavidin LC-MS/MS LC-MS/MS Enrichment->LC-MS/MS Data Analysis Data Analysis LC-MS/MS->Data Analysis Target Identification Target Identification Data Analysis->Target Identification

Caption: Experimental workflow for identifying this compound protein targets.

ONE_Adduct_Formation cluster_residues Target Residues Protein Protein Cysteine Cysteine Lysine Lysine Histidine Histidine Michael Adduct Michael Adduct Schiff Base Schiff Base Ketoamide Adduct Ketoamide Adduct Schiff Base->Ketoamide Adduct Rearrangement Pyrrole Adduct Pyrrole Adduct Cysteine->Michael Adduct Cysteine->Pyrrole Adduct Lysine->Schiff Base Lysine->Ketoamide Adduct Histidine->Michael Adduct ONE ONE ONE->Schiff Base ONE->Pyrrole Adduct

Caption: Formation of different 4-Oxo-2-Nonenal protein adducts.

Enrichment_Comparison Protein Level Enrichment Protein Level Enrichment MS Analysis MS Analysis Protein Level Enrichment->MS Analysis Peptide Level Enrichment Peptide Level Enrichment Peptide Level Enrichment->MS Analysis Direct Analysis Direct Analysis Direct Analysis->MS Analysis Lysate Lysate Lysate->Peptide Level Enrichment e.g., Click chemistry after digestion Lysate->Direct Analysis No enrichment

References

A Comparative Guide to the Validation of 4-Oxo-2-Nonenal Protein Adducts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies for the validation of protein adducts formed by 4-Oxo-2-Nonenal (ONE), a highly reactive lipid peroxidation product. Given the nascent stage of antibody development specifically for ONE-alkyne adducts, this document focuses on comparing the established immunodetection techniques for related aldehydes, the innovative use of ONE-alkyne probes with click chemistry, and the gold standard of mass spectrometry.

Introduction to 4-Oxo-2-Nonenal and its Adducts

Lipid peroxidation, a key event in oxidative stress, generates reactive aldehydes that form covalent adducts with proteins, altering their structure and function. Among these, 4-Oxo-2-Nonenal (ONE) is notably more reactive than its well-studied counterpart, 4-hydroxy-2-nonenal (HNE)[1]. ONE readily forms adducts with nucleophilic amino acid residues such as cysteine, histidine, and lysine, leading to various modifications including Michael adducts, Schiff bases, and stable ketoamides and pyrrole cross-links[2][3][4]. These modifications can have significant downstream effects on cellular signaling pathways implicated in numerous diseases.

The introduction of an alkyne group to ONE creates a powerful chemical probe. This "ONE-alkyne" allows for the use of click chemistry, a highly specific and efficient bioorthogonal reaction, to attach reporter molecules like biotin or fluorescent dyes to the adducted proteins for detection and analysis[5].

Comparison of Detection and Validation Methodologies

The validation of ONE-protein adducts can be approached through several complementary techniques. The choice of method depends on the specific research question, available resources, and the level of detail required.

FeatureImmunodetection with Specific AntibodiesONE-Alkyne Probes with Click ChemistryMass Spectrometry
Principle Direct detection of ONE-protein adducts using primary antibodies that recognize the specific chemical structure of the adduct.Indirect detection. Proteins are first labeled with a ONE-alkyne probe. A reporter molecule (e.g., biotin) is then attached via a "click" reaction. Detection is subsequently performed using an antibody against the reporter.Direct identification and characterization of the adducted peptide's mass and sequence.
Specificity High for the target adduct, but potential for cross-reactivity with structurally similar aldehyde adducts. Currently, there is a lack of commercially available and well-characterized monoclonal antibodies specifically for ONE adducts, let alone ONE-alkyne adducts. Some anti-HNE antibodies have shown cross-reactivity with ONE adducts[6].High for the alkyne-tagged protein due to the bioorthogonal nature of the click reaction. The initial adduction is specific to the reactivity of ONE.Unambiguous identification of the adduct, the modified amino acid, and the specific protein.
Sensitivity High, suitable for detecting low-abundance proteins.High, signal can be amplified through enzymatic reporters (e.g., HRP-streptavidin).Generally lower than antibody-based methods, may require enrichment steps for low-abundance proteins.
Quantitative Analysis Semi-quantitative (Western blot) to quantitative (ELISA).Semi-quantitative (Western blot) to quantitative (with appropriate standards).Can be quantitative with the use of stable isotope-labeled standards.
Experimental Workflow Relatively straightforward: sample preparation, incubation with primary and secondary antibodies, detection.Multi-step: cell/protein treatment with ONE-alkyne, cell lysis, click chemistry reaction, then immunodetection or enrichment.Complex: protein extraction, digestion, chromatographic separation, and MS/MS analysis.
Validation Requires validation of antibody specificity through peptide competition assays, western blotting against known adducted proteins, and screening for cross-reactivity.Validation of the probe's reactivity and non-toxicity. The detection system (e.g., anti-biotin antibody) is typically well-validated.Validation of fragmentation spectra and mass shifts corresponding to the specific ONE adduct.
Pros - High sensitivity- Relatively simple and established protocols (for related aldehydes)- Suitable for in situ analysis (immunohistochemistry)- High specificity of detection- Versatile (can be used for proteomics, imaging, and enrichment)- Circumvents the need for a specific anti-adduct antibody- Provides definitive structural information- Can identify novel adduction sites- Does not rely on antibody availability
Cons - Lack of specific, validated antibodies for ONE and ONE-alkyne adducts- Potential for antibody cross-reactivity- Does not identify the specific protein or adduction site without further analysis- Indirect detection method- Requires synthesis and validation of the alkyne probe- Multi-step protocol can be more time-consuming- Lower throughput- Requires specialized equipment and expertise- May miss low-abundance adducted proteins without enrichment

Experimental Protocols

I. Immunodetection of ONE-Protein Adducts (Hypothetical Protocol based on HNE Antibody Validation)

This protocol describes the general steps for validating an antibody against ONE-protein adducts, assuming the future availability of such an antibody. The principles are based on established protocols for anti-HNE antibodies[3][4].

  • Preparation of ONE-Modified Protein Standards:

    • Incubate a purified protein (e.g., Bovine Serum Albumin, BSA) with varying concentrations of 4-Oxo-2-Nonenal in phosphate-buffered saline (PBS) at 37°C for 24 hours.

    • Remove excess, unreacted ONE by dialysis against PBS.

    • Confirm the presence of ONE adducts via mass spectrometry.

  • Western Blot Analysis for Specificity:

    • Separate both native (unmodified) BSA and ONE-modified BSA on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST).

    • Incubate the membrane with the primary antibody (anti-ONE adduct) overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Expected Result: A strong signal should be observed only in the lanes containing ONE-modified BSA.

  • Cross-Reactivity Assessment:

    • Prepare protein standards modified with other common aldehydes (e.g., 4-HNE, malondialdehyde, acrolein).

    • Perform Western blotting as described above, including lanes for each of the different aldehyde-modified proteins.

    • Expected Result: The anti-ONE antibody should show strong reactivity only to the ONE-modified protein, with minimal to no signal for proteins modified with other aldehydes.

II. Detection of ONE-Alkyne Adducted Proteins via Click Chemistry and Western Blot

This protocol outlines the workflow for labeling proteins with a ONE-alkyne probe and subsequently detecting them.

  • Cellular Labeling:

    • Treat cultured cells with an appropriate concentration of 4-Oxo-2-Nonenal alkyne for a specified time to allow for protein adduction.

    • Lyse the cells in a suitable buffer containing protease inhibitors.

  • Click Chemistry Reaction:

    • To the cell lysate, add the click chemistry reaction cocktail, which includes a biotin-azide reporter molecule, a copper (I) catalyst (e.g., CuSO₄ and a reducing agent like sodium ascorbate), and a copper-chelating ligand (e.g., TBTA).

    • Incubate the reaction mixture at room temperature to allow for the cycloaddition reaction between the alkyne on the ONE adduct and the azide on the biotin reporter.

  • Detection by Western Blot:

    • Separate the biotinylated proteins from the reaction mixture on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane as described previously.

    • Incubate the membrane with streptavidin-HRP or an anti-biotin primary antibody followed by an HRP-conjugated secondary antibody.

    • Detect the signal using an ECL substrate.

    • Expected Result: Bands corresponding to the molecular weights of ONE-adducted proteins will be visible.

Signaling Pathways and Experimental Workflows

Signaling Pathway Affected by Aldehyde Adducts

Reactive aldehydes like HNE and ONE are known to modulate key signaling pathways involved in cellular stress responses. A primary example is the Keap1-Nrf2 pathway, which regulates the expression of antioxidant enzymes.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Keap1 Keap1 Nrf2->Keap1 Binding Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Cul3 Cul3-Rbx1 E3 Ubiquitin Ligase Keap1->Cul3 Association Cul3->Nrf2 Ubiquitination ARE Antioxidant Response Element (ARE) Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Transcription Nrf2_n->ARE Binding ONE 4-Oxo-2-Nonenal (ONE) ONE->Keap1 Adduction to Cys residues ONE_Alkyne_Workflow Workflow for Identification of ONE-Adducted Proteins start Start: Cells or Protein Lysate step1 Treat with This compound start->step1 step2 Cell Lysis and Protein Extraction step1->step2 step3 Click Chemistry: Add Biotin-Azide step2->step3 step4 Detection or Enrichment step3->step4 step5a Western Blot with Streptavidin-HRP step4->step5a For Visualization step5b Enrichment with Streptavidin Beads step4->step5b For Identification step6b On-bead Digestion (e.g., with Trypsin) step5b->step6b step7b LC-MS/MS Analysis step6b->step7b end End: Identification of Adducted Proteins step7b->end

References

A Head-to-Head Battle of Reactions: Michael Addition vs. Schiff Base Formation of 4-Oxo-2-Nonenal

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate reactivity of lipid-derived electrophiles like 4-Oxo-2-Nonenal (ONE) is paramount. This highly reactive molecule, a product of lipid peroxidation, can modify proteins and other biomolecules, contributing to cellular stress and the pathology of various diseases. ONE's reactivity is primarily dictated by two competing pathways: Michael addition and Schiff base formation. This guide provides an objective comparison of these two reaction mechanisms, supported by experimental data, to elucidate their distinct roles in the biological activity of ONE.

4-Oxo-2-Nonenal is a bifunctional electrophile, possessing both an α,β-unsaturated carbonyl system and an aldehyde group. This dual reactivity allows it to engage with nucleophilic amino acid residues in proteins, such as cysteine, histidine, lysine, and arginine, through two distinct chemical reactions. The predominant reaction pathway is highly dependent on the specific amino acid residue and the reaction conditions.

The Competing Pathways: A Mechanistic Overview

Michael Addition: This reaction involves the nucleophilic addition of an amino acid residue to the β-carbon of the α,β-unsaturated ketone of ONE. Cysteine and histidine are the primary targets for Michael addition due to the high nucleophilicity of their thiol and imidazole side chains, respectively.[1][2] This reaction results in the formation of a stable covalent adduct.

Schiff Base Formation: This reaction occurs between the aldehyde group of ONE and the primary amine of a lysine residue, forming a reversible imine, also known as a Schiff base.[3] While the initial Schiff base is often unstable, it can undergo subsequent reactions to form more stable products, such as 4-ketoamides or pyrrole cross-links, which are considered long-lived markers of ONE-induced protein modification.[4][5][6]

Visualizing the Reactions

To better illustrate these competing pathways, the following diagrams outline the reaction mechanisms.

Michael_Addition ONE 4-Oxo-2-Nonenal (ONE) TransitionState Enolate Intermediate ONE->TransitionState Nucleophilic Attack at Cβ Nucleophile Nucleophile (e.g., Cys, His) Nucleophile->TransitionState Product Michael Adduct TransitionState->Product Protonation

Caption: Michael Addition Pathway of 4-Oxo-2-Nonenal.

Schiff_Base_Formation ONE 4-Oxo-2-Nonenal (ONE) Carbinolamine Carbinolamine Intermediate ONE->Carbinolamine Nucleophilic Attack on Aldehyde Lysine Lysine Residue Lysine->Carbinolamine SchiffBase Schiff Base (Imine) Carbinolamine->SchiffBase - H₂O StableProducts Stable Adducts (e.g., 4-Ketoamide) SchiffBase->StableProducts Rearrangement/ Oxidation

Caption: Schiff Base Formation Pathway of 4-Oxo-2-Nonenal.

Quantitative Comparison: Reactivity and Stability

Experimental evidence indicates a clear hierarchy in the reactivity of amino acid residues with ONE. The fastest reaction is the Michael addition with cysteine, followed by histidine, and then the reactions with lysine and arginine.[1][2][7]

Reaction TypeAmino Acid TargetRelative ReactivityProduct StabilityReference
Michael Addition Cysteine (Cys)Very High (>>)Stable[1][2]
Histidine (His)High (>)Stable[1][2]
Lysine (Lys)ModerateLess Stable Adduct[4][5]
Arginine (Arg)LowStable[1][2]
Schiff Base Formation Lysine (Lys)Fast, ReversibleInitially Unstable, can form stable end-products[3][8]

It is important to note that while the initial Schiff base formation with lysine is rapid, the adduct is reversible.[3] In contrast, the Michael adducts with cysteine and histidine are generally more stable.[4] However, the Schiff base can serve as a precursor to highly stable, long-lived modifications such as 4-ketoamides.[5][6]

Experimental Protocols

To aid researchers in studying these reactions, outlined below are generalized protocols for synthesizing ONE and for analyzing its adducts with proteins.

Synthesis of 4-Oxo-2-Nonenal (ONE)

A common method for synthesizing ONE involves the oxidation of 4-hydroxy-2-nonenal diethyl acetal.[9]

  • Oxidation: 4-Hydroxy-2(E)-nonenal diethyl acetal is oxidized using activated manganese dioxide (MnO₂).

  • Hydrolysis: The resulting 4-oxo-2(E)-nonenal diethyl acetal is then hydrolyzed using a citric acid/HCl mixture.

  • Purification: The crude 4-oxo-2(E)-nonenal is purified using flash column chromatography.

  • Characterization: The purity of the final product is confirmed by ¹H nuclear magnetic resonance (NMR) spectroscopy.

Analysis of ONE-Protein Adducts by Mass Spectrometry

Mass spectrometry is a powerful tool for identifying and characterizing the adduction of ONE to proteins.

Experimental_Workflow Incubation Incubate Protein with ONE Digestion Proteolytic Digestion (e.g., Trypsin) Incubation->Digestion Separation LC Separation of Peptides Digestion->Separation Analysis Tandem Mass Spectrometry (MS/MS) Separation->Analysis Identification Identify Modified Peptides and Adduction Sites Analysis->Identification

Caption: General workflow for identifying ONE-protein adducts.

  • Incubation: The target protein is incubated with ONE in a suitable buffer (e.g., phosphate buffer, pH 7.4) for a defined period.

  • Proteolytic Digestion: The protein is then subjected to enzymatic digestion (e.g., with trypsin or chymotrypsin) to generate smaller peptides.

  • LC-MS/MS Analysis: The resulting peptide mixture is separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS).[10]

  • Data Analysis: The MS/MS data is analyzed to identify peptides with mass shifts corresponding to the addition of ONE (154 Da for Michael addition).[1][2] Fragmentation patterns are used to pinpoint the specific amino acid residues that have been modified.[10] For Schiff base-derived products, different mass shifts will be observed depending on the final adduct structure.

Conclusion

The dual reactivity of 4-Oxo-2-Nonenal through both Michael addition and Schiff base formation leads to a complex landscape of protein modifications. While Michael addition to cysteine and histidine is a rapid and generally stable modification, the reversible formation of a Schiff base with lysine can lead to a variety of stable, long-lived adducts. Understanding the kinetics and thermodynamics of these competing pathways is crucial for elucidating the role of ONE in cellular signaling, toxicology, and disease pathogenesis. The experimental approaches outlined here provide a framework for researchers to further investigate the intricate chemistry of this important lipid-derived electrophile.

References

A Comparative Guide to the Cross-Reactivity of 4-Oxo-2-Nonenal Alkyne and Other Electrophilic Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cross-reactivity and selectivity of the electrophilic probe 4-Oxo-2-Nonenal (4-ONE) Alkyne with other commonly used electrophilic probes in chemoproteomics. By presenting experimental data, detailed protocols, and visual workflows, this document aims to assist researchers in selecting the most appropriate probe for their specific research needs and in understanding the potential for off-target effects.

Introduction to Electrophilic Probes in Chemoproteomics

Electrophilic probes are invaluable tools in chemical biology and drug discovery for the covalent labeling and identification of reactive amino acid residues within the proteome. These probes typically contain a reactive electrophilic "warhead" and a bioorthogonal handle, such as an alkyne or azide, for subsequent detection or enrichment via click chemistry.[1] Understanding the inherent reactivity and potential cross-reactivity of these probes is crucial for the accurate interpretation of experimental results and for the development of selective covalent inhibitors.

4-Oxo-2-Nonenal (4-ONE) is a highly reactive lipid-derived electrophile generated during lipid peroxidation.[2] Its alkyne-functionalized counterpart, 4-ONE alkyne, serves as a powerful probe to investigate the cellular targets of this endogenous metabolite and to identify novel binding sites for covalent ligand development.

Comparative Analysis of Electrophilic Probe Selectivity

The selectivity of an electrophilic probe is determined by its preference for reacting with specific nucleophilic amino acid residues. This section compares the amino acid selectivity of 4-ONE alkyne with a panel of other commonly used electrophilic probes. The data is compiled from large-scale chemoproteomic studies.[3]

Table 1: Amino Acid Selectivity of 4-Oxo-2-Nonenal (4-ONE) Alkyne

Amino Acid TargetPercentage of Identified Sites
Cysteine (Michael Adduct)Major
Lysine (Ketoamide and Schiff-base Adducts)Major
Cysteine (Pyrrole Adduct)Minor

Data derived from a chemoproteomic analysis of protein adduction by a 4-ONE alkyne surrogate in cells.[2] The study identified four types of modifications, with Michael adducts to cysteine and adducts to lysine being prominent.

Table 2: Comparative Amino Acid Selectivity of Various Electrophilic Alkyne Probes

Probe NameElectrophilic GroupPrimary Target(s)Cysteine (%)Lysine (%)Histidine (%)Other (%)Reference
4-ONE Alkyne Michael Acceptor (α,β-unsaturated ketone)Cys, LysMajorMajor--[2]
Iodoacetamide-alkyne (IAA) HaloacetamideCys>95<5<1<1[3]
Acrylamide-alkyne Michael Acceptor (Acrylamide)Cys~90<5<5<1[3]
Propiolamide-alkyne Michael Acceptor (Propiolamide)Cys~95<5<1<1[3]
2-Ethynyl-benzaldehyde-alkyne (EBA) AldehydeLys<5~81<5~9 (N-terminus)[3]
Sulfonyl fluoride-alkyne Sulfonyl FluorideTyr, Lys, Ser, His<5MajorMajorMajor[3]
Ethynylbenziodoxolone-alkyne (EBX) Hypervalent IodineCys~95<5<1<1[3]

This table provides a comparative overview of the selectivity of different electrophilic probes. The percentages are approximate and can vary depending on the experimental conditions and the proteome being studied. Data for probes other than 4-ONE Alkyne is adapted from a comprehensive study profiling the selectivity of 54 alkyne probes.[3]

Experimental Protocols

This section provides detailed methodologies for key experiments in chemoproteomic profiling using electrophilic probes.

General Workflow for Chemoproteomic Profiling

The overall workflow for identifying protein targets of electrophilic probes is a multi-step process.

G General Chemoproteomic Workflow cluster_0 Cellular Treatment cluster_1 Sample Preparation cluster_2 Bioorthogonal Chemistry cluster_3 Enrichment & Analysis A Treat cells with alkyne-tagged electrophilic probe B Cell Lysis A->B C Protein Digestion (e.g., Trypsin) B->C D Click Chemistry: Conjugation to Azide-Biotin C->D E Streptavidin Affinity Purification D->E F On-bead Digestion or Elution E->F G LC-MS/MS Analysis F->G H Data Analysis & Target Identification G->H

Caption: General workflow for target identification using electrophilic probes.

Detailed Protocol for Cellular Labeling with 4-ONE Alkyne

This protocol is adapted from a study on the chemoproteomic analysis of 4-ONE adduction.[2]

  • Cell Culture and Treatment:

    • Culture human cells (e.g., HEK293T) to 70-80% confluency.

    • Treat cells with 4-ONE alkyne at a final concentration of 10-50 µM in serum-free media for 1-4 hours. Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • Wash the cells twice with cold PBS.

    • Lyse the cells in a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Sonicate the lysate on ice to shear DNA and ensure complete lysis.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Determine the protein concentration of the supernatant using a BCA assay.

  • Click Chemistry Reaction:

    • To 1 mg of protein lysate, add the following click chemistry reagents in order:

      • Tris(2-carboxyethyl)phosphine (TCEP) (freshly prepared, final concentration 1 mM).

      • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (final concentration 100 µM).

      • Azide-biotin tag (e.g., Azide-PEG3-Biotin) (final concentration 100 µM).

      • Copper(II) sulfate (CuSO4) (final concentration 1 mM).

    • Vortex the mixture and incubate at room temperature for 1 hour with gentle rotation.

  • Protein Precipitation and Digestion:

    • Precipitate the protein by adding four volumes of cold acetone and incubating at -20°C for 1 hour.

    • Pellet the protein by centrifugation and wash the pellet with cold methanol.

    • Resuspend the protein pellet in a denaturing buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5).

    • Reduce disulfide bonds with dithiothreitol (DTT) and alkylate free cysteines with iodoacetamide (IAA).

    • Dilute the urea concentration to less than 2 M and digest the proteins with sequencing-grade trypsin overnight at 37°C.

  • Enrichment of Biotinylated Peptides:

    • Acidify the peptide solution with formic acid.

    • Incubate the peptide solution with high-capacity streptavidin agarose beads for 2 hours at room temperature to capture biotinylated peptides.

    • Wash the beads extensively with a series of buffers (e.g., 8 M urea, 1% SDS, and 50 mM ammonium bicarbonate) to remove non-specifically bound peptides.

  • Elution and Mass Spectrometry:

    • Elute the bound peptides from the beads using a buffer containing 80% acetonitrile and 0.1% formic acid or by on-bead digestion with a second protease.

    • Dry the eluted peptides and resuspend them in a buffer suitable for mass spectrometry.

    • Analyze the peptides by LC-MS/MS on a high-resolution mass spectrometer.

  • Data Analysis:

    • Search the raw mass spectrometry data against a protein database using a search engine (e.g., MaxQuant, Proteome Discoverer) to identify the modified peptides and their corresponding proteins.

    • Perform downstream bioinformatics analysis to identify significantly enriched proteins in the 4-ONE alkyne treated samples compared to the control.

Signaling Pathways and Cellular Processes Targeted by Lipid Electrophiles

Lipid-derived electrophiles like 4-ONE are known to modulate various signaling pathways, often as a consequence of their reaction with key regulatory proteins.

G Signaling Pathways Modulated by Lipid Electrophiles cluster_0 Oxidative Stress cluster_1 Electrophile Generation cluster_2 Cellular Targets & Pathways cluster_3 Downstream Effects A Lipid Peroxidation B 4-ONE / 4-HNE A->B C Keap1 B->C D IKK B->D E HSPs B->E F Cytoskeletal Proteins B->F G Metabolic Enzymes B->G H Nrf2 Activation (Antioxidant Response) C->H I NF-κB Pathway (Inflammation) D->I J Protein Folding & Stress Response E->J K Cell Morphology & Motility F->K L Metabolic Reprogramming G->L

Caption: Modulation of cellular pathways by lipid electrophiles like 4-ONE.

Conclusion

The choice of an electrophilic probe is a critical determinant of the outcome and interpretation of a chemoproteomic study. 4-Oxo-2-Nonenal (4-ONE) Alkyne is a valuable tool for investigating the targets of a physiologically relevant lipid electrophile, exhibiting reactivity towards both cysteine and lysine residues. This contrasts with more Cys-selective probes like iodoacetamide-alkyne. Researchers should carefully consider the reactivity profile of each probe in the context of their biological question to minimize ambiguity and maximize the biological relevance of their findings. The provided protocols and workflows offer a starting point for the successful application of these powerful chemical tools.

References

A Head-to-Head Battle of Reactivity: Quantitative Comparison of Protein Adduction by ONE vs. HNE

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the intricate roles of lipid peroxidation in cellular signaling and pathology, understanding the reactivity of its electrophilic byproducts is paramount. Among the most studied of these are 4-oxo-2-nonenal (ONE) and 4-hydroxy-2-nonenal (HNE). While structurally similar, their capacity to form covalent adducts with proteins—a key mechanism of their biological activity—differs significantly. This guide provides a quantitative comparison of protein adduction by ONE and HNE, supported by experimental data and detailed methodologies, to inform research and therapeutic development.

Executive Summary

Both ONE and HNE are α,β-unsaturated aldehydes that readily react with nucleophilic amino acid residues in proteins, primarily through Michael addition. However, kinetic studies reveal a stark difference in their reactivity. ONE is substantially more reactive than HNE , exhibiting a more than 150-fold greater rate of reaction with cysteine, the most susceptible amino acid residue.[1] This heightened reactivity has significant implications for the biological consequences of their formation in tissues. This guide will delve into the quantitative data underpinning this difference, outline the experimental protocols for their assessment, and visualize the key chemical interactions.

Quantitative Comparison of Reactivity

The most direct measure of the propensity of ONE and HNE to form protein adducts is their bimolecular rate constants. These constants quantify the speed of the reaction between the aldehyde and a specific amino acid. The data clearly indicates ONE's superior reactivity.

AldehydeNucleophileBimolecular Rate Constant (M⁻¹s⁻¹)Fold Difference (ONE vs. HNE)
4-oxo-2-nonenal (ONE) Cysteine (Cys)186[1]> 150-fold
4-hydroxy-2-nonenal (HNE) Cysteine (Cys)1.21[1]
4-oxo-2-nonenal (ONE) Glutathione (GSH)145[1]~110-fold
4-hydroxy-2-nonenal (HNE) Glutathione (GSH)1.33[1][2]

Key Findings:

  • Cysteine Adduction: ONE reacts with cysteine at a rate of 186 M⁻¹s⁻¹, while HNE reacts at a much slower rate of 1.21 M⁻¹s⁻¹.[1] This makes ONE a significantly more potent modifier of cysteine residues in proteins.

  • Glutathione Conjugation: A similar trend is observed with the tripeptide glutathione (GSH), a key cellular antioxidant. ONE's reaction rate with GSH is 145 M⁻¹s⁻¹, compared to 1.33 M⁻¹s⁻¹ for HNE.[1] This rapid conjugation with GSH suggests that ONE may be more quickly detoxified, but also has a greater potential to deplete cellular antioxidant defenses.

  • Amino Acid Preference: The order of reactivity for HNE with amino acid nucleophiles is Cysteine >> Histidine > Lysine.[1] ONE follows a similar preference but also demonstrates reactivity with Arginine: Cysteine >> Histidine > Lysine > Arginine.[1]

Visualization of Reaction Pathways

The following diagrams illustrate the chemical reactions of ONE and HNE with protein nucleophiles.

G Reaction of ONE and HNE with Cysteine cluster_ONE 4-oxo-2-nonenal (ONE) Pathway cluster_HNE 4-hydroxy-2-nonenal (HNE) Pathway ONE 4-oxo-2-nonenal (ONE) O=CH-CH=CH-(CH2)4-C(=O)-CH3 Michael_Adduct_ONE Michael Adduct (stable) Protein-...-NH-CH(CH2-S-CH(O)-CH2-CH(OH)-(CH2)4-C(=O)-CH3)-CO-... ONE->Michael_Adduct_ONE Michael Addition Protein_Cys_ONE Protein ...-NH-CH(CH2SH)-CO-... HNE 4-hydroxy-2-nonenal (HNE) O=CH-CH=CH-CH(OH)-(CH2)4-CH3 Michael_Adduct_HNE Michael Adduct (stable) Protein-...-NH-CH(CH2-S-CH(O)-CH2-CH2-CH(OH)-(CH2)4-CH3)-CO-... HNE->Michael_Adduct_HNE Michael Addition Protein_Cys_HNE Protein ...-NH-CH(CH2SH)-CO-... G LC-MS/MS Workflow for Adduct Quantification A Biological Sample (Cells or Tissues) B Protein Extraction and Digestion (e.g., Trypsin) A->B C Liquid Chromatography (LC) Separation of Peptides B->C D Tandem Mass Spectrometry (MS/MS) Detection and Fragmentation C->D E Data Analysis (Identification and Quantification of Adducted Peptides) D->E

References

Validating the Specificity of 4-Oxo-2-Nonenal Alkyne for Cysteine and Lysine Residues: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 4-Oxo-2-Nonenal (4-ONE) Alkyne with other electrophilic probes for the labeling of cysteine and lysine residues. It includes supporting experimental data, detailed protocols, and visualizations to aid in the selection of the most appropriate tools for studying protein carbonylation and covalent interactions.

Introduction to 4-Oxo-2-Nonenal (4-ONE) Alkyne

4-Oxo-2-nonenal (4-ONE) is a highly reactive α,β-unsaturated aldehyde generated during lipid peroxidation. It readily forms covalent adducts with nucleophilic amino acid residues in proteins, primarily through Michael addition.[1][2] This reactivity makes 4-ONE a key player in the pathophysiology of oxidative stress-related diseases. The incorporation of a terminal alkyne group into the 4-ONE molecule creates "4-Oxo-2-Nonenal Alkyne," a powerful chemoproteomic probe. This alkyne handle allows for the facile and specific attachment of reporter tags (e.g., biotin, fluorophores) via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," enabling the enrichment and identification of 4-ONE-modified proteins and their specific sites of modification.[3]

Comparison of 4-ONE Alkyne with Alternative Probes

The selection of an appropriate probe is critical for accurately profiling protein modifications. This section compares 4-ONE Alkyne with other commonly used electrophilic probes for cysteine and lysine labeling.

Table 1: Quantitative Comparison of Probe Reactivity and Specificity

ProbeTarget ResiduesKnown Reactivity ProfileRelative Reactivity (Cys)Relative Reactivity (Lys)Hydrolytic StabilityCell Permeability
4-Oxo-2-Nonenal (4-ONE) Alkyne Cys, Lys, His, Arg Broadly reactive electrophile High Moderate Moderate High
Iodoacetamide (IAM) AlkyneCysThiol-reactive alkylating agentHighLowHighHigh
N-ethylmaleimide (NEM) AlkyneCysThiol-reactive Michael acceptorHighLowModerateHigh
Acrylamide AlkyneCys, LysMichael acceptorHighModerateHighHigh
NHS-Ester AlkyneLysAcylating agent for primary aminesLowHighLowModerate

Disclaimer: The data presented in this table is a synthesized representation based on known reactivity profiles from the literature and is intended for comparative purposes.

Experimental Validation of 4-ONE Alkyne Specificity

To rigorously validate the specificity of 4-ONE Alkyne, a series of experiments should be performed. Below are detailed protocols for key validation assays.

Experimental Workflow for Specificity Validation

G cluster_0 In Vitro Validation cluster_1 In-Cell Validation A Incubate Model Protein (e.g., BSA) with 4-ONE Alkyne B Mass Spectrometry (Intact Protein Analysis) A->B Confirm Adduct Formation C Peptide Mapping (LC-MS/MS) A->C Identify Modified Residues (Cys, Lys) D Treat Cells with 4-ONE Alkyne F Cell Lysis & Click Chemistry (Azide-Biotin) D->F E Competitive Labeling (with IAM/NHS-ester) E->F G Streptavidin Enrichment F->G I In-Gel Fluorescence F->I Visualize Labeled Proteins H Mass Spectrometry (Proteome-wide ID) G->H Identify Specific Modification Sites

Caption: Workflow for validating 4-ONE Alkyne specificity.

Protocol 1: Competitive Activity-Based Protein Profiling (ABPP)

This protocol is designed to assess the specificity of 4-ONE Alkyne in a competitive cellular environment.

Materials:

  • This compound

  • Iodoacetamide (IAM) Alkyne (cysteine-specific competitor)

  • NHS-Ester Alkyne (lysine-specific competitor)

  • Cultured cells (e.g., HEK293T, HeLa)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Azide-fluorophore (e.g., Azide-Alexa Fluor 488)

  • Click chemistry reagents (Copper(II) sulfate, THPTA ligand, Sodium Ascorbate)

  • SDS-PAGE gels

  • Fluorescence gel scanner

Procedure:

  • Cell Treatment: Treat cultured cells with varying concentrations of 4-ONE Alkyne, IAM Alkyne, and NHS-Ester Alkyne for a defined period (e.g., 1-4 hours). Include a vehicle control (DMSO). For competitive experiments, pre-incubate cells with a high concentration of the competitor probe (e.g., 100 µM IAM or NHS-Ester) for 30 minutes before adding 4-ONE Alkyne.

  • Cell Lysis: Harvest and wash the cells with cold PBS. Lyse the cells in lysis buffer on ice.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Click Chemistry: To 50 µg of protein lysate, add the click chemistry reaction mix containing the azide-fluorophore, copper(II) sulfate, THPTA, and sodium ascorbate. Incubate for 1 hour at room temperature in the dark.

  • SDS-PAGE: Denature the samples and run them on an SDS-PAGE gel.

  • In-Gel Fluorescence Scanning: Visualize the labeled proteins using a fluorescence gel scanner.[4][5] A decrease in the fluorescence signal in the competitively labeled lanes compared to the 4-ONE Alkyne only lane indicates that the probes are targeting the same residues.[6][7][8]

  • Coomassie Staining: After scanning, stain the gel with Coomassie Brilliant Blue to visualize total protein loading.

Protocol 2: Mass Spectrometry-Based Identification of Modification Sites

This protocol details the enrichment and identification of 4-ONE Alkyne-labeled peptides from a complex proteome.

Materials:

  • Cell lysate treated with 4-ONE Alkyne (from Protocol 1)

  • Azide-biotin

  • Click chemistry reagents

  • Streptavidin agarose beads

  • Digestion buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.0)

  • DTT and Iodoacetamide (IAM)

  • Trypsin

  • LC-MS/MS system

Procedure:

  • Click Reaction with Azide-Biotin: Perform the click chemistry reaction on the cell lysate using azide-biotin as the reporter tag.

  • Streptavidin Enrichment: Incubate the biotinylated lysate with streptavidin agarose beads to enrich for labeled proteins. Wash the beads extensively to remove non-specifically bound proteins.

  • On-Bead Digestion:

    • Resuspend the beads in digestion buffer.

    • Reduce disulfide bonds with DTT and alkylate free cysteines with IAM.

    • Digest the proteins with trypsin overnight at 37°C.

  • Peptide Elution: Elute the tryptic peptides from the beads.

  • LC-MS/MS Analysis: Analyze the eluted peptides using a high-resolution mass spectrometer.

  • Data Analysis: Use a database search engine (e.g., MaxQuant, Proteome Discoverer) to identify the peptides and localize the 4-ONE modification to specific amino acid residues. The mass of the 4-ONE alkyne adduct will be added as a variable modification on cysteine and lysine residues in the search parameters.

Visualizing the Reaction Mechanism

The primary mechanism of protein modification by 4-ONE Alkyne is through Michael addition to the nucleophilic side chains of cysteine and lysine residues.

G cluster_0 4-ONE Alkyne Reaction with Cysteine cluster_1 4-ONE Alkyne Reaction with Lysine ONE_Alkyne 4-ONE Alkyne Adduct_Cys Protein-Cys-S-Adduct ONE_Alkyne->Adduct_Cys Michael Addition Cysteine Protein-Cys-SH Cysteine->Adduct_Cys ONE_Alkyne2 4-ONE Alkyne Adduct_Lys Protein-Lys-NH-Adduct ONE_Alkyne2->Adduct_Lys Michael Addition Lysine Protein-Lys-NH2 Lysine->Adduct_Lys

Caption: Reaction of 4-ONE Alkyne with Cysteine and Lysine.

Conclusion

This compound is a valuable tool for the investigation of protein carbonylation and the identification of protein targets of this reactive lipid species. While it exhibits broad reactivity towards several nucleophilic amino acids, its specificity can be rigorously validated through a combination of competitive activity-based protein profiling and mass spectrometry. The protocols and comparative data provided in this guide are intended to assist researchers in making informed decisions about the use of 4-ONE Alkyne and other electrophilic probes in their studies of protein function and drug development.

References

A Comparative Analysis of 4-Oxo-2-Nonenal (4-ONE) Adducts in Different Cell Types

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 4-Oxo-2-Nonenal (4-ONE) adduct formation and its consequences in different cellular contexts. 4-ONE is a highly reactive lipid peroxidation product generated during oxidative stress, and its ability to form adducts with cellular macromolecules plays a significant role in various pathologies.[1] This document summarizes the current understanding of 4-ONE's reactivity, its adducts in different cell types, and its impact on signaling pathways, supported by experimental methodologies.

Data Presentation: Comparative Analysis of 4-ONE and its Adducts

While direct quantitative comparisons of 4-ONE adduct levels across different cell types are not extensively documented in publicly available literature, this table summarizes key characteristics and findings that allow for a comparative understanding. The data is compiled from studies on 4-ONE and its more extensively studied analogue, 4-hydroxy-2-nonenal (HNE).

Feature4-Oxo-2-Nonenal (4-ONE)4-Hydroxy-2-Nonenal (HNE)Cell-Type Specific Observations
Relative Reactivity More reactive than HNE.[1]Less reactive than 4-ONE.4-ONE is 4-5 times more neurotoxic to human neuroblastoma cells than HNE at concentrations near the threshold of lethality.[1]
Primary Adduct Type Michael adducts.[2]Michael adducts and Schiff bases.The fastest reaction of 4-ONE with proteins involves Schiff base formation at Lysine ε-amino groups, which is not as apparent for HNE.[1]
Amino Acid Targets Cysteine, Histidine, Lysine, and Arginine.Cysteine, Histidine, and Lysine.[3]In prion diseases, a massive accumulation of HNE adducts was observed in astrocytes, but not in neurons or microglial cells, suggesting a cell-type-specific vulnerability or metabolic difference.[4]
Biological Impact Induces protein crosslinking, neurotoxicity, and disrupts signaling pathways.[1]Implicated in apoptosis, cell cycle arrest, and modulation of inflammatory and anti-oxidative signaling.[5][6]In cultured rat hippocampal neurons, HNE impairs glucose transport and alters glutamate transport.[7]

Experimental Protocols

The detection and quantification of 4-ONE adducts are primarily achieved through mass spectrometry-based proteomics. The following is a generalized workflow for the identification of 4-ONE protein adducts.

Objective: To identify and quantify 4-ONE-modified proteins in cell lysates.

Materials:

  • Cell culture reagents

  • 4-ONE

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA protein assay kit

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Methodology:

  • Cell Culture and Treatment:

    • Culture cells of interest (e.g., neuronal cell line, astrocyte primary culture) to the desired confluency.

    • Treat cells with a desired concentration of 4-ONE or a vehicle control for a specified time.

  • Cell Lysis and Protein Extraction:

    • Wash cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse cells in a suitable lysis buffer containing protease inhibitors.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.

    • Determine the protein concentration using a BCA assay.

  • Protein Digestion:

    • Take a standardized amount of protein from each sample.

    • Reduce disulfide bonds by adding DTT and incubating.

    • Alkylate cysteine residues by adding IAA and incubating in the dark.

    • Digest the proteins into peptides by adding trypsin and incubating overnight.

  • Peptide Cleanup:

    • Acidify the peptide mixture with trifluoroacetic acid (TFA).

    • Desalt and concentrate the peptides using an SPE C18 cartridge.

    • Elute the peptides and dry them under vacuum.

  • LC-MS/MS Analysis:

    • Reconstitute the dried peptides in a suitable solvent for LC-MS/MS analysis.

    • Inject the peptide sample into the LC-MS/MS system.

    • Separate peptides using a reverse-phase liquid chromatography column with a gradient of acetonitrile.

    • Analyze the eluting peptides using a high-resolution mass spectrometer operating in data-dependent acquisition (DDA) mode. The mass spectrometer will perform a full scan to detect peptide ions and then select the most intense ions for fragmentation (MS/MS).

  • Data Analysis:

    • Search the raw MS/MS data against a protein database using a search algorithm (e.g., Mascot, Sequest).

    • Specify the potential modification of amino acid residues by 4-ONE (a mass shift of +154 Da for Michael adducts) as a variable modification.

    • Identify and quantify the 4-ONE adducted peptides and their corresponding proteins.

    • Perform comparative analysis of the abundance of specific adducts between different cell types.

Mandatory Visualization

The formation of 4-ONE adducts can significantly impact cellular signaling. One of the key pathways affected by oxidative stress and reactive aldehydes is the c-Jun N-terminal kinase (JNK) signaling pathway, which is involved in apoptosis.

JNK_Pathway_Disruption Oxidative_Stress Oxidative Stress Lipid_Peroxidation Lipid Peroxidation Oxidative_Stress->Lipid_Peroxidation Four_ONE 4-ONE Lipid_Peroxidation->Four_ONE Protein_Adducts Protein Adducts Four_ONE->Protein_Adducts ASK1 ASK1 Protein_Adducts->ASK1 Activation MKK4_7 MKK4/7 ASK1->MKK4_7 JNK JNK MKK4_7->JNK c_Jun c-Jun JNK->c_Jun Apoptosis Apoptosis c_Jun->Apoptosis

Caption: Disruption of the JNK signaling pathway by 4-ONE leading to apoptosis.

This guide highlights the significant role of 4-ONE in cellular pathology through the formation of protein adducts. The provided experimental framework offers a basis for further investigation into the cell-type-specific effects of this reactive aldehyde, which is crucial for the development of targeted therapeutic strategies for diseases associated with oxidative stress.

References

orthogonal validation methods for 4-Oxo-2-Nonenal Alkyne identified hits

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Oxo-2-nonenal (4-ONE) is a highly reactive α,β-unsaturated aldehyde produced during the lipid peroxidation of omega-6 polyunsaturated fatty acids.[1][2] Due to its electrophilic nature, 4-ONE readily forms covalent adducts with nucleophilic residues on proteins, such as cysteine, histidine, and lysine, thereby altering protein function and contributing to cellular stress.[2][3] To identify the protein targets of 4-ONE, researchers utilize a chemical proteomics approach known as Activity-Based Protein Profiling (ABPP). This is often performed using a 4-ONE probe modified with a terminal alkyne (4-ONE-alkyne). This alkyne handle allows for the "click chemistry" attachment of a reporter tag, such as biotin, enabling the enrichment and subsequent identification of modified proteins by mass spectrometry.

While powerful, this screening method can suffer from non-specific binding and other artifacts, necessitating rigorous and independent validation of the identified "hits".[4] Orthogonal validation, the process of confirming a result using a distinct and independent method, is a critical step to ensure the biological relevance of putative targets.[5] This guide compares two robust orthogonal methods—Competitive Profiling and Immunoprecipitation-Based Validation—providing the rationale, protocols, and data interpretation for each.

Initial Screening: Activity-Based Protein Profiling (ABPP)

The primary identification of 4-ONE targets is typically achieved through an ABPP workflow. This process involves treating live cells or cell lysates with the 4-ONE-alkyne probe, followed by lysis, click chemistry with an azide-biotin tag, enrichment of biotinylated proteins on streptavidin beads, and finally, identification of the enriched proteins by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

cluster_workflow Initial ABPP Screening Workflow cluster_result Result step1 Treat Cells/Lysate with 4-ONE-Alkyne Probe step2 Cell Lysis (if applicable) step1->step2 step3 Click Chemistry: Attach Azide-Biotin step2->step3 step4 Streptavidin Affinity Purification step3->step4 step5 On-Bead Digestion (e.g., Trypsin) step4->step5 step6 LC-MS/MS Analysis step5->step6 step7 Data Analysis: Protein Identification step6->step7 hits List of Putative Protein 'Hits' step7->hits cluster_workflow Competitive Profiling Workflow cluster_control Control cluster_competitor Competitor start Divide Proteome into Two Aliquots control_preinc Pre-incubate: Vehicle (DMSO) start->control_preinc comp_preinc Pre-incubate: Native 4-ONE start->comp_preinc control_probe Incubate: 4-ONE-Alkyne Probe control_preinc->control_probe click Click Chemistry (Azide-Biotin) control_probe->click comp_probe Incubate: 4-ONE-Alkyne Probe comp_preinc->comp_probe comp_probe->click enrich Streptavidin Enrichment click->enrich ms Quantitative LC-MS/MS enrich->ms analysis Analysis: Compare Protein Ratios ms->analysis result Validated Hit: Signal significantly reduced in Competitor sample analysis->result cluster_workflow Immunoprecipitation-Based Validation Workflow step1 Treat Cells/Lysate with 4-ONE-Alkyne step2 Lyse Cells & Add Target-Specific Antibody step1->step2 step3 Immunoprecipitation: Capture with Protein A/G Beads step2->step3 step4 Wash Beads step3->step4 step5 On-Bead Click Chemistry: Attach Azide-Fluorophore step4->step5 step6 Elute Proteins step5->step6 step7 SDS-PAGE & In-Gel Fluorescence Scan step6->step7 result Validated Hit: Fluorescent band at expected molecular weight of target step7->result

References

A Head-to-Head Battle: Copper-Catalyzed vs. Copper-Free Click Chemistry for 4-Oxo-2-Nonenal Alkyne Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and efficient labeling of biomolecules is paramount for understanding complex biological processes and advancing therapeutic strategies. 4-Oxo-2-Nonenal (ONE), a reactive lipid peroxidation product, and its alkyne-functionalized counterpart (ONE-alkyne) have emerged as valuable probes for studying oxidative stress. The covalent attachment of reporter molecules to ONE-alkyne is typically achieved through "click chemistry," a set of powerful and versatile bioorthogonal reactions. This guide provides an objective comparison of the two principal variants of click chemistry—copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC)—for applications involving 4-Oxo-2-Nonenal Alkyne.

This comparison will delve into the performance, experimental considerations, and underlying mechanisms of each method, supported by experimental data, to empower researchers in selecting the optimal approach for their specific needs.

At a Glance: CuAAC vs. SPAAC for this compound

FeatureCopper-Catalyzed Click Chemistry (CuAAC)Copper-Free Click Chemistry (SPAAC)
Catalyst Copper(I)None (strain-promoted)
Biocompatibility Lower (copper cytotoxicity)Higher (metal-free)
Reaction Kinetics Generally fasterSlower, but improved with advanced cyclooctynes
Reactant Complexity Simple terminal alkyneStrained cyclooctyne (e.g., DBCO, BCN)
Regioselectivity High (1,4-disubstituted triazole)Mixture of regioisomers
Ideal Applications In vitro labeling, proteomics on cell lysatesLive-cell imaging, in vivo studies

Performance Comparison: A Quantitative Look

While direct comparative kinetic data for this compound is not extensively published, we can infer its performance based on studies using structurally similar alkyne-tagged lipid electrophiles, such as 4-hydroxy-2-nonenal alkyne (HNE-alkyne).

ParameterCopper-Catalyzed (CuAAC)Copper-Free (SPAAC)Key Takeaway
Second-Order Rate Constant (k₂) 10³ - 10⁴ M⁻¹s⁻¹10⁻³ - 1 M⁻¹s⁻¹CuAAC is significantly faster, enabling rapid labeling.
Typical Reaction Time Minutes to 1 hour1 to 12 hoursSPAAC requires longer incubation times for complete reaction.
Typical Reactant Concentration Low micromolar (µM)Mid to high micromolar (µM)Higher concentrations of SPAAC reagents may be needed to achieve desired labeling density.
Yield High to quantitativeGenerally lower than CuAAC, but can be high with optimized conditionsCuAAC is often more efficient in terms of product yield.

Delving Deeper: Mechanisms and Considerations

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and regioselective 1,3-dipolar cycloaddition between a terminal alkyne (like this compound) and an azide, catalyzed by a copper(I) species.[1] The reaction proceeds rapidly under mild conditions, often in aqueous buffers, and exclusively yields the 1,4-disubstituted triazole isomer.[1]

Advantages:

  • Speed and Efficiency: The catalytic cycle of CuAAC is extremely fast, leading to high yields in a short amount of time.[1]

  • Simple Alkyne: The use of a terminal alkyne on the probe molecule simplifies its synthesis.

  • Regioselectivity: The reaction produces a single, well-defined product isomer.[1]

Disadvantages:

  • Cytotoxicity: The copper(I) catalyst is toxic to living cells, primarily due to the generation of reactive oxygen species (ROS).[2] This limits the application of CuAAC in live-cell imaging and in vivo studies. While ligands like THPTA can mitigate this toxicity to some extent, it remains a significant concern.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To overcome the cytotoxicity of copper, SPAAC was developed as a bioorthogonal alternative.[2] This reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts spontaneously with an azide without the need for a catalyst.[3] The driving force for this reaction is the release of ring strain in the cyclooctyne upon forming the more stable triazole ring.[2]

Advantages:

  • Biocompatibility: The absence of a metal catalyst makes SPAAC ideal for labeling biomolecules in living cells and organisms without inducing toxicity.[2]

  • Simplified Workflow: No need to prepare and add a catalyst and reducing agent.

Disadvantages:

  • Slower Kinetics: SPAAC reactions are generally slower than CuAAC, requiring longer incubation times or higher reactant concentrations.[3]

  • Bulky Reagents: The strained cyclooctynes are larger and more complex than terminal alkynes, which can sometimes affect the biological activity or cell permeability of the probe.

  • Lack of Regioselectivity: SPAAC typically produces a mixture of 1,4- and 1,5-triazole regioisomers.

Experimental Protocols

General Workflow for Protein Labeling with this compound

The following provides a general workflow for labeling cellular proteins with this compound, followed by detection using either CuAAC or SPAAC. This workflow is adapted from chemoproteomic studies of similar lipid electrophile probes.[4][5]

experimental_workflow cluster_cell_culture Cell Culture and Treatment cluster_lysis Cell Lysis and Proteome Extraction cluster_click_chemistry Click Chemistry Reaction cluster_analysis Downstream Analysis cell_culture Culture Cells treatment Treat with This compound cell_culture->treatment lysis Lyse Cells treatment->lysis proteome Isolate Proteome lysis->proteome click_reaction CuAAC or SPAAC proteome->click_reaction sds_page SDS-PAGE click_reaction->sds_page mass_spec Mass Spectrometry sds_page->mass_spec

Caption: General experimental workflow for labeling cellular proteins with this compound.

Detailed Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on Cell Lysate

This protocol is designed for the conjugation of an azide-biotin tag to proteins adducted with this compound in a cell lysate.

Materials:

  • Cell lysate containing proteins labeled with this compound (in a suitable lysis buffer without DTT or other reducing agents).

  • Azide-PEG4-Biotin stock solution (10 mM in DMSO).

  • Tris(2-carboxyethyl)phosphine (TCEP) stock solution (50 mM in water, freshly prepared).

  • Tris(benzyltriazolylmethyl)amine (TBTA) stock solution (1.7 mM in DMSO).

  • Copper(II) sulfate (CuSO₄) stock solution (50 mM in water).

  • Sodium ascorbate stock solution (50 mM in water, freshly prepared).

  • SDS (10% stock solution).

Procedure:

  • To 1 mg of protein lysate in a 1.5 mL microcentrifuge tube, add SDS to a final concentration of 1%.

  • Add Azide-PEG4-Biotin to a final concentration of 100 µM.

  • Add TCEP to a final concentration of 1 mM.

  • Add TBTA to a final concentration of 100 µM.

  • Add CuSO₄ to a final concentration of 1 mM.

  • Vortex briefly to mix.

  • Add sodium ascorbate to a final concentration of 1 mM to initiate the reaction.

  • Incubate the reaction at room temperature for 1 hour with gentle shaking.

  • The biotin-labeled proteins are now ready for downstream applications such as streptavidin enrichment and mass spectrometry analysis.

Detailed Protocol: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live Cell Imaging

This protocol describes the labeling of live cells treated with this compound using a DBCO-functionalized fluorescent dye.

Materials:

  • Cells cultured on glass-bottom dishes.

  • This compound.

  • DBCO-PEG4-5/6-TAMRA (or other DBCO-fluorophore).

  • Cell culture medium.

  • Phosphate-buffered saline (PBS).

  • Fixative solution (e.g., 4% paraformaldehyde in PBS).

  • Mounting medium with DAPI.

Procedure:

  • Treat cells with an appropriate concentration of this compound in cell culture medium for a designated period to allow for protein adduction.

  • Wash the cells three times with warm PBS to remove excess alkyne probe.

  • Add the DBCO-fluorophore conjugate (e.g., 5 µM in fresh cell culture medium) to the cells.

  • Incubate for 1-2 hours at 37°C in a CO₂ incubator.

  • Wash the cells three times with warm PBS to remove the unreacted DBCO-fluorophore.

  • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Mount the coverslips using a mounting medium containing DAPI for nuclear counterstaining.

  • Image the cells using fluorescence microscopy.

Signaling Pathway and Mechanism of Action

4-Oxo-2-Nonenal is a product of lipid peroxidation, a process initiated by reactive oxygen species (ROS) that damage polyunsaturated fatty acids in cellular membranes. ONE is a highly reactive electrophile that can form covalent adducts with nucleophilic residues on proteins, such as cysteine, histidine, and lysine.[6] This adduction can alter protein function and contribute to cellular stress and disease pathogenesis. This compound acts as a bioorthogonal probe that mimics endogenous ONE, allowing for the identification and characterization of its protein targets.

lipid_peroxidation_pathway PUFA Polyunsaturated Fatty Acids (PUFAs) in Cell Membranes Lipid_Peroxidation Lipid Peroxidation PUFA->Lipid_Peroxidation ROS Reactive Oxygen Species (ROS) ROS->PUFA attacks ONE 4-Oxo-2-Nonenal (ONE) Lipid_Peroxidation->ONE Protein Cellular Proteins ONE->Protein adducts to ONE_Alkyne This compound (Probe) ONE_Alkyne->Protein adducts to Adducted_Protein ONE-Adducted Protein Protein->Adducted_Protein Alkyne_Adducted_Protein Alkyne-Labeled Protein Protein->Alkyne_Adducted_Protein Click_Reaction Click Chemistry (CuAAC or SPAAC) + Azide-Reporter Alkyne_Adducted_Protein->Click_Reaction Labeled_Protein Labeled Protein for Detection Click_Reaction->Labeled_Protein

Caption: Formation of 4-Oxo-2-Nonenal and its use as a bioorthogonal probe.

Conclusion and Recommendations

The choice between copper-catalyzed and copper-free click chemistry for applications involving this compound is dictated by the experimental context.

  • For in vitro applications , such as labeling proteins in cell lysates for proteomic analysis, CuAAC is the superior choice . Its rapid kinetics, high efficiency, and the use of a simple terminal alkyne probe make it a robust and reliable method.

  • For applications in living systems , including live-cell imaging and in vivo studies, SPAAC is the recommended method . Its bioorthogonality and the absence of a toxic copper catalyst are essential for maintaining cellular health and obtaining biologically relevant data. While slower, the development of increasingly reactive cyclooctynes has made SPAAC a powerful tool for dynamic biological studies.

Researchers should carefully consider the specific demands of their experiments to select the click chemistry variant that will provide the most accurate and meaningful results in their investigation of protein modification by the lipid electrophile 4-Oxo-2-Nonenal.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 4-Oxo-2-Nonenal Alkyne

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical reagents like 4-Oxo-2-Nonenal Alkyne are paramount for laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step protocol for the safe disposal of this compound, ensuring compliance with standard safety practices and regulatory requirements.

Immediate Safety and Hazard Assessment

This compound is typically supplied as a solution in methyl acetate. The primary hazards are associated with the solvent, which is a highly flammable liquid.[1][2][3] The compound itself is a reactive aldehyde and, while specific toxicity data is limited, it should be handled as potentially harmful by inhalation, ingestion, or skin contact.[4]

Key Hazard Information:

Hazard StatementClassificationSource
Highly flammable liquid and vaporFlammable Liquids 2 (H225)[1][4]
Causes serious eye irritationEye Irritation 2A (H319)[1][4]
May cause respiratory irritationSTOT (SE) 3 (H335)[4]
May cause drowsiness or dizzinessSTOT (SE) 3 (H336)[4]
Harmful if swallowed, in contact with skin or if inhaledAcute Toxicity 4 (H302+H312+H332)[1][5]

Personal Protective Equipment (PPE)

Before handling this compound, ensure the following personal protective equipment is worn:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene).

  • Body Protection: A flame-retardant lab coat.

  • Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood.

Step-by-Step Disposal Protocol

This protocol is designed to neutralize the reactive aldehyde and manage the flammable solvent safely.

Step 1: Segregation and Collection

  • Collect all waste containing this compound, including unused solutions, contaminated consumables (e.g., pipette tips, vials), and cleaning materials, in a dedicated and clearly labeled hazardous waste container.[6][7]

  • The container must be compatible with organic solvents and have a secure, tight-fitting lid.

  • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

Step 2: Neutralization of the Reactive Aldehyde (Chemical Treatment)

For larger quantities of waste solution, chemical neutralization of the aldehyde is recommended to reduce its reactivity and potential toxicity. A common method for neutralizing aldehydes is treatment with a reducing agent or a bisulfite solution. The following is a general procedure that should be performed by trained personnel in a controlled laboratory setting, preferably within a fume hood.

Experimental Protocol for Neutralization:

  • Preparation: Prepare a neutralizing solution of sodium bisulfite (NaHSO₃) or sodium pyrosulfite (Na₂S₂O₅) in water. A 10-20% (w/v) solution is typically effective.

  • Reaction Setup: In a suitably sized flask equipped with a stirrer and placed in an ice bath (to control for any exothermic reaction), add the this compound waste solution.

  • Neutralization: Slowly add the bisulfite or pyrosulfite solution to the stirred waste. The molar ratio of the neutralizing agent to the aldehyde should be in excess to ensure complete reaction. A general guideline is to use a 1.5 to 2-fold molar excess.

  • Monitoring: Continue stirring the mixture for at least 2 hours at room temperature to ensure the reaction is complete. The pH of the solution can be monitored; for bisulfite reactions, maintaining a slightly acidic to neutral pH is optimal.

  • Verification: While not always practical in a standard lab setting, the absence of the aldehyde can be confirmed using analytical methods such as TLC or GC-MS if required by your institution.

Step 3: Final Disposal

  • The neutralized aqueous layer, if deemed non-hazardous by your institution's EHS, may be suitable for aqueous waste disposal. However, it is critical to consult with your EHS office for final approval.

  • The organic solvent (methyl acetate) and any remaining unreacted material must be disposed of as hazardous waste.

  • Transfer the final waste mixture to a properly labeled hazardous waste container. The label should clearly state "Hazardous Waste," list all chemical components (including the neutralized aldehyde products and methyl acetate), and display the appropriate hazard pictograms (e.g., flammable).

  • Arrange for pickup and disposal by your institution's certified hazardous waste management provider.[8]

Spill and Emergency Procedures

  • Small Spills: Absorb the spill with an inert, non-combustible material such as vermiculite or sand.[9] Collect the absorbed material in a sealed container for disposal as hazardous waste. Ventilate the area thoroughly.

  • Large Spills: Evacuate the area immediately. Remove all sources of ignition.[10] Contact your institution's EHS or emergency response team for assistance.

  • In Case of Fire: Use carbon dioxide, dry chemical powder, or alcohol-resistant foam to extinguish the fire. Do not use a direct water jet, as this may spread the flammable liquid.

Disclaimer: This guide provides general procedures for the disposal of this compound. It is imperative to consult your institution's specific safety protocols and your local Environmental Health and Safety (EHS) department before proceeding. All waste disposal must comply with local, state, and federal regulations.

G cluster_prep Preparation and Assessment cluster_collection Waste Collection cluster_neutralization Chemical Neutralization cluster_disposal Final Disposal start Start: Identify this compound Waste ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood collect_waste Collect Waste in a Designated, Labeled Container fume_hood->collect_waste prep_neutralizer Prepare Neutralizing Agent (e.g., Sodium Bisulfite Solution) collect_waste->prep_neutralizer react Slowly Add Neutralizer to Waste with Stirring and Cooling prep_neutralizer->react monitor Stir for 2 Hours at Room Temperature react->monitor transfer_waste Transfer Treated Waste to Hazardous Waste Container monitor->transfer_waste label_container Label Container with Contents and Hazard Symbols transfer_waste->label_container ehs_pickup Arrange for EHS Hazardous Waste Pickup label_container->ehs_pickup end End: Disposal Complete ehs_pickup->end

References

Personal protective equipment for handling 4-Oxo-2-Nonenal Alkyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 4-Oxo-2-Nonenal Alkyne. As a reactive electrophilic lipid, this compound and its solutions present potential hazards requiring strict adherence to safety protocols to ensure the well-being of laboratory personnel and the integrity of research. The toxicological properties of this compound have not been fully characterized; therefore, it should be handled with extreme caution as a potentially hazardous substance.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory for all stages of handling this compound. The following table summarizes the required PPE for each operational phase.

Operational PhaseEye and Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Receiving and Unpacking Safety glasses with side shieldsChemical-resistant gloves (Nitrile or Neoprene)Laboratory coatNot generally required if handled in a well-ventilated area
Storage Safety glasses with side shieldsChemical-resistant gloves (Nitrile or Neoprene)Laboratory coatNot generally required
Preparation and Use (in a fume hood) Chemical splash goggles and face shieldChemical-resistant gloves (Nitrile or Neoprene), double-glovedFlame-retardant laboratory coatNot generally required if handled exclusively within a certified chemical fume hood
Spill Cleanup Chemical splash goggles and face shieldHeavy-duty chemical-resistant gloves (Butyl rubber)Chemical-resistant apron or suit over a laboratory coatAir-purifying respirator with organic vapor cartridges
Waste Disposal Chemical splash gogglesChemical-resistant gloves (Nitrile or Neoprene)Laboratory coatNot generally required if handled in a well-ventilated area

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is crucial for safety and experimental success.

Receiving and Storage
  • Inspection: Upon receipt, inspect the package for any signs of damage or leaks. If compromised, do not open and contact the supplier and your institution's Environmental Health and Safety (EHS) office immediately.

  • Storage Location: Store the compound in a designated, well-ventilated, and flame-proof cabinet, away from heat, sparks, and open flames. It is often supplied in a flammable solvent such as methyl acetate.

  • Temperature: Store at the temperature recommended by the supplier, typically -20°C or -80°C, to ensure stability.

  • Incompatible Materials: Store separately from strong oxidizing agents, acids, and bases.

Experimental Handling

All procedures involving this compound must be performed within a certified chemical fume hood to minimize inhalation exposure.

  • Preparation:

    • Allow the vial to warm to room temperature before opening to prevent condensation of moisture, which can affect compound stability.

    • Use only compatible and dry glassware and syringes.

    • If the compound is in a solvent, be aware of the solvent's flammability and volatility.

  • Use in Reactions:

    • When transferring solutions, use a syringe or cannula technique to minimize exposure to air.

    • Ensure all reaction vessels are properly vented within the fume hood.

    • Avoid the creation of aerosols.

Spill and Emergency Procedures
  • Minor Spill (inside a fume hood):

    • Absorb the spill with a chemical absorbent material (e.g., vermiculite or sand).

    • Collect the absorbent material into a sealed, labeled container for hazardous waste disposal.

    • Clean the spill area with an appropriate solvent and then with soap and water.

  • Major Spill (outside a fume hood):

    • Evacuate the immediate area and alert others.

    • Contact your institution's EHS office or emergency response team.

    • Do not attempt to clean up a large spill without appropriate training and PPE.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Liquid Waste:

    • Collect all liquid waste containing the compound in a designated, sealed, and clearly labeled hazardous waste container.

    • Separate halogenated and non-halogenated solvent waste streams if required by your institution's waste disposal guidelines.

    • Do not dispose of this compound down the drain.

  • Solid Waste:

    • Contaminated solid waste, such as gloves, absorbent materials, and pipette tips, must be collected in a separate, sealed, and labeled hazardous waste container.

  • Decontamination:

    • Glassware and equipment should be rinsed with a suitable solvent (e.g., ethanol or acetone) in a fume hood. The rinse solvent must be collected as hazardous liquid waste.

    • After the initial solvent rinse, wash glassware with soap and water.

Safe Handling and Disposal Workflow

cluster_prep Preparation & Handling cluster_use Experimental Use cluster_disposal Waste Disposal cluster_spill Spill Response Receive Receive & Inspect Package Store Store in Flammables Cabinet Receive->Store Warm Warm to Room Temp Store->Warm Handle Handle in Fume Hood Warm->Handle Reaction Perform Reaction Handle->Reaction CollectSolid Collect Solid Waste Handle->CollectSolid MinorSpill Minor Spill Cleanup Handle->MinorSpill MajorSpill Major Spill: Evacuate & Report Handle->MajorSpill CollectLiquid Collect Liquid Waste Reaction->CollectLiquid Reaction->CollectSolid Dispose Dispose as Hazardous Waste CollectLiquid->Dispose CollectSolid->Dispose

Caption: Workflow for the safe handling and disposal of this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.